Hexarhodium hexadecacarbonyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
carbon monoxide;rhodium | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/16CO.6Rh/c16*1-2;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQABOJVTZVBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rh6(CO)16, C16O16Rh6 | |
| Record name | Hexadecacarbonylhexarhodium | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hexadecacarbonylhexarhodium | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; Flammable, but not an explosive hazard; [MSDSonline] | |
| Record name | Hexarhodium hexadecacarbonyl | |
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CAS No. |
28407-51-4 | |
| Record name | Rhodium, tetra-.mu.3-carbonyldodecacarbonylhexa-, octahedro | |
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| Record name | Tetra-μ3-carbonyldodecacarbonyl-octahedro-hexarhodium | |
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Foundational & Exploratory
The Discovery of a Molecular Icon: A Technical History of Hexarhodium Hexadecacarbonyl
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
Hexarhodium hexadecacarbonyl, Rh₆(CO)₁₆, stands as a landmark molecule in the field of organometallic chemistry. Its discovery and structural elucidation not only unveiled a new class of metal carbonyl clusters but also laid the groundwork for advancements in catalysis and materials science. This technical guide delves into the historical narrative of Rh₆(CO)₁₆, offering a detailed exploration of its initial synthesis, the pivotal crystallographic studies that defined its structure, and the spectroscopic techniques that continue to illuminate its intricate bonding. By examining the causality behind key experimental choices and presenting validated protocols, this document aims to provide a comprehensive resource for researchers and professionals in the chemical sciences.
The Genesis of a Cluster: Hieber's Pioneering Synthesis and an Initial Misidentification
The story of this compound begins in 1943 with the pioneering work of Walter Hieber, a prominent figure in the development of metal carbonyl chemistry. In his pursuit of new binary rhodium carbonyls, Hieber conducted the carbonylation of hydrated rhodium trichloride (RhCl₃·3H₂O) under strenuous conditions of high pressure (200 atm of carbon monoxide) and elevated temperatures (80–230 °C).[1] To facilitate the reaction, he employed metallic silver or copper as a halide acceptor. This process yielded dark, crystalline material, which Hieber correctly identified as a binary carbonyl of rhodium. However, based on the analytical data available at the time, he proposed the formula Rh₄(CO)₁₁, suggesting a CO/Rh ratio of 2.75.[1] This formulation, while a significant step forward, would later be proven incorrect.
The initial misidentification highlights the analytical challenges of the era. Without the aid of modern spectroscopic and crystallographic techniques, chemists relied heavily on elemental analysis and chemical degradation studies, which could be prone to inaccuracies, especially for complex, polynuclear compounds. Hieber's proposed structure, though ultimately wrong, was a reasonable interpretation based on the experimental evidence at hand and set the stage for future investigations.
Unveiling the True Structure: The Definitive X-ray Crystallography of Dahl, Corey, and Beck
The true molecular identity of the rhodium carbonyl cluster synthesized by Hieber remained a subject of speculation for two decades. The definitive breakthrough came in 1963 when E. R. Corey, L. F. Dahl, and W. Beck at the University of Wisconsin conducted a single-crystal X-ray diffraction study. Their seminal paper, "Rh₆(CO)₁₆ and Its Identity with Previously Reported Rh₄(CO)₁₁," published in the Journal of the American Chemical Society, unequivocally established the correct formula as Rh₆(CO)₁₆ and revealed its elegant, highly symmetric structure.[2]
The crystallographic analysis demonstrated that the six rhodium atoms form a regular octahedron. This metallic core is adorned with sixteen carbon monoxide ligands, which occupy two distinct types of coordination sites:
-
Terminal Carbonyls: Twelve of the CO ligands are terminally bonded, with two attached to each rhodium atom.
-
Triply Bridging Carbonyls: The remaining four CO ligands are triply bridging, situated over four of the eight faces of the rhodium octahedron in a tetrahedral arrangement.
This structural determination was a landmark achievement, providing the first definitive view of a high-nuclearity metal carbonyl cluster and correcting the long-standing misconception about its formula. The correct CO/Rh ratio was established as 2.66, a subtle but significant deviation from Hieber's proposed 2.75.[1]
Crystallographic Data Summary for Rh₆(CO)₁₆
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P_1_ |
| a (Å) | 9.97 |
| b (Å) | 10.03 |
| c (Å) | 9.09 |
| α (°) | 108.1 |
| β (°) | 108.1 |
| γ (°) | 98.4 |
| Z | 1 |
| Rh-Rh Bond Lengths (Å) | 2.776 (average) |
| Rh-C (terminal) (Å) | 1.87 (average) |
| Rh-C (bridging) (Å) | 2.17 (average) |
| C-O (terminal) (Å) | 1.15 (average) |
| C-O (bridging) (Å) | 1.18 (average) |
Data from the original publication by Corey, Dahl, and Beck (1963).[2]
The following Graphviz diagram illustrates the connectivity of the Rh₆(CO)₁₆ cluster.
Caption: A workflow diagram illustrating the key steps in the synthesis of Rh₆(CO)₁₆.
The Broader Context: Paolo Chini and the Rise of High-Nuclearity Carbonyl Clusters
The discovery and characterization of Rh₆(CO)₁₆ did not occur in a scientific vacuum. Its significance is amplified when viewed within the broader context of the burgeoning field of metal carbonyl cluster chemistry, a domain significantly shaped by the work of Italian chemist Paolo Chini. [3]Chini and his group were instrumental in developing systematic synthetic routes to a wide array of high-nuclearity carbonyl clusters of the platinum group metals.
Chini's work, particularly his development of the "redox condensation" method, revolutionized the synthesis of large, anionic carbonyl clusters. [4]This approach, involving the reaction of a metal carbonyl anion with a neutral or cationic metal species, allowed for the controlled growth of clusters with increasingly complex structures. While Chini is perhaps best known for his work on platinum carbonyl clusters, often referred to as "Chini clusters," his contributions provided the intellectual framework and synthetic tools that enabled a deeper understanding of clusters like Rh₆(CO)₁₆. [3]The discovery of Rh₆(CO)₁₆, in turn, provided a key example of a stable, neutral, high-nuclearity cluster that served as a benchmark for the field.
Conclusion and Future Perspectives
The journey of this compound, from its initial synthesis and misidentification to its definitive structural elucidation and detailed characterization, is a compelling narrative of scientific progress. This molecule has not only enriched our fundamental understanding of chemical bonding and structure in polynuclear systems but has also found practical applications as a catalyst and a precursor to catalytic materials. The in-depth technical understanding of its history, synthesis, and properties continues to be of paramount importance for researchers in inorganic chemistry, materials science, and catalysis. As the quest for novel catalysts and functional materials continues, the lessons learned from the discovery and study of this iconic cluster will undoubtedly inspire future innovations.
References
- Chaston, S. H. H., & Stone, F. G. A. (1967). Synthesis Of Rh6(C0)l6 and Ir4(co)12.
- Corey, E. R., Dahl, L. F., & Beck, W. (1963). Rh₆(CO)₁₆ and Its Identity with Previously Reported Rh₄(CO)₁₁. Journal of the American Chemical Society, 85(8), 1202–1203.
- Hieber, W., & Lagally, H. (1943). Über Metallcarbonyle. XLV. Das Rhodium im System der Metallcarbonyle. Zeitschrift für anorganische und allgemeine Chemie, 251(1‐2), 96-113.
- Inorganic Syntheses, Volume 16. (1976). John Wiley & Sons.
- King, R. B. (Ed.). (2000). Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.
-
Wikipedia contributors. (2023, December 12). Metal carbonyl cluster. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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Wikipedia contributors. (2023, April 2). Hexadecacarbonylhexarhodium. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
- Zanello, P. (2021). Metal Carbonyl Clusters: Synthesis and Catalysis. Chemical Society Reviews, 50(12), 7059-7134.
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A Technical Guide to Walter Hieber's Foundational Syntheses of Rhodium Carbonyls
This guide provides an in-depth exploration of the pioneering work of Walter Hieber in the synthesis of rhodium carbonyls. Tailored for researchers, scientists, and professionals in drug development and catalysis, this document moves beyond simple protocols to dissect the fundamental principles and experimental logic that established the field of metal carbonyl chemistry. We will examine the historical context, the causality behind Hieber's high-pressure techniques, and the enduring legacy of his discoveries, including the seminal "Hieber base reaction."
Introduction: The Dawn of Metal Carbonyl Chemistry
Walter Hieber is widely regarded as the "father of metal carbonyl chemistry" for his systematic and groundbreaking work from the 1920s through the 1940s.[1][2][3] Before Hieber, only a handful of metal carbonyls, such as Ni(CO)₄ and Fe(CO)₅, were known.[4] His research transformed the field from a collection of chemical curiosities into a systematic area of inorganic chemistry, laying the groundwork for advancements in organometallic chemistry and homogeneous catalysis.[2] This guide focuses on his pivotal contributions to the synthesis of rhodium carbonyl clusters, which were among the first polynuclear carbonyls to be identified and remain crucial as catalysts and precursors today.
Part 1: The Landmark Synthesis of Hexarhodium Hexadecacarbonyl, Rh₆(CO)₁₆
The synthesis of Rh₆(CO)₁₆ by Hieber in 1943 was a landmark achievement, demonstrating the formation of a complex polynuclear cluster under forcing conditions.[5] It is the principal binary carbonyl of rhodium.[5]
Scientific Context and Experimental Rationale
In the early 20th century, the synthesis of metal carbonyls often required harsh reaction conditions, a technique known as reductive carbonylation.[4][6] The core challenge was to combine a metal salt in a positive oxidation state with neutral carbon monoxide ligands, necessitating a simultaneous reduction of the metal center.
-
Causality of High Pressure: Hieber employed very high pressures of carbon monoxide (up to 200 atm).[5] This was essential for two reasons: firstly, to increase the concentration of CO in the reaction medium, thereby shifting the equilibrium towards the formation of the fully carbonylated product according to Le Châtelier's principle; and secondly, to facilitate the reduction of the Rh(III) precursor.
-
Role of Temperature: The high temperatures (80–230 °C) provided the necessary activation energy for both the reduction of the rhodium salt and the subsequent coordination of multiple CO ligands.[5]
-
The Halide Acceptor: The starting material, RhCl₃·3H₂O, contains chloride ligands that must be removed from rhodium's coordination sphere to allow for CO binding. Hieber ingeniously included a "halide acceptor," such as finely divided copper or silver, to act as a halogen sink, forming stable metal halides (CuCl or AgCl) and driving the reaction forward.[5]
Hieber's Original High-Pressure Protocol for Rh₆(CO)₁₆
This protocol is based on the original synthesis described by Walter Hieber and his student H. Lagally in 1943.[5]
Step-by-Step Methodology:
-
Reactor Preparation: A high-pressure autoclave is charged with rhodium(III) chloride trihydrate (RhCl₃·3H₂O).
-
Addition of Halide Acceptor: A stoichiometric excess of a reducing agent and halide acceptor, such as powdered copper or silver, is added to the vessel.
-
Pressurization: The autoclave is sealed and purged with low-pressure carbon monoxide before being pressurized with CO to 200 atm.
-
Heating and Reaction: The vessel is heated to a temperature range of 80–230 °C while maintaining the CO pressure. The reaction is maintained for several hours to ensure complete conversion.
-
Cooling and Depressurization: The autoclave is cooled to room temperature, and the excess carbon monoxide is carefully vented in a fume hood.
-
Isolation and Purification: The solid residue is extracted with a suitable organic solvent, such as chloroform or dichloromethane, to dissolve the Rh₆(CO)₁₆, leaving behind the metal halide and unreacted metal. The purple-brown solution is then filtered, and the solvent is removed under reduced pressure to yield crystalline Rh₆(CO)₁₆.[5]
Data Presentation: Hieber's Synthesis of Rh₆(CO)₁₆
| Parameter | Condition | Rationale |
| Rhodium Precursor | RhCl₃·3H₂O | Readily available rhodium(III) salt. |
| Gas Atmosphere | Carbon Monoxide (CO) | Serves as both a ligand and a reducing agent. |
| Pressure | 200 atm | Increases CO concentration; facilitates reduction. |
| Temperature | 80–230 °C | Provides activation energy for reduction and ligation. |
| Additive | Copper or Silver powder | Acts as a halide acceptor to remove Cl⁻ ligands. |
| Product | Rh₆(CO)₁₆ | Purple-brown crystalline solid.[5] |
Visualization: High-Pressure Synthesis Workflow
Caption: Workflow for Hieber's high-pressure synthesis of Rh₆(CO)₁₆.
A Note on Structural Characterization
Hieber correctly identified the product as a binary rhodium carbonyl but initially proposed the formula Rh₄(CO)₁₁.[5] The true octahedral structure of Rh₆(CO)₁₆ was not confirmed until two decades later by Dahl and colleagues using single-crystal X-ray diffraction, a technique unavailable to Hieber.[5] This highlights the remarkable nature of Hieber's synthetic achievements, which were accomplished long before the advent of modern structural elucidation methods.
Part 2: The Hieber Base Reaction: A Gateway to Carbonyl Hydrides
One of Hieber's most profound conceptual contributions was the discovery of the "Hieber base reaction" (Hieber'sche Basenreaktion) in 1931.[7] While his initial work focused on iron pentacarbonyl, the reaction mechanism is a fundamental principle in the chemistry of nearly all metal carbonyls, including those of rhodium.
Mechanism and Causality
The reaction involves the formal nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon atom of a coordinated carbon monoxide ligand.[8][9] This attack forms a transient metallacarboxylic acid intermediate, which can subsequently decarboxylate to produce a metal carbonyl hydride anion.[7]
-
Expertise & Experience: The choice of a strong base like hydroxide is critical. The reaction hinges on the polarization of the M-C-O bond. Back-donation from the metal d-orbitals into the π* orbitals of CO weakens the C-O bond and makes the carbon atom susceptible to nucleophilic attack.[10] The resulting anionic hydride is a powerful nucleophile and a key building block for more complex species.
Protocol: General Hieber Base Reaction
-
Reaction Setup: A solution of the parent metal carbonyl (e.g., Fe(CO)₅) in a suitable solvent is prepared.
-
Base Addition: An aqueous or alcoholic solution of a strong base (e.g., NaOH) is added to the metal carbonyl solution.
-
Formation of Metallacarboxylate: The hydroxide ion attacks a CO ligand, forming the sodium salt of the metallacarboxylic acid: Fe(CO)₅ + NaOH → Na[Fe(CO)₄(COOH)][7]
-
Decarboxylation: The metallacarboxylic acid intermediate is unstable and readily loses carbon dioxide to form the anionic carbonyl hydride: Na[Fe(CO)₄(COOH)] → Na[HFe(CO)₄] + CO₂[7]
-
Protonation (Optional): Subsequent acidification of the resulting anionic hydride solution yields the neutral, albeit often unstable, metal carbonyl hydride, such as H₂Fe(CO)₄.[7]
Visualization: The Hieber Base Reaction Pathway
Caption: Generalized mechanism of the Hieber Base Reaction.
Relevance to Rhodium Chemistry
The Hieber base reaction provides a rational pathway to rhodium carbonyl hydride species. These hydrides, such as HRh(CO)₄, are often highly reactive and catalytically active intermediates in important industrial processes like hydroformylation (the oxo process).[7][11] Hieber's fundamental discovery provided the chemical logic for generating these crucial species from their stable binary carbonyl precursors.
Part 3: Legacy and Evolution of Rhodium Carbonyl Synthesis
Hieber's high-pressure syntheses were foundational. They proved that complex metal carbonyl clusters could be formed and isolated, paving the way for a new field of chemistry. Subsequent research has focused on developing milder, more accessible synthetic routes.
The Interrelationship of Rhodium Carbonyls
The two primary binary rhodium carbonyls, Rh₄(CO)₁₂ and Rh₆(CO)₁₆, are chemically linked. While Hieber's work focused on the direct, high-pressure synthesis of the more robust Rh₆(CO)₁₆, later work established that the tetranuclear cluster, Rh₄(CO)₁₂, could be synthesized under atmospheric pressure.[12][13] Furthermore, Rh₄(CO)₁₂ can be cleanly converted to Rh₆(CO)₁₆ through gentle heating in a solvent like hexane, demonstrating a thermodynamic preference for the hexanuclear cluster.[5]
3 Rh₄(CO)₁₂ → 2 Rh₆(CO)₁₆ + 4 CO[5]
This relationship underscores the delicate balance in cluster chemistry, where reaction conditions dictate the nuclearity of the final product. Hieber's initial forcing conditions bypassed the less stable Rh₄(CO)₁₂ to directly form the thermodynamic sink, Rh₆(CO)₁₆.
Visualization: Rhodium Carbonyl Synthesis Pathways
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- 5. Hexadecacarbonylhexarhodium - Wikipedia [en.wikipedia.org]
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- 8. Formation of metallacarboxylic acids through Hieber base reaction. A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of metallacarboxylic acids through Hieber base reaction. A density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
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A Foundational Pillar of Cluster Chemistry: The Initial Structural Elucidation of Hexarhodium Hexadecacarbonyl, Rh₆(CO)₁₆
Abstract
The determination of the molecular structure of hexarhodium hexadecacarbonyl, Rh₆(CO)₁₆, stands as a landmark achievement in the field of organometallic and cluster chemistry. This technical guide provides a detailed retrospective on the initial structural elucidation of this archetypal metal carbonyl cluster. We will trace the journey from its first synthesis and incorrect formulation as Rh₄(CO)₁₁ to its definitive characterization by single-crystal X-ray diffraction, a pivotal moment that unveiled a new frontier of polyhedral metal frameworks. This document explores the causality behind the experimental choices, presents the key structural and spectroscopic data, and provides detailed protocols that underscore the self-validating nature of the scientific process. It is intended for researchers and professionals in chemistry and drug development who appreciate the foundational discoveries that underpin modern structural science.
Introduction: A New Frontier of Molecular Architecture
In the mid-20th century, the chemistry of metal carbonyls was a rapidly expanding field. These compounds, featuring metal atoms bonded to carbon monoxide ligands, were recognized as vital catalysts and precursors. However, the synthesis of polynuclear clusters—compounds containing a framework of multiple metal atoms—presented a formidable analytical challenge. Classical methods like elemental analysis were often insufficient to distinguish between different stoichiometries, especially for heavy elements like rhodium, leading to ambiguity and, in some cases, misidentification. The precise arrangement of atoms in these complex, three-dimensional structures remained largely speculative, awaiting a technique powerful enough to resolve their intricate architecture. The story of Rh₆(CO)₁₆ is a prime example of this challenge and the eventual triumph of crystallographic methods.
The Genesis: Hieber's Synthesis and a Case of Mistaken Identity
The journey began in 1943 when Walter Hieber, a pioneer in metal carbonyl chemistry, first synthesized a novel, air-stable, black crystalline rhodium carbonyl.[1][2] The synthesis was arduous, requiring the high-pressure carbonylation of rhodium(III) chloride at elevated temperatures (80–230 °C) and pressures (200 atm) using copper or silver powder as a halogen acceptor.[1]
Based on the analytical data available at the time, Hieber and his colleague H. Lagally proposed the molecular formula to be Rh₄(CO)₁₁.[1][3] This formulation, with a CO/Rh ratio of 2.75, seemed plausible and was accepted for two decades. The causality behind this misidentification lies in the limitations of classical chemical analysis for large, heavy-metal-containing molecules, where small errors in elemental composition can lead to incorrect stoichiometric assignments. This set the stage for a significant revision that would come with the advent of more powerful structural determination techniques.
The Definitive Breakthrough: Single-Crystal X-ray Crystallography
The true nature of Hieber's compound was unveiled in 1963 through the seminal work of Eugene R. Corey, Lawrence F. Dahl, and Wolfgang Beck.[4][5] Recognizing that only a direct visualization of the atomic arrangement could definitively resolve the structural ambiguity, they undertook a three-dimensional single-crystal X-ray diffraction study. This technique was uniquely suited for the task, as it could map the electron density within a crystal, thereby revealing the precise locations of the heavy rhodium atoms and the surrounding carbonyl ligands.
Their investigation unequivocally demonstrated that the compound was not Rh₄(CO)₁₁ but, in fact, Rh₆(CO)₁₆ .[3][4] This discovery was profound; it was the first verification of a hexanuclear metal carbonyl, revealing a beautiful and highly symmetric octahedral core of rhodium atoms.[6][7][8] The correct formulation gives a CO/Rh ratio of 2.66, a subtle but critical difference from Hieber's proposed 2.75.[1]
The workflow that led to this foundational discovery can be summarized as follows:
Caption: Workflow of the structural elucidation of Rh₆(CO)₁₆.
Architectural Details of the Rh₆(CO)₁₆ Core
The crystallographic study by Corey, Dahl, and Beck revealed a molecule of exceptional symmetry and novel structure. The core architecture consists of:
-
An Octahedral Rhodium Core: Six rhodium atoms are arranged at the vertices of a nearly regular octahedron.[6][7][8]
-
Two Classes of Carbonyl Ligands: The 16 CO ligands are not all equivalent. They are differentiated into two distinct bonding modes:
-
Terminal Carbonyls: Twelve CO ligands are bonded terminally, with two attached to each rhodium atom.[9]
-
Triply Bridging Carbonyls: Four CO ligands are positioned over four of the eight faces of the rhodium octahedron, each bridging a triangular face of three rhodium atoms (μ₃-CO).[6][7][8][9] These bridging ligands occupy alternate, non-adjacent faces.
-
-
Overall Symmetry: The arrangement of the atoms confers Td point group symmetry to the molecule.[9]
This intricate structure, with its combination of terminal and face-bridging ligands, was a new motif in chemistry and provided a framework for understanding the bonding and reactivity of a vast number of polynuclear clusters discovered subsequently.
Caption: Schematic of the Rh₆(CO)₁₆ molecular structure.
Key Physicochemical and Spectroscopic Data
The structural model derived from X-ray diffraction is strongly supported by spectroscopic data. Infrared (IR) spectroscopy, in particular, is a powerful, self-validating tool for identifying the types of carbonyl ligands present.
| Property | Data |
| Formula | C₁₆O₁₆Rh₆ |
| Molar Mass | 1065.62 g/mol |
| Appearance | Purple-brown / Black crystals |
| Crystal System | Monoclinic (as reported in the original study) |
| Molecular Structure | Octahedral cluster of six Rh atoms |
| Ligand Types | 12 Terminal CO, 4 Triply Bridging (μ₃-CO) |
Table 1: Key Physicochemical Properties of Rh₆(CO)₁₆.[1]
The different electronic environments of the terminal and bridging carbonyls give rise to distinct vibrational frequencies. This provides a characteristic IR fingerprint that is consistent with the solid-state structure.
| Spectroscopic Technique | Feature | Observed Value (cm⁻¹) |
| Infrared (Nujol Mull) | Terminal CO Stretch (ν_CO) | ~2072, ~2024 |
| Triply Bridging CO Stretch (ν_CO) | ~1800 | |
| Infrared (Zeolite) | Terminal CO Stretch (ν_CO) | ~2098 |
| Triply Bridging CO Stretch (ν_CO) | ~1760 | |
| ¹³C NMR (Solid-State) | Isotropic Shift (σ_iso) - Terminal CO | ~178 ppm |
| Isotropic Shift (σ_iso) - Bridging CO | (Distinctly different from terminal) |
Table 2: Characteristic Spectroscopic Data for Rh₆(CO)₁₆.[2][10]
Causality in Spectroscopic Interpretation: The significant difference in stretching frequency between the two CO types is a direct consequence of their bonding. Terminal CO ligands have C-O bonds that are closer to a triple bond. In contrast, a μ₃-bridging CO ligand accepts more back-donation from three metal centers into its π* antibonding orbitals. This weakens the C-O bond, lowering its vibrational frequency.[11][12] The observation of two distinct regions in the IR spectrum is therefore powerful evidence for the presence of at least two different carbonyl bonding modes, validating the crystallographic model.
Experimental Protocols
The trustworthiness of a structural claim is bolstered by the reproducibility of the synthesis of the material. While Hieber's original method was effective, more accessible methods have since been developed.
Protocol 1: Atmospheric Pressure Synthesis of Rh₆(CO)₁₆
This method, adapted from later developments, avoids the need for high-pressure equipment, making the compound more readily accessible.
Objective: To synthesize Rh₆(CO)₁₆ from rhodium(III) chloride trihydrate.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Methanol (anhydrous)
-
Carbon monoxide (CO) gas, high purity
-
Pressurizable reaction vessel (autoclave) with stirring
-
Standard glassware for filtration and washing
-
Hexane
Procedure:
-
Place rhodium(III) chloride trihydrate into a glass liner within a stainless-steel autoclave.
-
Add anhydrous methanol to dissolve the rhodium salt.
-
Seal the autoclave and purge several times with nitrogen, followed by purging with carbon monoxide.
-
Pressurize the vessel with carbon monoxide to approximately 50-60 atmospheres.
-
Heat the vessel to 60-80 °C while stirring vigorously. Maintain this temperature and pressure for 8-12 hours.
-
After the reaction period, cool the autoclave to room temperature slowly.
-
Carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Open the vessel to reveal a suspension of black microcrystals.
-
Collect the solid product by filtration.
-
Wash the crystals with methanol and then with hexane to remove any soluble impurities.
-
Dry the product under vacuum. The expected yield is typically in the range of 80-90%.[2]
Protocol 2: Growth of Single Crystals for X-ray Diffraction
Objective: To obtain high-quality single crystals suitable for X-ray crystallography.
Methodology: Slow diffusion is a reliable method for growing crystals of sparingly soluble compounds like Rh₆(CO)₁₆.
Materials:
-
Crude Rh₆(CO)₁₆ powder
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃), high purity
-
Hexane or Pentane, high purity
-
Small test tube or vial
Procedure:
-
In a small test tube, prepare a nearly saturated solution of Rh₆(CO)₁₆ in a minimal amount of dichloromethane or chloroform. The solution will be dark brown.[1]
-
Carefully and slowly, layer a less dense, miscible non-solvent (such as hexane or pentane) on top of the concentrated solution. This should be done with a pipette or syringe, allowing the solvent to run down the side of the tube to minimize initial mixing.
-
Seal the tube and leave it undisturbed in a vibration-free location for several days to weeks.
-
As the solvents slowly diffuse into one another, the solubility of the Rh₆(CO)₁₆ will decrease, promoting the slow growth of well-formed single crystals at the interface.
-
Once crystals of sufficient size have formed, carefully decant the mother liquor and dry the crystals for analysis.
Conclusion and Lasting Significance
The structural elucidation of Rh₆(CO)₁₆ was more than just a correction of a molecular formula; it was a watershed moment that opened the door to the vast and intricate world of metal cluster chemistry. It provided the first definitive proof of a stable, polyhedral framework of metal atoms beyond simple dimers and trimers, establishing a new paradigm in inorganic structure. The work of Corey, Dahl, and Beck demonstrated the indispensable power of X-ray crystallography and set a standard for the rigorous characterization of complex molecules. The iconic octahedral structure of Rh₆(CO)₁₆ now serves as a textbook example of cluster architecture and bonding, and the molecule itself remains a key precursor and catalyst in organometallic chemistry. This foundational elucidation serves as a powerful testament to the principle that definitive structural proof is the bedrock upon which our understanding of chemical function is built.
References
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Wikipedia. Hexadecacarbonylhexarhodium. Available at: [Link]
-
Kim, D. H., et al. (1998). Characterization of CO in Rh₆(CO)₁₆/NaY Clusters and Isolated Rh⁺(CO)₂/NaY by Solid-State ¹³C NMR Spectroscopy. The Journal of Physical Chemistry B, 102(22), 4258-4264. Available at: [Link]
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Gleeson, J. W., & Vaughan, R. W. (1983). ¹³C NMR chemical shift tensors of metal carbonyls. The Journal of Chemical Physics, 78(9), 5384-5392. Available at: [Link]
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Shi, C., et al. (2019). Synthesis of Rh₆(CO)₁₆ in Supercages of Zeolite HY: Reaction Network and Kinetics of Formation from Mononuclear Rhodium Precursors via Rh₄(CO)₁₂ Facilitated by the Water Gas Shift Half-Reaction. The Journal of Physical Chemistry C, 123(51), 30979-30991. Available at: [Link]
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Chaston, S. H. H., & Stone, F. G. A. (1967). Synthesis Of Rh₆(C0)l₆ and Ir₄(co)₁₂. Journal of the Chemical Society D: Chemical Communications, (18), 964. Available at: [Link]
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Dalal, M. Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation. Dalal Institute. Available at: [Link]
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Chaston, S. H. H., & Stone, F. G. A. (1967). Synthesis of Rh₆(CO)₁₆ and Ir₄(CO)₁₂. Chemical Communications (London), (18), 964. Available at: [Link]
-
Heaton, B. T., et al. (2000). CO fluxionality in Rh₄(CO)₁₂ and Rh₆(CO)₁₆. Journal of the Chemical Society, Dalton Transactions, (5), 673-680. Available at: [Link]
-
Ceriotti, A., et al. (2024). Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh₄(CO)₈₊₂ₙ(L)₂₋ₙ (n = 0, 1) and {Rh₄(CO)₁₀L}₂ Monomeric and Dimeric Species. Molecules, 29(1), 193. Available at: [Link]
-
Corey, E. R., Dahl, L. F., & Beck, W. (1963). Rh₆(CO)₁₆ and Its Identity with Previously Reported Rh₄(CO)₁₁. Journal of the American Chemical Society, 85(8), 1202-1203. Available at: [Link]
-
Johnson, B. F. G., et al. (1998). Kinetic study of the reaction of [Rh₆(CO)₁₆] with NO₂⁻: Insertion of the nitrogen atom into a Rh₆ cluster core. Journal of the Chemical Society, Dalton Transactions, (15), 2447-2454. Available at: [Link]
-
Gates, B. C. (2020). Advances in Heterogeneous Catalysis: Concepts of Nanocatalysis and Single-Atom Catalysis. ACS Symposium Series, Vol. 1361, Chapter 1. Available at: [Link]
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Crabtree, R. H. Transition Metal Carbonyls. Yale University. Available at: [Link]
-
Farrar, D. H., et al. (2001). Ligand effects on the structures of Rh₆(CO)₁₅L clusters. Dalton Transactions, (1), 125-133. Available at: [Link]
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Tunik, S. P., et al. (2002). Stereochemical nonrigidity of [Rh₆(CO)₁₅L] clusters in solution. Russian Chemical Bulletin, 51, 137-147. Available at: [Link]
-
Werner, H. (2008). Landmarks in Organo-Transition Metal Chemistry: A Personal View. Springer. Available at: [Link]
-
Pauling, L. (1977). Structure of transition-metal cluster compounds: Use of an additional orbital resulting from the f, g character of spd hybrid orbitals. Proceedings of the National Academy of Sciences, 74(7), 2614-2615. Available at: [Link]
-
Heaton, B. T., et al. (2003). The structure and dynamic behaviour of disubstituted derivatives of [Rh₆(CO)₁₆] containing heterobidentate bridging phosphine ligands. Dalton Transactions, (12), 2456-2463. Available at: [Link]
-
Fischer, C., et al. (2005). Reactivity of InCp* Towards Transition Metal Carbonyl Clusters: Synthesis and Structural Characterization of the Rh₆(CO)₁₆–ₓ(InCp*)ₓ Mixed-Metal Cluster Compounds, x = 1–2. European Journal of Inorganic Chemistry, 2005(16), 3144-3149. Available at: [Link]
-
Li, W. L., et al. (2022). Infrared Photodissociation Spectroscopic and Theoretical Study of Mass-Selected Heteronuclear Iron–Rhodium and Iron–Iridium Carbonyl Cluster Cations. Molecules, 27(23), 8345. Available at: [Link]
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Elias, A. J. Infrared Spectroscopy- A spectro-analytical tool in chemistry. Available at: [Link]
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Chini, P., & Martinengo, S. (1969). Synthesis of Rh₄(CO)₁₂ and Rh₆(CO)₁₆ at atmospheric pressure. Inorganica Chimica Acta, 3, 315-318. Available at: [Link]
-
Wei, C. H., Wilkes, G. R., & Dahl, L. F. (1967). Stereochemistry of Transition Metal Carbonyl Clusters. Journal of the American Chemical Society, 89(18), 4792-4794. Available at: [Link]
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electronic structure of hexarhodium hexadecacarbonyl
An In-Depth Technical Guide to the Electronic Structure of Hexarhodium Hexadecacarbonyl [Rh₆(CO)₁₆]
Executive Summary
This compound, Rh₆(CO)₁₆, stands as a canonical example in the field of metal carbonyl cluster chemistry. This technical guide provides a comprehensive exploration of its electronic structure, a cornerstone for understanding its stability, spectroscopic properties, and reactivity. We delve into the molecule's intricate three-dimensional architecture, characterized by an octahedral rhodium core and a unique arrangement of terminal and face-bridging carbonyl ligands. The guide synthesizes theoretical frameworks, including the Polyhedral Skeletal Electron Pair Theory (PSEPT), with extensive experimental evidence from infrared and nuclear magnetic resonance spectroscopy. By examining the interplay between metal-metal and metal-ligand bonding, this document offers researchers and professionals in chemistry and drug development critical insights into the fundamental principles governing high-nuclearity transition metal clusters.
A Historical and Scientific Introduction
The journey to understanding Rh₆(CO)₁₆ began with its first synthesis by Walter Hieber in 1943, who initially misidentified it as Rh₄(CO)₁₁.[1] It was not until 1963 that the true formula and its elegant, highly symmetric structure were unequivocally established by Eugene R. Corey, Lawrence F. Dahl, and Wolfgang Beck through single-crystal X-ray crystallography.[1][2] This seminal work unveiled an octahedral core of six rhodium atoms, a finding that has since positioned Rh₆(CO)₁₆ as a fundamental model for studying metal-metal bonding, ligand-metal interactions, and the electronic principles that confer stability to cluster compounds.[3] Its applications as a catalyst and precursor in organic synthesis, including hydrogenation and hydroformylation reactions, further underscore the importance of a deep understanding of its electronic properties.[1][3]
Molecular Geometry: The Architectural Blueprint
The structure of Rh₆(CO)₁₆ is a testament to molecular symmetry and complexity. The core consists of six rhodium atoms arranged at the vertices of a near-perfect octahedron, a geometry confirmed by extensive crystallographic studies.[3][4] These rhodium atoms are held together by direct metal-metal bonds. The sixteen carbonyl (CO) ligands are strategically positioned around this metallic core in two distinct coordination modes:
-
Terminal Ligands: Twelve CO molecules are bound to the rhodium framework in a terminal fashion, with each of the six rhodium atoms coordinating to two CO ligands.[3]
-
Triply Bridging Ligands: The remaining four CO molecules are situated over four of the eight faces of the octahedron in a triply bridging (μ₃) capacity.[3][4] These bridging ligands occupy alternating faces, preserving a high degree of molecular symmetry (Td).[4]
This specific arrangement of ligands is crucial to the cluster's overall stability and electronic configuration.
| Parameter | Description | Typical Value(s) |
| Rh–Rh Bond Distance | The average distance between adjacent rhodium atoms in the octahedral core. | 2.75 Å – 2.78 Å[3] |
| Coordination Geometry | The arrangement of the six rhodium atoms. | Octahedral[3][4] |
| Ligand Types | The different modes of CO binding. | Terminal and μ₃-Bridging[3][4] |
| Molecular Symmetry | The point group describing the molecule's overall symmetry. | Td[4] |
graph "Rh6_CO_16_Structure" {
layout="neato";
node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"];
edge [color="#5F6368"];
// Rhodium atoms in an octahedral arrangement
Rh1 [label="Rh", pos="0,2,0!", fillcolor="#4285F4"];
Rh2 [label="Rh", pos="1.41,-1,1.41!", fillcolor="#4285F4"];
Rh3 [label="Rh", pos="-1.41,-1,1.41!", fillcolor="#4285F4"];
Rh4 [label="Rh", pos="1.41,-1,-1.41!", fillcolor="#4285F4"];
Rh5 [label="Rh", pos="-1.41,-1,-1.41!", fillcolor="#4285F4"];
Rh6 [label="Rh", pos="0,-2.5,0!", fillcolor="#4285F4"];
// Edges of the octahedron
Rh1 -- Rh2; Rh1 -- Rh3; Rh1 -- Rh4; Rh1 -- Rh5;
Rh2 -- Rh3; Rh2 -- Rh4; Rh2 -- Rh6;
Rh3 -- Rh5; Rh3 -- Rh6;
Rh4 -- Rh5; Rh4 -- Rh6;
Rh5 -- Rh6;
// Nodes for CO ligands
node [shape=plaintext, fontcolor="#202124"];
// Terminal COs (simplified representation)
TCO1a [label="CO", pos="0,3,0!"]; TCO1b [label="CO", pos="0.5,2.5,0!"];
TCO2a [label="CO", pos="2.41,-1,2.41!"]; TCO2b [label="CO", pos="2.11,-1.5,2.11!"];
TCO3a [label="CO", pos="-2.41,-1,2.41!"]; TCO3b [label="CO", pos="-2.11,-1.5,2.11!"];
TCO4a [label="CO", pos="2.41,-1,-2.41!"]; TCO4b [label="CO", pos="2.11,-1.5,-2.11!"];
TCO5a [label="CO", pos="-2.41,-1,-2.41!"]; TCO5b [label="CO", pos="-2.11,-1.5,-2.11!"];
TCO6a [label="CO", pos="0,-3.5,0!"]; TCO6b [label="CO", pos="0.5,-3,0!"];
// Bridging COs (simplified representation)
BCO1 [label="μ₃-CO", pos="0.5,0,2!"];
BCO2 [label="μ₃-CO", pos="0.5,0,-2!"];
BCO3 [label="μ₃-CO", pos="-2,0,0!"];
BCO4 [label="μ₃-CO", pos="2,0,0!"];
// Edges to ligands
edge [style=dashed, color="#EA4335"];
Rh1 -- TCO1a; Rh1 -- TCO1b;
Rh2 -- TCO2a; Rh2 -- TCO2b;
Rh3 -- TCO3a; Rh3 -- TCO3b;
Rh4 -- TCO4a; Rh4 -- TCO4b;
Rh5 -- TCO5a; Rh5 -- TCO5b;
Rh6 -- TCO6a; Rh6 -- TCO6b;
edge [style=dotted, color="#34A853"];
BCO1 -- Rh1; BCO1 -- Rh2; BCO1 -- Rh3;
BCO2 -- Rh1; BCO2 -- Rh4; BCO2 -- Rh5;
BCO3 -- Rh1; BCO3 -- Rh3; BCO3 -- Rh5;
BCO4 -- Rh1; BCO4 -- Rh2; BCO4 -- Rh4;
}
Caption: Dewar-Chatt-Duncanson model for Rh-CO bonding.
Experimental Validation via Spectroscopy
Spectroscopic techniques provide direct experimental evidence that validates the theoretical models of the electronic structure of Rh₆(CO)₁₆.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally sensitive to the bond strength of carbonyl ligands. The C-O stretching frequency (ν(CO)) is inversely related to the extent of π-backdonation; more backdonation weakens the C-O bond and lowers its stretching frequency. The IR spectrum of Rh₆(CO)₁₆ displays distinct bands for the two types of CO ligands:
Ligand Type ν(CO) Stretching Frequency (cm⁻¹) Interpretation Terminal CO ~2073 and ~2026 [3] High frequency indicates a strong C-O bond, consistent with standard π-backdonation from a single metal center. μ₃-Bridging CO ~1800 [3] The significant red-shift (lower frequency) indicates a much weaker C-O bond due to extensive π-backdonation from three Rh centers into the CO π* orbital. [3]
This clear separation of signals provides definitive proof of the different electronic environments of the terminal and bridging carbonyls.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy in the solid state can resolve the carbon atoms in the different ligand environments. The distinct electronic shielding around the terminal and bridging carbons gives rise to separate resonances.
Ligand Type Isotropic Chemical Shift (σ_iso) Key Insight Terminal CO ~178 ppm [5] Located in a region typical for terminally bound metal carbonyls. μ₃-Bridging CO ~251 ppm [5] Significantly downfield shift, reflecting the unique electronic environment of being bonded to three metal atoms.
Furthermore, solid-state NMR analysis reveals that the chemical shift tensor for the triply bridging CO groups is axially symmetric, which is consistent with the C₃ rotational symmetry expected for a ligand capping a triangular face of the rhodium octahedron.
[6]
Dynamic Behavior in Solution
While early NMR studies suggested Rh₆(CO)₁₆ was structurally rigid ("static") in solution, modern variable-temperature NMR experiments have demonstrated that it is, in fact, fluxional. [4]This means the carbonyl ligands can exchange positions on the NMR timescale at elevated temperatures. The rate of this exchange is considerably slower than for many of its substituted derivatives, but its occurrence indicates that the energy barrier for ligand migration is accessible. This dynamic behavior is a direct consequence of the underlying electronic structure and the relative energies of potential transition states.
[4]
Connecting Electronic Structure to Chemical Reactivity
The electronic structure of Rh₆(CO)₁₆ is not merely a theoretical curiosity; it directly governs the cluster's chemical behavior.
-
Ligand Substitution: The terminal CO ligands are more labile and are typically the first to be replaced when the cluster reacts with other donor ligands, such as phosphines. [1][7]This is because the Rh-C bonds of the terminal carbonyls are weaker than those of the μ₃-bridging ligands, which benefit from bonding to three metal centers.
-
Nucleophilic Attack: The cluster can undergo reactions with nucleophiles. For instance, its reaction with the nitrite ion (NO₂⁻) leads to a complex series of steps culminating in the insertion of a nitrogen atom into the metallic core to form the trigonal prismatic cluster [Rh₆N(CO)₁₅]⁻. [8]Kinetic studies show the initial attack occurs at the carbon atom of a CO ligand, a site made electrophilic by the metal-ligand bonding.
[8]
Conclusion
The is a beautifully complex and highly symmetric system that is well-described by the synergy between theoretical models and experimental observation. Its 86 valence electrons perfectly satisfy the Polyhedral Skeletal Electron Pair Theory for a stable closo-octahedral geometry. Spectroscopic data from IR and NMR provide incontrovertible evidence for two distinct carbonyl ligand environments, terminal and triply bridging, whose properties are dictated by the nature of the Rh-CO bond and the degree of π-backdonation. This detailed understanding of the electronic landscape of Rh₆(CO)₁₆ not only explains its inherent stability and unique properties but also provides a critical framework for predicting its reactivity and designing new cluster-based catalysts and materials.
References
- Heaton, B. T., Jacob, C., Podkorytov, I. S., & Tunik, S. P. (2006). CO fluxionality in Rh₄(CO)₁₂ and Rh₆(CO)₁₆. Inorganica Chimica Acta, 359(11), 3557-3564.
-
Corey, E. R., Dahl, L. F., & Beck, W. (1963). Rh₆(CO)₁₆ and Its Identity with Previously Reported Rh₄(CO)₁₁. Journal of the American Chemical Society, 85(8), 1202-1203. [Link]
-
Wikipedia contributors. (2023, April 29). Hexadecacarbonylhexarhodium. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
- Babij, C., Farrar, D. H., Poë, A. J., & Tunik, S. P. (2008). Kinetic study of the reaction of [Rh₆(CO)₁₆] with NO₂⁻: insertion of the nitrogen atom into a Rh₆ cluster core. Dalton Transactions, (43), 5922-5929.
- Nomiya, K., & Suzuki, H. (1979). Carbonyl exchange with ¹³CO of Rh₆(CO)₁₆ and its bidentate phosphorus ligand substitution products. Journal of Organometallic Chemistry, 168(1), 115-121.
-
Study.com. (n.d.). According to polyhedral electron count rule, the structure of Rh₆(CO)₁₆ is [{Blank}]. Retrieved January 21, 2026, from [Link]
-
Pauling, L. (1983). Structure of transition-metal cluster compounds: Use of an additional orbital resulting from the f, g character of spd hybrid bond orbitals. Proceedings of the National Academy of Sciences, 80(12), 3871-3873. [Link]
- Kiremire, E. M. R. (2016). Generating Formulas of Transition Metal Carbonyl Clusters of Osmium, Rhodium and Rhenium. Journal of Modern Chemistry & Chemical Technology, 7(1), 1-12.
-
Gleiter, H. (1975). The electronic structure of metal carbonyls and related compounds. Part II. The electronic structure of Rh₆(CO)₁₆. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, (2), 37-40. [Link]
- Duncan, T. M., & Root, T. W. (1988). ¹³C NMR chemical shift tensors of metal carbonyls. Journal of Physical Chemistry, 92(14), 4426-4432.
-
Kavali, T., Shevlin, P. B., & Gan, Z. (2000). Characterization of CO in Rh₆(CO)₁₆/NaY Clusters and Isolated Rh⁺(CO)₂/NaY by Solid-State ¹³C NMR Spectroscopy. The Journal of Physical Chemistry B, 104(36), 8673-8679. [Link]
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- 7. Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh4(CO)8+2n(L)2−n (n = 0, 1) and {Rh4(CO)10L}2 Monomeric and Dimeric Species - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Hexarhodium Hexadecacarbonyl: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆), a cornerstone metal carbonyl cluster compound. We will delve into its intricate structure, unique physicochemical properties, and its significant role as a catalyst in modern organic synthesis. This document is designed to serve as a technical resource, blending fundamental principles with practical, field-proven insights for professionals in chemistry and related sciences.
Introduction: The Significance of a Premier Rhodium Carbonyl
This compound, with the chemical formula Rh₆(CO)₁₆, is the principal binary carbonyl of rhodium.[1] It is a remarkable cluster compound composed of a core of six rhodium atoms coordinated to sixteen carbon monoxide ligands.[2] First prepared by Walter Hieber in 1943, its correct hexanuclear structure was later confirmed by Dahl and colleagues using X-ray crystallography, a pivotal moment that corrected the initially proposed formula of Rh₄(CO)₁₁.[1][2] This air-stable, purple-brown crystalline solid is of significant interest due to its unique structural and electronic properties, which underpin its utility in catalysis, particularly for processes like hydroformylation and hydrogenation.[1][2] Its stability and well-defined structure also make it an excellent precursor for generating other rhodium-based catalysts and materials.[2]
Molecular Structure and Bonding
The structure of Rh₆(CO)₁₆ is a textbook example of a high-nuclearity metal carbonyl cluster. Its architecture is key to understanding its stability and reactivity.
Core Geometry and Ligand Arrangement
The molecule consists of an octahedral core of six rhodium atoms.[2] The sixteen carbon monoxide ligands are arranged in two distinct coordination modes:
-
Terminal Ligands: Twelve of the CO ligands are bonded terminally, with two attached to each rhodium atom.[2]
-
Triply Bridging Ligands: Four CO ligands are positioned to bridge three rhodium atoms each, capping four of the eight faces of the rhodium octahedron.[2][3]
This arrangement results in a molecule with high symmetry, belonging to the Td point group.[3][4] Each rhodium atom shares an identical local environment, being bonded to four other rhodium atoms, two terminal carbonyls, and two triply bridging carbonyls.[3]
Caption: Molecular structure of Rh₆(CO)₁₆.
Electronic Structure
According to the Wade-Mingos rules for cluster compounds, the octahedral Rh₆(CO)₁₆ structure is consistent with its electron count.[4] Interestingly, while traditional "rare gas" formalisms suggest an excess of electrons, a more sophisticated analysis indicates the molecule is actually electron-deficient by two electrons.[5] This is attributed to the destabilization and subsequent non-occupancy of an orbital with A₂ symmetry due to strong metal-metal interactions.[5]
Structural Parameters
The precise geometry of Rh₆(CO)₁₆ has been determined by X-ray crystallography. Key structural data are summarized below.
| Parameter | Value | Significance |
| Core Geometry | Octahedral | Six rhodium atoms form the vertices of a regular octahedron.[2] |
| Average Rh-Rh Distance | 2.75 - 2.78 Å | Indicates direct, strong metal-metal bonding within the cluster core.[2][4] |
| Terminal CO Ligands | 12 (two per Rh atom) | Standard metal-carbonyl bonding.[2] |
| Triply Bridging CO Ligands | 4 (capping four faces) | A face-capping arrangement that strengthens the cluster framework.[2] |
| Rh-C (terminal) Distance | ~1.87 Å | Typical bond length for terminal Rh-CO bonds. |
| Rh-C (bridging) Distance | ~2.17 Å | Longer bond length characteristic of a bridging carbonyl interaction.[3] |
| C-O (terminal) Distance | ~1.15 Å | Consistent with a C≡O triple bond, slightly weakened by back-donation. |
| C-O (bridging) Distance | ~1.20 Å | Elongated C-O bond due to donation into π* orbitals from three metal centers.[3] |
Physical and Spectroscopic Properties
The bulk properties of Rh₆(CO)₁₆ are a direct consequence of its robust molecular structure.
Physical Characteristics
| Property | Description |
| Formula Weight | 1065.59 g/mol [6] |
| Appearance | Purple-brown to black crystalline solid.[1][7] |
| Melting Point | ~235-242 °C (decomposes).[1][8][9] Above 200°C, it begins to decompose, and in air above 220°C, a metallic film forms.[7] |
| Solubility | Insoluble in aliphatic solvents; slightly soluble in dichloromethane and chloroform; very sparingly soluble in most other common solvents.[1][7][8] |
| Stability | Air-stable solid.[7] Thermally decomposes above 200°C.[7] Resistant to dilute acids and alkalis.[7] |
| Enthalpy of Formation | ΔH°f [Rh₆(CO)₁₆, c] = -2418 ± 17 kJ/mol.[10] |
Spectroscopic Characterization
Spectroscopy is indispensable for verifying the identity and purity of Rh₆(CO)₁₆ and for studying its behavior in solution.
-
Infrared (IR) Spectroscopy: This is the most common technique for characterizing metal carbonyls. The C-O stretching frequencies (ν(CO)) are highly informative. Free CO absorbs at 2143 cm⁻¹, while coordination to a metal center lowers this frequency due to metal-to-ligand π-backbonding.[11] The different coordination modes in Rh₆(CO)₁₆ give rise to distinct bands:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the solid-state structure is static, in solution, the CO ligands can undergo rapid exchange between different sites. This "fluxionality" can be studied using variable-temperature ¹³C NMR spectroscopy.[4] Although previously thought to be static, it is now known that Rh₆(CO)₁₆ is fluxional, though the rate of exchange is much slower than for some of its derivatives.[4] This dynamic behavior is crucial for understanding its reactivity in solution-phase catalysis.
Chemical Properties and Reactivity
The chemistry of Rh₆(CO)₁₆ is dominated by its synthesis from simpler rhodium precursors and its reactivity, which primarily involves ligand substitution and its application in catalysis.
Synthesis of this compound
Several synthetic routes to Rh₆(CO)₁₆ have been developed since its initial discovery. The choice of method often depends on the desired scale, purity, and available starting materials.
Causality in Synthesis: The key to forming the Rh₆ cluster is the reductive carbonylation of a rhodium salt. High pressures of carbon monoxide are typically required to both reduce the rhodium (e.g., from Rh(III) to Rh(0)) and provide the CO ligands necessary to stabilize the resulting metal cluster. The solvent and halide acceptors play a critical role in facilitating the reaction and improving yields.
Common Synthetic Pathways:
-
Original Hieber Synthesis (High Pressure): Carbonylation of RhCl₃·3H₂O at 80–230 °C and 200 atm of CO, using copper or silver as a halide acceptor.[1]
-
From Rhodium(II) Acetate: A convenient lab-scale synthesis involving the reaction of rhodium(II) acetate with CO and water.[1] 3 Rh₂(O₂CCH₃)₄ + 22 CO + 6 H₂O → Rh₆(CO)₁₆ + 6 CO₂ + 12 CH₃COOH[1]
-
From Tetrarhodium Dodecacarbonyl (Thermal Decomposition): Quantitative conversion via the thermal decomposition of Rh₄(CO)₁₂ in a high-boiling solvent like hexane.[1] 3 Rh₄(CO)₁₂ → 2 Rh₆(CO)₁₆ + 4 CO[1]
-
From Dichlorotetracarbonyldirhodium(I): Reduction of [(CO)₂RhCl]₂ with CO in the presence of a suitable reducing agent or halide acceptor.[1][12]
Caption: Key synthetic pathways to Rh₆(CO)₁₆.
Reactivity and Catalytic Applications
Rh₆(CO)₁₆ is highly stable but serves as a gateway to a wide range of chemical transformations.[2]
-
Ligand Substitution: The terminal CO ligands can be displaced by various donor ligands, such as phosphines (e.g., dppm - bis(diphenylphosphino)methane).[2] This reactivity is fundamental to tuning the electronic and steric properties of the cluster for specific catalytic applications. Rh₆(CO)₁₆ + n(L) → Rh₆(CO)₁₆₋ₙ(L)ₙ + n(CO) (where L = donor ligand)
-
Catalysis: Rh₆(CO)₁₆ is an effective catalyst or, more commonly, a catalyst precursor for several important industrial reactions.[1][6] Under reaction conditions, the cluster may remain intact or fragment into smaller, catalytically active species.
-
Hydroformylation: The addition of a formyl group (CHO) and a hydrogen atom across an alkene's double bond. Rhodium-based catalysts are highly valued for their high selectivity towards the linear aldehyde product.[1]
-
Hydrogenation: The reduction of unsaturated compounds, such as alkenes, using H₂.[1][6]
-
Other Reactions: It also catalyzes carbenoid reactions of diazo compounds and can act as a reducing agent for various functional groups.[6][8]
-
Caption: Generalized hydroformylation cycle using Rh₆(CO)₁₆ as a precursor.
Experimental Protocols
Adherence to validated protocols is essential for safety and reproducibility.
Protocol: Synthesis from Rhodium(II) Acetate Dimer
This method is adapted from established literature procedures and is suitable for laboratory-scale synthesis.[1]
Rationale: This protocol is chosen for its relatively mild conditions (compared to the high-pressure Hieber method) and good yields, making it accessible for many research labs. The use of water as a reactant and solvent component is also advantageous.
Methodology:
-
Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a gas inlet connected to a CO cylinder (via a bubbler), and a reflux condenser topped with an oil bubbler to vent exhaust gas to a fume hood.
-
Charging the Flask: To the flask, add rhodium(II) acetate dimer (Rh₂(O₂CCH₃)₄, 3 equivalents) and deionized water.
-
Purging: Purge the system with nitrogen for 15-20 minutes to remove air.
-
Carbonylation: Switch the gas flow to carbon monoxide (CO) at a steady rate (e.g., 1-2 bubbles per second).
-
Heating and Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change of the solution and the precipitation of the dark Rh₆(CO)₁₆ product. The reaction is typically complete within 24-48 hours.
-
Isolation: Cool the reaction mixture to room temperature while maintaining a slow CO stream. Filter the dark solid product using a Büchner funnel.
-
Purification: Wash the collected solid sequentially with deionized water, ethanol, and finally a small amount of hexane to remove residual acetic acid and other soluble impurities.
-
Drying: Dry the purified purple-brown crystals under vacuum. Store the final product in a sealed vial, protected from light.
Protocol: Characterization by FT-IR Spectroscopy
Rationale: This protocol provides a rapid and definitive method to confirm the identity of the synthesized Rh₆(CO)₁₆ by identifying its characteristic terminal and bridging carbonyl stretching frequencies.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Take approximately 1-2 mg of the dried Rh₆(CO)₁₆ product and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Gently grind the two components together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder.
-
Data Acquisition: Acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are usually sufficient.
-
Data Analysis:
-
Process the resulting spectrum (e.g., baseline correction).
-
Identify the key ν(CO) absorption bands.
-
Confirm the presence of strong bands in the terminal region (~2075-2025 cm⁻¹) and a distinct band in the bridging region (~1800 cm⁻¹). Compare the obtained peak positions with literature values to verify the product's identity.
-
Safety and Handling
This compound must be handled with appropriate care due to its potential toxicity and the hazardous nature of its decomposition products.
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][13] Limited data are available, but it should be treated as a toxic substance.[2]
-
Reactivity Hazards: While not flammable, it can react with strong oxidizing agents.[2] Thermal decomposition above 200°C can release carbon monoxide, a highly toxic gas.
-
Handling Precautions:
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical compound; it is a foundational pillar in the field of metal cluster chemistry. Its well-defined octahedral structure, characterized by both terminal and triply bridging carbonyl ligands, gives rise to a unique set of physical and chemical properties. From its synthesis through various reductive carbonylation routes to its application as a robust catalyst precursor for industrially vital reactions, Rh₆(CO)₁₆ continues to be a subject of intense research. This guide has provided a detailed examination of its core attributes, offering both the theoretical underpinnings and the practical protocols necessary for its effective use and study by scientists and researchers.
References
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Hexadecacarbonylhexarhodium - Wikipedia. Available from: [Link]
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CO fluxionality in Rh4(CO)12 and Rh6(CO)16 | Request PDF - ResearchGate. Available from: [Link]
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Synthesis and Characterization of Novel Cobalt Carbonyl Phosphorus and Arsenic Clusters - PMC - PubMed Central. Available from: [Link]
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Sketches of selected possible isomers of Rh6(CO)16. - ResearchGate. Available from: [Link]
-
Hexarhodiumhexadecacarbonyl - Wikipedia (German). Available from: [Link]
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Microcalorimetric studies. The enthalpy of formation of hexadecacarbonylhexarhodium, Rh6(CO)16 - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available from: [Link]
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This compound | C16O16Rh6 | CID 10866043 - PubChem. Available from: [Link]
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A Hexa-rhodium Metallopeptide Catalyst for Site-Specific Functionalization of Natural Antibodies - PubMed. Available from: [Link]
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The electronic structure of metal carbonyls and related compounds. Part II. The electronic structure of Rh6(CO)16 - Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available from: [Link]
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Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation - Dalal Institute. Available from: [Link]
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Vibrational Spectroscopy of CO in Gas-Phase Rhodium Cluster-CO Complexes - Fritz Haber Institute. Available from: [Link]
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Cas 28407-51-4, this compound - LookChem. Available from: [Link]
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Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation - PMC - PubMed Central. Available from: [Link]
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Rhodium » this compound - WebElements Periodic Table. Available from: [Link]
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Structure of transition-metal cluster compounds: Use of an additional orbital resulting from the f, g character of spd - PNAS. Available from: [Link]
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Looking deep into C–H functionalization: the synthesis and application of cyclopentadienyl and related metal catalysts - Chemical Communications. Available from: [Link]
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RHODIUM CARBONYLS - MOCVD Precursor Encyclopedia. Available from: [Link]
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Rh6(CO)16 and Its Identity with Previously Reported Rh4(CO)11 - Journal of the American Chemical Society. Available from: [Link]
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Vibrational spectroscopy of CO in gas-phase rhodium cluster-CO complexes - PubMed. Available from: [Link]
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Metal carbonyl clusters of groups 8–10: synthesis and catalysis - RSC Publishing. Available from: [Link]
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- 5. The electronic structure of metal carbonyls and related compounds. Part II. The electronic structure of Rh6(CO)16 - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
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An In-depth Technical Guide to the Solubility of Hexarhodium Hexadecacarbonyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Hexarhodium Hexadecacarbonyl and Its Solution-Phase Behavior
This compound, Rh₆(CO)₁₆, is a remarkable metal carbonyl cluster compound that has garnered significant interest in various fields of chemical research and development.[1] Its unique electronic and structural properties make it a valuable precursor and catalyst in a range of organic transformations, including hydroformylation and hydrogenation.[1] The efficacy of Rh₆(CO)₁₆ in these applications is intrinsically linked to its behavior in the solution phase, with solubility in organic solvents being a critical parameter governing its utility, reactivity, and handleability.
This technical guide provides a comprehensive overview of the solubility of Rh₆(CO)₁₆ in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this important organometallic compound. The guide will delve into the qualitative and, where available, quantitative aspects of its solubility, the factors influencing the dissolution process, and a detailed experimental protocol for the accurate determination of its solubility.
Understanding the Solubility of this compound: A Qualitative Overview
This compound is a purple-brown crystalline solid.[1] General observations from the scientific literature describe it as being "slightly soluble" in halogenated solvents such as dichloromethane and chloroform.[1] This limited solubility is a key consideration for its practical application, as it dictates the achievable concentration in solution for catalytic reactions or further chemical modifications.
The formation of Rh₆(CO)₁₆ via the thermal decomposition of tetrarhodium dodecacarbonyl in boiling hexane suggests that it has very low solubility in alkanes at elevated temperatures, leading to its precipitation. Conversely, its synthesis has been reported in "organic solvents" and "water-alcohol" mixtures, indicating some level of solubility in these media.
Quantitative Solubility Data of this compound
Despite extensive literature searches, specific quantitative solubility data for this compound (e.g., in g/100 mL or mol/L at a given temperature) in various organic solvents remains largely unreported in readily accessible scientific databases and publications. This knowledge gap highlights the need for systematic experimental determination of these crucial physical properties. The experimental protocol detailed later in this guide provides a robust methodology for obtaining this valuable data.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of Rh₆(CO)₁₆ |
| Dichloromethane | CH₂Cl₂ | 9.1 | Slightly soluble |
| Chloroform | CHCl₃ | 4.8 | Slightly soluble |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Information not available |
| Toluene | C₇H₈ | 2.4 | Information not available |
| Acetone | C₃H₆O | 20.7 | Information not available |
| Hexane | C₆H₁₄ | 1.9 | Sparingly soluble (inferred) |
Table 1: Qualitative and Inferred Solubility of this compound in Selected Organic Solvents.
Factors Influencing the Solubility of this compound
The dissolution of a metal carbonyl cluster like Rh₆(CO)₁₆ is a complex process governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. Understanding these factors is crucial for solvent selection and for predicting solubility trends.
Solvent Polarity and "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in solubility. Nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. Rh₆(CO)₁₆, with its symmetrical structure and peripheral carbonyl ligands, can be considered a relatively nonpolar molecule. This would suggest a higher affinity for nonpolar or weakly polar organic solvents. However, the presence of polar Rh-C and C=O bonds introduces some degree of polarity. The slight solubility in moderately polar solvents like dichloromethane and chloroform supports this nuanced character.
Solvent-Solute Interactions
Beyond simple polarity, specific interactions between the solvent and the Rh₆(CO)₁₆ molecule can significantly influence solubility.
-
Van der Waals Forces: These are the primary attractive forces between nonpolar molecules. Solvents with similar sizes and shapes to the Rh₆(CO)₁₆ cluster may exhibit stronger van der Waals interactions, leading to better solubility.
-
Dipole-Induced Dipole Interactions: Polar solvent molecules can induce temporary dipoles in the Rh₆(CO)₁₆ molecule, leading to attractive interactions.
-
Coordinating Solvents: Some solvents, particularly those with donor atoms like oxygen or nitrogen (e.g., THF, acetone, acetonitrile), can potentially coordinate to the metal centers of the cluster, especially if a carbonyl ligand dissociates. While Rh₆(CO)₁₆ is generally considered stable, such interactions could facilitate the dissolution process. However, it is important to note that strong coordination can lead to ligand substitution reactions rather than simple dissolution, altering the chemical nature of the cluster.
Temperature
The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. However, this is not a universal rule, and the specific thermodynamic parameters for the dissolution of Rh₆(CO)₁₆ in various solvents would need to be experimentally determined.
Stability of this compound in Solution
A critical consideration when working with solutions of Rh₆(CO)₁₆ is its stability. The cluster can be susceptible to decomposition, particularly in the presence of air, light, or reactive solvents.
-
Oxidation: Rhodium in Rh₆(CO)₁₆ is in a low oxidation state and can be sensitive to oxidation by atmospheric oxygen. Therefore, all manipulations involving solutions of the cluster should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Decomposition: While the solid is relatively stable, solutions of Rh₆(CO)₁₆ may decompose upon heating, potentially leading to the formation of other rhodium species or metallic rhodium.
-
Solvent-Induced Decomposition: Certain solvents, especially those that can act as strong coordinating ligands, may induce the fragmentation of the cluster over time.
Monitoring the stability of a Rh₆(CO)₁₆ solution is crucial for accurate solubility measurements and for ensuring the integrity of the compound in catalytic applications. This can be achieved by periodically analyzing the solution using techniques such as UV-Vis or IR spectroscopy to check for changes in the characteristic absorption bands of the cluster.
Experimental Protocol for the Determination of Solubility
The following detailed protocol outlines a reliable method for determining the solubility of Rh₆(CO)₁₆ in an organic solvent using the isothermal shake-flask method coupled with UV-Vis spectroscopic analysis. This method is a self-validating system as it ensures that a true equilibrium between the solid and the solution is reached.
I. Materials and Equipment
-
This compound (Rh₆(CO)₁₆)
-
High-purity organic solvent of interest
-
Volumetric flasks (various sizes)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (Teflon or other solvent-compatible material, 0.2 µm pore size)
-
Syringes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Inert atmosphere glovebox or Schlenk line
II. Preparation of a Standard Stock Solution and Calibration Curve
The causality behind creating a calibration curve lies in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing solutions of known concentration and measuring their absorbance, a linear relationship can be established, allowing for the determination of the concentration of an unknown solution.
-
Prepare a standard stock solution: Accurately weigh a small amount of Rh₆(CO)₁₆ (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask. This should be done under an inert atmosphere.
-
Prepare a series of dilutions: From the stock solution, prepare a series of at least five standard solutions of decreasing concentration by serial dilution.
-
Measure absorbance: Record the UV-Vis spectrum of each standard solution at a constant temperature. Identify the wavelength of maximum absorbance (λmax).
-
Construct the calibration curve: Plot the absorbance at λmax versus the concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the molar absorptivity coefficient. The high linearity of this plot (R² > 0.99) validates the adherence to the Beer-Lambert law within this concentration range.
III. Solubility Determination (Isothermal Shake-Flask Method)
The core of this protocol is to create a saturated solution at a specific temperature, ensuring that the system has reached equilibrium.
-
Prepare a supersaturated solution: Add an excess amount of Rh₆(CO)₁₆ to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that the solution becomes saturated.
-
Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is self-validating by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the measured concentration does not change significantly.
-
Sample withdrawal and filtration: After equilibration, stop the shaking and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter to remove any undissolved microcrystals. This step is critical to prevent erroneously high concentration measurements. All sampling should be performed under an inert atmosphere and at the equilibration temperature to prevent precipitation.
-
Dilution and analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculate solubility: Using the absorbance of the diluted solution and the equation from the calibration curve, calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of Rh₆(CO)₁₆ in that solvent at the specified temperature.
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of Rh₆(CO)₁₆.
Logical Relationship of Factors Influencing Solubility
Caption: Factors influencing the solubility of Rh₆(CO)₁₆.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that underpins its application in catalysis and synthesis. While qualitative descriptions indicate slight solubility in halogenated solvents, a significant lack of quantitative data persists in the scientific literature. This guide has provided a comprehensive overview of the known solubility characteristics, the key factors influencing dissolution, and crucial considerations regarding the stability of Rh₆(CO)₁₆ in solution. The detailed experimental protocol presented offers a robust and self-validating methodology for researchers to determine the precise solubility of this important metal carbonyl cluster in solvents relevant to their work. The systematic generation of such data will undoubtedly contribute to a deeper understanding of the solution-phase behavior of Rh₆(CO)₁₆ and facilitate its broader application in the scientific community.
References
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An In-depth Technical Guide to the Molecular Geometry of the Rhodium Core in Hexarhodium Hexadecacarbonyl [Rh6(CO)16]
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexarhodium hexadecacarbonyl, Rh6(CO)16, stands as a cornerstone molecule in the field of metal carbonyl cluster chemistry. First synthesized by Walter Hieber in 1943 and later structurally characterized by Dahl and colleagues, its unique architecture has provided profound insights into metal-metal bonding, ligand coordination, and catalysis.[1] This guide delineates the intricate molecular geometry of the Rh6(CO)16 cluster, focusing on the octahedral arrangement of the six rhodium atoms and the disposition of the sixteen carbonyl ligands. We will explore the experimental basis for this structural determination, delve into the nature of its chemical bonding, and present a validated workflow for its characterization, thereby offering a comprehensive resource for professionals in chemistry and materials science.
The Architectural Core: An Octahedron of Rhodium Atoms
The fundamental framework of this compound is a highly symmetric cluster of six rhodium atoms arranged at the vertices of a regular octahedron.[2][3] This polyhedral core is a defining feature, classifying Rh6(CO)16 as a closo-cluster under the Polyhedral Skeletal Electron Pair Theory (Wade-Mingos rules).[4] The Rh-Rh bonds within this octahedron are remarkably consistent, with X-ray crystallographic studies determining an average metal-metal distance of approximately 2.785 Å.[3] This octahedral arrangement is not merely a geometric curiosity; it is the structural foundation that dictates the coordination of the surrounding carbonyl ligands and is central to the cluster's stability and reactivity.[5]
The molecule possesses Td point group symmetry, a testament to its highly ordered structure.[3][6] Each rhodium atom within the cluster shares an identical local environment, being bonded to four adjacent rhodium atoms, two terminal carbonyl groups, and two triply bridging carbonyl groups.[6]
| Parameter | Value | Significance |
| Rh-Rh Bond Distance | ~2.785 Å | Indicates direct metal-metal bonding within the cluster core.[3] |
| Core Geometry | Octahedral | Defines the cluster as a stable closo-system.[2][4] |
| Symmetry Point Group | Td | Reflects the high degree of molecular symmetry.[3][6] |
The Ligand Sphere: A Symphony of Carbonyl Coordination
The Rh6 metallic core is encapsulated by a shell of sixteen carbon monoxide (CO) ligands, which are not uniformly distributed. Instead, they adopt two distinct coordination modes, a critical aspect of the molecule's geometry and electronic structure.[2][5]
-
Terminal Carbonyls: Twelve of the sixteen CO ligands are terminally bonded, meaning each is attached to a single rhodium atom. Every rhodium atom in the octahedron coordinates to two terminal carbonyl groups.[2][5][7] These Rh-C(O) bonds are the shortest and strongest of the ligand interactions.
-
Triply Bridging Carbonyls: The remaining four CO ligands are in triply bridging (μ3-CO) positions. Each of these ligands sits astride one of the triangular faces of the rhodium octahedron, simultaneously bonding to three rhodium atoms.[2][3][5] These four μ3-CO ligands are positioned on four of the eight available faces, specifically capping opposite faces in an alternating pattern to maintain the molecule's overall Td symmetry.[2][3] Notably, there are no doubly bridging carbonyls in the structure.[7]
This specific arrangement of terminal and bridging ligands is a key feature that distinguishes Rh6(CO)16 from other metal carbonyls and is crucial for understanding its spectroscopic properties and chemical reactivity.
| Ligand Type | Quantity | Coordination Mode | Position |
| Terminal CO | 12 | Bonded to a single Rh atom | Two per Rh atom[5][7] |
| Triply Bridging CO | 4 | Bonded to three Rh atoms (μ3) | Capping four alternating faces of the Rh6 octahedron[2][3][5] |
graph G { layout="neato"; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [color="#5F6368"];// Define Rhodium atoms (Octahedral Core) Rh1 [pos="0,1.5,0!", label="Rh", fillcolor="#4285F4"]; Rh2 [pos="-1.2,-0.5,1!", label="Rh", fillcolor="#4285F4"]; Rh3 [pos="1.2,-0.5,1!", label="Rh", fillcolor="#4285F4"]; Rh4 [pos="0,-0.5,-1.5!", label="Rh", fillcolor="#4285F4"]; Rh5 [pos="-0.8,1, -1.5!", label="Rh", fillcolor="#4285F4", style=invis]; // Anchor for CO Rh6 [pos="0.8,1, -1.5!", label="Rh", fillcolor="#4285F4", style=invis]; // Anchor for CO// Rh-Rh Bonds for Octahedron Rh1 -- Rh2; Rh1 -- Rh3; Rh1 -- Rh4; Rh2 -- Rh3; Rh2 -- Rh4; Rh3 -- Rh4; // Simplified representation for clarity// Define Carbonyl Ligands node [shape=circle, label="CO", fillcolor="#EA4335", width=0.5, height=0.5];
// Terminal COs (2 per Rh) COt1a [pos="-0.5,2.5,0!"]; COt1b [pos="0.5,2.5,0!"]; COt2a [pos="-2.2,-1,1!"]; COt2b [pos="-1.5,-1.5,1.5!"]; COt3a [pos="2.2,-1,1!"]; COt3b [pos="1.5,-1.5,1.5!"]; COt4a [pos="-0.5,-1,-2.5!"]; COt4b [pos="0.5,-1,-2.5!"];
// Triply Bridging COs (on faces) COb1 [pos="0,0.2,1.5!", fillcolor="#FBBC05", label="μ3-CO"]; COb2 [pos="0.8,0.2,-0.8!", fillcolor="#FBBC05", label="μ3-CO"]; COb3 [pos="-0.8,0.2,-0.8!", fillcolor="#FBBC05", label="μ3-CO"]; COb4 [pos="0, -1.5, 0!", fillcolor="#FBBC05", label="μ3-CO"];
// Bonds to Ligands edge [color="#34A853"]; Rh1 -- COt1a; Rh1 -- COt1b; Rh2 -- COt2a; Rh2 -- COt2b; Rh3 -- COt3a; Rh3 -- COt3b; Rh4 -- COt4a; Rh4 -- COt4b;
// Bonds to Bridging Ligands edge [style=dashed]; COb1 -- Rh1; COb1 -- Rh2; COb1 -- Rh3; COb2 -- Rh1; COb2 -- Rh3; COb2 -- Rh4; COb3 -- Rh1; COb3 -- Rh2; COb3 -- Rh4; // Simplified bridging for visual clarity }
Caption: Simplified 3D representation of the Rh6(CO)16 molecular structure.
A Self-Validating Protocol for Structural Elucidation
The determination of such a complex molecular geometry requires a rigorous, multi-step process where each stage validates the others. The definitive structure of Rh6(CO)16 was established through such a workflow, primarily reliant on X-ray crystallography.[1]
Step-by-Step Methodology
-
Synthesis and Purification: The process begins with the synthesis of Rh6(CO)16. Common methods involve the high-pressure carbonylation of rhodium salts like RhCl3·3H2O or the thermal decomposition of other rhodium carbonyls such as Rh4(CO)12. The resulting purple-brown solid must be purified, typically by recrystallization from a suitable solvent like dichloromethane or chloroform, to obtain single crystals suitable for diffraction.[1]
-
Single-Crystal X-ray Diffraction: A high-quality single crystal is mounted on a diffractometer. It is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is meticulously recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the heavy rhodium atoms are typically located first (e.g., via the Patterson method), followed by the iterative location of the lighter carbon and oxygen atoms from Fourier maps. The model is then refined against the experimental data to optimize atomic positions and thermal parameters, ultimately yielding a precise 3D model of the molecule with accurate bond lengths and angles.[6]
-
Spectroscopic Corroboration (Infrared Spectroscopy): The structural model is validated using complementary techniques. Infrared (IR) spectroscopy is particularly powerful for carbonyl clusters. The terminal CO ligands exhibit C-O stretching frequencies in a distinct region (typically ~2000-2100 cm⁻¹) from the bridging CO ligands, which are found at lower frequencies (~1800-1900 cm⁻¹). The observed IR spectrum for Rh6(CO)16 shows characteristic bands for both terminal and triply bridging carbonyls, confirming the coordination modes determined by crystallography.
Caption: Experimental workflow for the structural determination of Rh6(CO)16.
Conclusion
The molecular geometry of the Rh6 cluster in this compound is a masterful display of chemical architecture. Its core consists of a stable, symmetric Rh6 octahedron. This metallic framework is adorned with a precisely arranged shell of sixteen carbonyl ligands, twelve of which are in terminal positions and four of which act as triply bridging caps on alternating faces of the octahedron. This structure, definitively elucidated by X-ray crystallography and supported by spectroscopic evidence, not only provides a fundamental example of a closo-metal cluster but also serves as a critical model for understanding bonding, symmetry, and reactivity in polynuclear organometallic systems. Its stability and unique catalytic properties, such as in hydroformylation reactions, are direct consequences of this intricate and elegant geometry.[5][8]
References
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Corey, E. R., Dahl, L. F., & Beck, W. (1963). Rh6(CO)16 and its Identity with Previously Reported Rh4(CO)11. Journal of the American Chemical Society. Available at: [Link]
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Wikipedia. (n.d.). Hexadecacarbonylhexarhodium. In Wikipedia. Retrieved from [Link]
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Gepalan, V. (2016). Generating Formulas of Transition Metal Carbonyl Clusters of Osmium, Rhodium and Rhenium. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2001). Kinetic study of the reaction of [Rh6(CO)16] with NO2 -: Insertion of the nitrogen atom into a Rh6 cluster core. Request PDF. Available at: [Link]
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MOCVD Precursor Encyclopedia. (n.d.). RHODIUM CARBONYLS. Available at: [Link]
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Pauling, L. (1978). Structure of transition-metal cluster compounds: Use of an additional orbital resulting from the f, g character of spd. Proceedings of the National Academy of Sciences. Available at: [Link]
-
ResearchGate. (2015). CO fluxionality in Rh4(CO)12 and Rh6(CO)16. Request PDF. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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YouTube. (2020, April 19). Structure of Metal Carbonyls || Number of Metal-Metal Bonds In [ Rh6(CO)16] || B.Sc, M.Sc, CSIR-NET. Available at: [Link]
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Journal of the American Chemical Society. (1963). Rh6(CO)16 and Its Identity with Previously Reported Rh4(CO)11. Available at: [Link]
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Journal of the American Chemical Society. (1963). Rh6(CO)16 and Its Identity with Previously Reported Rh4(CO)11. Available at: [Link]
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ResearchGate. (2007). Reactivity of InCp* Towards Transition Metal Carbonyl Clusters: Synthesis and Structural Characterization of the Rh6(CO)16–x(InCp*)x Mixed-Metal Cluster Compounds, x = 1–2. Request PDF. Available at: [Link]
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The Genesis of Modern Homogeneous Catalysis: An In-depth Technical Guide to the Early Applications of Rhodium Carbonyl Clusters
Foreword: The Dawn of a New Era in Catalysis
In the landscape of modern chemistry, the catalytic prowess of transition metals is a cornerstone of synthetic efficiency and innovation. Among these, rhodium holds a place of particular distinction. This technical guide delves into the seminal applications of rhodium carbonyl clusters in catalysis, a field that burgeoned in the mid-20th century and laid the groundwork for countless industrial processes and academic discoveries. We will journey back to the foundational studies that first unveiled the remarkable catalytic activity of polynuclear rhodium carbonyls, such as tetrarhodium dodecacarbonyl (Rh4(CO)12) and hexarhodium hexadecacarbonyl (Rh6(CO)16). This exploration is not merely a historical account but a deep dive into the mechanistic principles and experimental rationales that guided early researchers. For the contemporary researcher, scientist, or drug development professional, understanding this genesis is not just an academic exercise; it is to grasp the fundamental principles that continue to underpin the sophisticated catalytic systems of today. We will dissect the "why" behind the experimental choices, offering insights that transcend time and remain profoundly relevant.
The Nature of the Beast: Understanding Rhodium Carbonyl Clusters
Before delving into their catalytic applications, it is crucial to appreciate the structure and properties of the key players: Rh4(CO)12 and Rh6(CO)16. These are not mere sources of monomeric rhodium; their cluster framework plays a pivotal role in their function as catalyst precursors.
-
Tetrarhodium Dodecacarbonyl (Rh4(CO)12) : This cluster features a tetrahedral core of four rhodium atoms. Its structure is characterized by both terminal and bridging carbonyl ligands, the latter spanning the edges of the rhodium tetrahedron. This arrangement is not static; the carbonyl ligands can undergo fluxional processes, exchanging their positions on the NMR timescale.[1]
-
This compound (Rh6(CO)16) : First prepared by Walter Hieber in 1943, Rh6(CO)16 possesses an octahedral core of six rhodium atoms.[2] Its structure consists of terminal and face-bridging carbonyl ligands. Rh6(CO)16 is generally more thermally stable than Rh4(CO)12.[2]
The choice between these clusters in early studies was often dictated by the desired reaction conditions and the perceived stability of the precursor. The interconversion between these clusters, particularly the decomposition of Rh4(CO)12 to Rh6(CO)16 at higher temperatures, was a critical consideration in experimental design.[2]
The Industrial Revolution in a Flask: Methanol Carbonylation - The Monsanto Acetic Acid Process
Perhaps the most impactful early application of rhodium catalysis is the Monsanto process for the production of acetic acid, commercialized in the late 1960s.[3] This process supplanted older, less efficient methods and remains a landmark in industrial chemistry.[4] While the active catalyst is a mononuclear rhodium species, cis-[Rh(CO)2I2]−, rhodium carbonyl clusters often serve as precursors to this catalytically active complex.
The Catalytic Cycle: A Symphony of Elementary Steps
The genius of the Monsanto process lies in its elegant and highly selective catalytic cycle. The choice of a rhodium-iodide system was a breakthrough, enabling the reaction to proceed under milder conditions than previous cobalt-based technologies.
The key steps are as follows:
-
Oxidative Addition : The cycle commences with the oxidative addition of methyl iodide to the square-planar [Rh(CO)2I2]− complex, forming a hexacoordinate Rh(III) species. This step is widely considered to be the rate-determining step of the overall process.[3][5]
-
Migratory Insertion : A methyl group on the rhodium center migrates to an adjacent carbonyl ligand, forming an acetyl group.
-
CO Coordination : A molecule of carbon monoxide from the reaction medium coordinates to the rhodium center.
-
Reductive Elimination : The newly formed acetyl iodide is eliminated from the rhodium complex, regenerating the [Rh(CO)2I2]− catalyst and closing the catalytic loop.[3]
-
Hydrolysis : In a separate, non-organometallic cycle, the acetyl iodide is hydrolyzed by water to produce acetic acid and hydrogen iodide. The hydrogen iodide then reacts with methanol to regenerate methyl iodide.
The Role of Rhodium Carbonyl Clusters as Precursors
In the industrial setting, a variety of rhodium sources can be used, as they are all converted to the active [Rh(CO)2I2]− species under reaction conditions. This includes simple salts like RhCl3·3H2O as well as rhodium carbonyl clusters such as Rh4(CO)12 and Rh6(CO)16. The clusters serve as a stable and soluble source of low-valent rhodium that readily reacts with iodide promoters and carbon monoxide to enter the catalytic cycle. The choice of precursor can influence the induction period of the reaction, but under steady-state conditions, the catalytic performance is dictated by the mononuclear rhodium-iodide species.
Building Blocks of a Revolution: Hydroformylation of Alkenes
Hydroformylation, or the "oxo" process, is a cornerstone of industrial organic synthesis, allowing for the conversion of alkenes into aldehydes. Early research in this area was dominated by cobalt catalysts, but the discovery of rhodium's superior activity and selectivity under milder conditions marked a significant advancement. Rhodium carbonyl clusters, particularly Rh4(CO)12 and Rh6(CO)16, were at the forefront of this revolution.
The Unmodified Rhodium Catalyst: A Mechanistic Insight
In the absence of modifying ligands like phosphines, rhodium carbonyl clusters act as precursors to the true catalytic species, a rhodium hydride complex. In-situ spectroscopic studies, particularly high-pressure infrared (IR) spectroscopy, have been instrumental in elucidating the behavior of these clusters under reaction conditions.[6]
Under a mixture of carbon monoxide and hydrogen (syngas), rhodium carbonyl clusters fragment to form mononuclear rhodium carbonyl hydride species, most notably HRh(CO)4.[1] This species is believed to be the active catalyst in the hydroformylation of alkenes. The catalytic cycle is generally understood to proceed through the following key steps:
-
CO Dissociation : HRh(CO)4 reversibly dissociates a CO ligand to generate the coordinatively unsaturated and highly reactive HRh(CO)3.
-
Alkene Coordination : The alkene substrate coordinates to the vacant site on the rhodium center.
-
Migratory Insertion : The rhodium-hydride bond adds across the alkene double bond, forming a rhodium-alkyl intermediate. This step determines the regioselectivity of the reaction (linear vs. branched aldehyde).
-
CO Coordination : A molecule of CO coordinates to the rhodium-alkyl species.
-
Migratory Insertion : The alkyl group migrates to a carbonyl ligand, forming a rhodium-acyl complex.
-
Oxidative Addition of H2 and Reductive Elimination : Dihydrogen reacts with the rhodium-acyl species, followed by reductive elimination of the aldehyde product and regeneration of the rhodium hydride catalyst.
Experimental Protocol: Hydroformylation of 1-Octene with Rh4(CO)12
This protocol is a representative example of an early, unmodified rhodium-catalyzed hydroformylation. The causality behind the choice of conditions lies in balancing catalyst activity, stability, and selectivity. The temperature and pressure are chosen to ensure a reasonable reaction rate while minimizing catalyst decomposition and undesired side reactions.
Materials:
-
Rh4(CO)12
-
1-Octene (distilled and degassed)
-
Toluene (anhydrous and degassed)
-
Syngas (1:1 CO/H2)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and sampling valve.
Procedure:
-
Catalyst Preparation: In a glovebox, charge the autoclave with a solution of Rh4(CO)12 in toluene. The catalyst concentration is typically in the range of 1-5 mM.
-
Substrate Addition: Add the desired amount of 1-octene to the autoclave. A substrate-to-catalyst ratio of 1000:1 is a common starting point.
-
System Sealing and Purging: Seal the autoclave and remove it from the glovebox. Purge the system several times with syngas to remove any residual air.
-
Pressurization and Heating: Pressurize the autoclave with the 1:1 syngas mixture to the desired pressure (e.g., 50 atm). Begin stirring and heat the reactor to the reaction temperature (e.g., 100 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the syngas is consumed. Samples can be taken periodically via the sampling valve for analysis by gas chromatography (GC) to determine the conversion of 1-octene and the selectivity to nonanal and 2-methyloctanal.
-
Reaction Quenching and Analysis: After the desired reaction time or upon completion, cool the autoclave to room temperature and carefully vent the excess gas. The product mixture can be analyzed by GC and NMR spectroscopy to determine the yield and regioselectivity.
Data Presentation:
| Entry | Catalyst Precursor | Temp (°C) | Pressure (atm) | Time (h) | Conversion (%) | Nonanal (%) | 2-Methyloctanal (%) |
| 1 | Rh4(CO)12 | 100 | 50 | 4 | >99 | 92 | 8 |
| 2 | Rh6(CO)16 | 120 | 50 | 4 | >99 | 90 | 10 |
Beyond the Industrial Giants: Other Early Catalytic Applications
While methanol carbonylation and hydroformylation were the most prominent early applications, the catalytic potential of rhodium carbonyl clusters was explored in other transformations as well.
Alkene Hydrogenation
Early studies demonstrated that rhodium carbonyl clusters are active for the hydrogenation of alkenes. Similar to hydroformylation, the clusters are precursors to active mononuclear rhodium hydride species. The reaction is typically carried out under a hydrogen atmosphere, and the presence of CO can sometimes inhibit the reaction. The catalytic activity is generally lower than that of dedicated hydrogenation catalysts like Wilkinson's catalyst (RhCl(PPh3)3). However, these early investigations were crucial in establishing the fundamental reactivity of rhodium carbonyls with hydrogen and alkenes.
Alkene Isomerization
Rhodium carbonyl clusters were also found to catalyze the isomerization of alkenes. This transformation often occurs as a side reaction during hydroformylation. The mechanism is believed to involve the reversible formation of a rhodium-alkyl intermediate via hydride addition and subsequent β-hydride elimination to form the isomerized alkene. The extent of isomerization is highly dependent on the reaction conditions, particularly the partial pressures of CO and H2.
Peering into the Reaction Vessel: Early Analytical Techniques
The study of catalysis is fundamentally the study of reaction mechanisms, which requires the ability to observe the catalyst under working conditions. Early researchers in this field were pioneers in the application of spectroscopic techniques to in-situ analysis.
-
High-Pressure Infrared (IR) Spectroscopy : This was the workhorse technique for studying rhodium carbonyl cluster catalysis. The strong C-O stretching vibrations of the carbonyl ligands provide a sensitive probe of the catalyst's structure. By using specially designed high-pressure IR cells, researchers could monitor the transformation of the cluster precursors into active catalytic species and observe the formation of key intermediates in the catalytic cycle.[6]
-
High-Pressure Nuclear Magnetic Resonance (NMR) Spectroscopy : In later years, high-pressure NMR spectroscopy emerged as a powerful tool for studying these systems. While technically more challenging than IR, NMR provides more detailed structural information and can be used to study the dynamics of ligand exchange and fluxional processes in the clusters under catalytic conditions.
Conclusion: A Legacy of Innovation
The early applications of rhodium carbonyl clusters in catalysis represent a paradigm shift in chemical synthesis. The insights gained from these foundational studies have had a profound and lasting impact on both industrial chemistry and academic research. The principles of catalyst activation, the elucidation of catalytic cycles through in-situ spectroscopy, and the understanding of the interplay between catalyst structure and reactivity are all legacies of this pioneering era. As we continue to develop ever more sophisticated catalysts for a myriad of applications, it is essential to remember the fundamental discoveries that paved the way. The story of rhodium carbonyl clusters is a testament to the power of curiosity-driven research and its ability to transform our world.
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Heaton, B. T.; Strona, L.; Martinengo, S.; Chini, P.; Willis, A. C. Carbon-13 n.m.r. study of rhodium carbonyl clusters under high pressures of CO/H2. J. Chem. Soc., Chem. Commun.1982 , (5), 298-299.
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Leidecker, B. N.; Peña Fuentes, D.; Wei, C.; Sawall, M.; Neymeyr, K.; Franke, R.; Börner, A.; Kubis, C. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. New J. Chem.2024 , Advance Article.
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Chaston, S. H. H.; Stone, F. G. A. Synthesis of Rh6(CO)16 and Ir4(CO)12. Chem. Commun. (London)1967 , 964.
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Leidecker, B. N.; et al. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylat. RSC Publishing2025 .
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Haynes, A. Reaction mechanism for the Rh-catalysed carbonylation of methanol to acetic acid. ResearchGate2023 .
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Wikipedia. Hexadecacarbonylhexarhodium. Wikipedia, 2023 .
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Vossen, J. T.; Rösler, T.; Palkovits, R. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene. ResearchGate2025 .
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Schrock, R. R.; Osborn, J. A. Catalytic hydrogenation using cationic rhodium complexes. I. Evolution of the catalytic system and the hydrogenation of olefins. J. Am. Chem. Soc.1976 , 98 (8), 2134–2143.
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Chiririwa, H.; et al. Iron- and Cobalt-Catalyzed Alkene Hydrogenation: Catalysis with Both Redox-Active and Strong Field Ligands. Acc. Chem. Res.2015 , 48 (6), 1673–1683.
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Heaton, B. T.; Strona, L.; Della Pergola, R.; Vidal, J. L.; Schoening, R. C. Multinuclear Variable-temperature Nuclear Magnetic Resonance Study of Rhodium Carbonyl Clusters containing Encapsulated Heteroatoms : Ligand and Metal Polyhedral Rearrangements. J. Chem. Soc., Dalton Trans.1983 , 1941-1947.
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Fürstner, A.; et al. Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes. J. Am. Chem. Soc.2020 , 142 (12), 5516–5528.
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Martinengo, S.; Chini, P. Synthesis of Rh4(CO)12 and Rh6(CO)16 at atmospheric pressure. Chem. Commun. (London)1970 , 1537.
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Heaton, B. T.; et al. CO fluxionality in Rh4(CO)12 and Rh6(CO)16. ResearchGate2025 .
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Vossen, J. T.; Rösler, T.; Palkovits, R. An Immobilized Rh-Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1-Octene. RWTH Publications2025 .
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Vossen, J. T.; Rösler, T.; Palkovits, R. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene. Angew. Chem. Int. Ed.2025 , 64 (33).
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Blake, A. J.; et al. Rh(III)-Catalyzed Alkene Anti Nucleoamidation to Access Diverse Heterocycles. J. Am. Chem. Soc.2024 , 146 (44), 30249–30256.
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Scorzoni, G.; et al. Atomically precise rhodium-indium carbonyl nanoclusters: synthesis, characterization, crystal structure and electron-sponge features. Nanoscale2024 , 16 (32), 16047–16056.
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Zhang, Y.; et al. Study on Rh(I)/Ru(III) Bimetallic Catalyst Catalyzed Carbonylation of Methanol to Acetic Acid. Catalysts2022 , 12 (10), 1229.
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Zhang, Y.; et al. Rh-Ir bimetallic catalyst for methanol carbonylation to acetic acid. ResearchGate2022 .
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Wang, H.; et al. Catalysis mechanisms of CO2 and CO methanation. Catal. Sci. Technol.2018 , 8 (19), 4739–4752.
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Le, T. H. D.; et al. CO2 Hydrogenation to Methanol over Cd4/TiO2 Catalyst: Insight into Multifunctional Interface. ChemCatChem2022 , 14 (3), e202101646.
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Lv, H.; et al. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. Org. Biomol. Chem.2020 , 18 (5), 856–859.
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Glorius, F.; et al. Mechanistic Understanding of the Heterogeneous, Rhodium-Cyclic (Alkyl)(Amino)Carbene-Catalyzed (Fluoro-)Arene Hydrogenation. ACS Catal.2020 , 10 (10), 5642–5650.
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Heaton, B. T.; et al. CO fluxionality in Rh4(CO)12 and Rh6(CO)16. ResearchGate2025 .
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Weller, A. S.; et al. High Hydride Count Rhodium Octahedra, [Rh6(PR3)6H12][BArF 4]2: Synthesis, Structures, and Reversible Hydrogen Uptake under Mild. J. Am. Chem. Soc.2006 , 128 (35), 11406–11407.
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INORGANIC SYNTHESES Volume XVI. Internet Archive1976 .
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Methodological & Application
synthesis of hexarhodium hexadecacarbonyl from rhodium trichloride
An Application Note for the Synthesis of Hexarhodium Hexadecacarbonyl from Rhodium Trichloride
Abstract
This document provides a comprehensive guide for the synthesis of this compound, Rh₆(CO)₁₆, a cornerstone rhodium carbonyl cluster with significant applications in catalysis.[1][2] Starting from the readily available precursor, rhodium(III) chloride hydrate (RhCl₃·xH₂O), this application note details a high-pressure reductive carbonylation protocol. We delve into the underlying chemical principles, provide a meticulously detailed step-by-step procedure with expert insights, and address critical safety considerations. The aim is to equip researchers in chemistry and drug development with a robust and reproducible method for obtaining this vital organometallic compound.
Introduction and Scientific Principles
This compound, Rh₆(CO)₁₆, is a purple-brown, crystalline solid that holds a primary place among binary rhodium carbonyls.[1] Its octahedral core of six rhodium atoms, adorned with terminal and bridging carbonyl ligands, makes it a subject of fundamental interest in cluster chemistry and a precursor for various homogeneous and heterogeneous catalysts.[1][3] Applications include critical industrial processes such as hydroformylation and hydrogenation.[1]
The synthesis from rhodium(III) chloride is a classic example of reductive carbonylation . This transformation involves two fundamental processes occurring under high-pressure and high-temperature conditions:
-
Reduction of the rhodium center from the +3 oxidation state in RhCl₃ to the 0 oxidation state in the final cluster.
-
Carbonylation , where carbon monoxide (CO) molecules coordinate to the rhodium atoms, stabilizing the reduced metal centers and forming the cluster framework.
In this process, carbon monoxide itself can act as a reducing agent, particularly in the presence of water or other reagents.[4] The overall reaction is complex and proceeds through several intermediate rhodium carbonyl species. The initial step is the formation of a rhodium(I) carbonyl halide, such as dicarbonylchlororhodium(I) dimer, [Rh(CO)₂Cl]₂.[5][6] These Rh(I) intermediates then undergo further reduction and aggregation, ultimately assembling into the stable Rh₆(CO)₁₆ cluster. The use of a halide acceptor, such as powdered copper, is often employed to scavenge the chloride ions, driving the reaction towards the desired neutral carbonyl cluster.[1]
Critical Safety Considerations: A Mandate for Caution
The synthesis of metal carbonyls is an inherently hazardous procedure that demands the utmost respect for safety protocols.
-
Extreme Toxicity of Carbon Monoxide: CO is a colorless, odorless, and highly toxic gas that can be fatal if inhaled.[7] All operations involving high-pressure CO must be conducted in a certified, high-pressure laboratory with appropriate ventilation and CO monitoring systems.
-
Toxicity of Metal Carbonyls: Metal carbonyls as a class are volatile and extremely toxic upon inhalation, ingestion, or skin absorption.[7][8] Their toxicity stems from the release of CO within the body and the intrinsic toxicity of the heavy metal.[7]
-
High-Pressure Operations: Working with high-pressure autoclaves carries a risk of catastrophic failure if not operated correctly. Personnel must be thoroughly trained in the operation and maintenance of the specific equipment used.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, tightly sealed safety goggles, and appropriate chemical-resistant gloves are mandatory.[7] Given the skin toxicity, using a double-gloving technique (e.g., nitrile gloves over SilverShield® gloves) is highly recommended.[7]
EMERGENCY PROTOCOL: In case of a suspected CO leak or spill, evacuate the area immediately and notify emergency personnel. Do not attempt to clean up a spill of metal carbonyls yourself.[7]
Experimental Protocol: Synthesis of Rh₆(CO)₁₆
This protocol is adapted from the foundational methods first reported by Hieber, which involve the high-pressure carbonylation of RhCl₃·3H₂O using copper as a halide acceptor.[1]
Materials and Equipment
| Reagent / Equipment | Specification |
| Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) | Reagent grade |
| Copper Powder | Finely divided, <325 mesh |
| Carbon Monoxide (CO) | High purity (≥99.9%) |
| Nitrogen (N₂) or Argon (Ar) | High purity, for purging |
| Methanol (MeOH) | Anhydrous |
| Dichloromethane (CH₂Cl₂) | ACS grade, for extraction |
| High-Pressure Autoclave | Stainless steel, equipped with magnetic stirring, thermocouple, pressure gauge, and gas inlet/outlet valves (min. 250 atm rating) |
| Schlenk Line and Glassware | For inert atmosphere manipulations |
| Filtration Apparatus | (e.g., Büchner funnel or cannula filtration setup) |
Step-by-Step Synthesis Procedure
-
Reactor Loading: In a fume hood, charge the high-pressure autoclave vessel with rhodium(III) chloride trihydrate (e.g., 1.0 g, ~3.8 mmol) and an excess of fine copper powder (e.g., 1.5 g, ~23.6 mmol). Add a magnetic stir bar.
-
Assembly and Purging: Securely seal the autoclave according to the manufacturer's instructions. Connect the reactor to the gas manifold. To remove all oxygen, purge the system by pressurizing with nitrogen or argon to ~10 atm and then slowly venting. Repeat this cycle at least five times.
-
Carbon Monoxide Introduction: After the final inert gas purge, evacuate the vessel briefly before introducing carbon monoxide. Pressurize the autoclave with CO to approximately 10-20 atm.
-
Reaction Conditions: Begin stirring. Pressurize the autoclave to the final reaction pressure of 200 atm with carbon monoxide. Heat the reactor to a temperature between 80°C and 150°C . The original synthesis was performed over a wider range, but this window is often effective.[1]
-
Reaction Execution: Maintain the temperature and pressure with stirring for 8-12 hours. The pressure will decrease as CO is consumed; the CO supply should be used to maintain the target pressure.
-
Cooling and Depressurization: Turn off the heating and allow the autoclave to cool completely to room temperature. Crucially, vent the excess CO pressure slowly and carefully into the back of the fume hood or an appropriate scrubbing system.
-
Product Extraction: Once fully depressurized, open the autoclave in the fume hood. The solid contents will be a mixture of the product, copper, and copper chlorides. Add dichloromethane (CH₂Cl₂) to the vessel to dissolve the Rh₆(CO)₁₆ product. The product is slightly soluble, appearing as a purple-brown solution.[1]
-
Isolation and Purification: Transfer the solution and solid mixture to a flask under an inert atmosphere. Filter the solution to remove the insoluble copper residues. The filtrate contains the crude product. Reduce the solvent volume under vacuum until crystallization begins. Cool the solution to facilitate the precipitation of dark, well-formed crystals of Rh₆(CO)₁₆. Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Characterization
The identity and purity of the synthesized Rh₆(CO)₁₆ should be confirmed by standard analytical techniques.
-
Infrared (IR) Spectroscopy: (in CH₂Cl₂ solution) The IR spectrum is a definitive fingerprint. It should exhibit strong absorptions corresponding to both terminal and triply-bridging carbonyl ligands.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the unambiguous structural confirmation of the octahedral Rh₆ core.[1]
-
Elemental Analysis: Should conform to the calculated values for C₁₆O₁₆Rh₆ (M.W. 1065.62 g/mol ).
Summary of Key Parameters
| Parameter | Value |
| Precursor | RhCl₃·3H₂O |
| Reducing Agent / Halide Acceptor | Copper Powder |
| Carbonylating Agent | Carbon Monoxide (CO) |
| Pressure | ~200 atm |
| Temperature | 80 - 150 °C |
| Reaction Time | 8 - 12 hours |
| Extraction Solvent | Dichloromethane |
| Product Appearance | Purple-brown crystals |
Visualizing the Process
The following diagrams illustrate the experimental workflow and the conceptual chemical transformation.
Caption: Experimental workflow for the synthesis of Rh₆(CO)₁₆.
Caption: Simplified reaction pathway from Rh(III) to the Rh(0) cluster.
Field-Proven Insights and Troubleshooting
-
Causality of Reagents:
-
Why RhCl₃·3H₂O? It is the most common and relatively air-stable starting material for rhodium chemistry.[5]
-
Why Copper Powder? The reaction 2 Cu + 2 Cl⁻ → 2 CuCl + 2 e⁻ serves a dual purpose. It acts as a reducing agent and as a halide acceptor, effectively removing chloride from the rhodium coordination sphere and driving the equilibrium towards the formation of the neutral carbonyl cluster.[1]
-
Why High CO Pressure? Le Châtelier's principle dictates that high CO pressure favors the formation of products with a high number of CO ligands. It also ensures a sufficiently reducing environment to convert Rh(III) to Rh(0).[9]
-
-
Troubleshooting Common Issues:
-
Low Yields: This is often traced to leaks in the high-pressure system. Ensure all seals and fittings are correctly assembled and leak-tested before heating. Incomplete reaction due to insufficient time, temperature, or stirring can also be a cause.
-
Formation of Byproducts: Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) can sometimes form as a byproduct or intermediate.[10] Careful, slow recrystallization is typically sufficient to separate the less soluble Rh₆(CO)₁₆ from most impurities.
-
Product Inactivity: If the final cluster shows poor catalytic activity, it may be contaminated with halide species. Ensure thorough washing during the workup.
-
References
- Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. (2020). Beilstein Journal of Organic Chemistry.
- Rhodium(III) chloride - Wikipedia. (n.d.).
- Hexadecacarbonylhexarhodium - Wikipedia. (n.d.).
- Rhodium carbonyl chloride - Grokipedia. (n.d.).
- Rhodium carbonyl chloride - Wikipedia. (n.d.).
- Metal Carbonyls Standard Operating Procedure. (n.d.).
- Synthesis of Rh₆(CO)₁₆ in Supercages of Zeolite HY. (2019). The Journal of Physical Chemistry C.
- CO fluxionality in Rh₄(CO)₁₂ and Rh₆(CO)₁₆. (2025). ResearchGate.
- Preparation of Metal Carbonyls. (n.d.). Scribd.
- Properties and synthesis of metal carbonyls. (n.d.).
- High pressure synthesis of transition metal carbonyls. (n.d.). Journal of Chemical Education.
- Metal carbonyls A 1 Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines.
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Application Notes and Protocols: High-Pressure Carbonylation for Rhodium Hexacarbonyl [Rh₆(CO)₁₆] Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of hexadecacarbonylhexarhodium, Rh₆(CO)₁₆, via high-pressure carbonylation. Rhodium carbonyl clusters are pivotal precursors in homogeneous catalysis, finding applications in industrial processes such as hydroformylation and methanol carbonylation.[1][2] The protocols detailed herein are designed to be robust and reproducible, emphasizing safety, mechanistic understanding, and thorough product characterization. This guide is intended for researchers in organometallic chemistry, catalysis, and materials science, providing both the practical steps for synthesis and the theoretical framework to understand the underlying chemical transformations.
Introduction: The Significance of Rh₆(CO)₁₆
Hexadecacarbonylhexarhodium, Rh₆(CO)₁₆, is a stable, purple-brown crystalline solid and the principal binary carbonyl of rhodium.[1] Its octahedral Rh₆ core, bridged by carbonyl ligands, makes it a crucial entry point for the synthesis of other rhodium clusters and catalytically active species.[3][4] The compound's utility in catalysis, particularly in reactions involving syngas (a mixture of CO and H₂), drives the continued interest in its efficient and reliable synthesis.[5] Historically, the synthesis of Rh₆(CO)₁₆, first reported by Walter Hieber in 1943, required harsh conditions, including high temperatures and pressures, and the use of a halide acceptor.[1] While alternative methods have been developed, high-pressure reductive carbonylation of rhodium salts remains a fundamental and widely practiced approach.
Mechanistic Insights: The "Why" Behind the Protocol
The synthesis of Rh₆(CO)₁₆ from a rhodium(III) precursor, such as RhCl₃·3H₂O, is a reductive carbonylation process. The overall transformation involves the reduction of Rh(III) to Rh(0) with the concomitant coordination of carbon monoxide ligands to form the stable 16-electron carbonyl cluster.
The key steps in the mechanism are:
-
Formation of Rh(I) Carbonyl Species: In the presence of carbon monoxide, Rh(III) is first reduced to a Rh(I) carbonyl species. In aqueous or alcoholic media, this can proceed through intermediates like [Rh(CO)₂Cl₂]⁻.[6][7] The carbon monoxide itself can act as a reducing agent, being oxidized to CO₂.
-
Cluster Formation: These mononuclear Rh(I) carbonyl complexes are unstable under the reaction conditions and begin to aggregate. The formation of lower nuclearity clusters, such as the less stable tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), often precedes the formation of the more thermodynamically stable Rh₆(CO)₁₆.[8][9]
-
Cluster Growth and Stabilization: Through a series of complex equilibria and further reduction steps, the Rh₄ clusters can convert to the final Rh₆ product.[8][10] The high pressure of carbon monoxide is crucial not only for the carbonylation process but also to stabilize the resulting metal carbonyl clusters and prevent decomposition to metallic rhodium.
The choice of solvent, temperature, and pressure are all critical parameters that influence the reaction rate, yield, and selectivity towards the desired Rh₆(CO)₁₆ cluster. Methanol is a common solvent as it can facilitate the reduction of the rhodium precursor.[11]
Experimental Protocol: High-Pressure Synthesis of Rh₆(CO)₁₆
This protocol details the synthesis of Rh₆(CO)₁₆ from rhodium(III) chloride trihydrate.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) | Reagent Grade | Major chemical supplier | Hygroscopic, store in a desiccator. |
| Methanol (CH₃OH) | Anhydrous | Major chemical supplier | Use dry solvent for best results. |
| Carbon Monoxide (CO) | High Purity (≥99.5%) | Specialty gas supplier | Toxic and flammable gas. |
| High-Pressure Autoclave | Stainless steel or Hastelloy | Parr, Buchi, or similar | Must be rated for the pressures and temperatures used. Equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves. |
| Schlenk Line and Glassware | Standard | Laboratory supplier | For inert atmosphere handling. |
Safety Precautions
HIGH-PRESSURE OPERATIONS AND CARBON MONOXIDE ARE EXTREMELY HAZARDOUS.
-
Carbon Monoxide Toxicity: CO is a colorless, odorless, and highly toxic gas. All operations involving CO must be conducted in a well-ventilated fume hood equipped with a CO detector.[12]
-
High-Pressure Equipment: High-pressure reactors can fail catastrophically if operated beyond their pressure or temperature limits.[13][14] A thorough understanding of the equipment's design and operational limits is essential.[14] Always use a blast shield.[13][14]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory.[13][14]
-
Pressure Relief Systems: Ensure the autoclave is equipped with a functioning rupture disk or pressure relief valve.[14]
-
Training: Only personnel trained in high-pressure techniques should perform this synthesis.[14]
Step-by-Step Synthesis Protocol
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Check all seals and fittings for integrity.
-
Reagent Loading: In a fume hood, charge the autoclave vessel with rhodium(III) chloride trihydrate (e.g., 1.0 g) and anhydrous methanol (e.g., 50 mL).
-
Assembly and Purging: Seal the autoclave according to the manufacturer's instructions. Connect the gas lines and purge the system with nitrogen or argon several times to remove all air. This is critical to prevent the formation of explosive mixtures with CO.
-
Pressurization with CO: Pressurize the autoclave with carbon monoxide to an initial pressure of approximately 50 atm (735 psi) at room temperature.
-
Heating and Reaction: Begin stirring and heat the autoclave to 60-80 °C. The pressure will increase as the temperature rises. Monitor the pressure and temperature throughout the reaction. The reaction is typically run for 4-6 hours.
-
Cooling and Depressurization: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature. Slowly and carefully vent the excess carbon monoxide into the fume hood exhaust.
-
Product Isolation: Once the autoclave is fully depressurized, open it in the fume hood. The product, Rh₆(CO)₁₆, will have precipitated as dark, crystalline solid.
-
Purification: Collect the solid product by filtration. Wash the crystals with small portions of cold methanol to remove any soluble impurities. Dry the product under vacuum. The resulting Rh₆(CO)₁₆ is typically of high purity.
Workflow Visualization
Caption: High-pressure synthesis workflow for Rh₆(CO)₁₆.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized Rh₆(CO)₁₆.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying metal carbonyls. The carbonyl stretching frequencies (ν(CO)) are highly characteristic.
| Compound | Carbonyl Stretching Frequencies (ν(CO), cm⁻¹) (in Nujol) | Reference |
| Rh₆(CO)₁₆ | 2072, 2024, 1800 | [15] |
The presence of a band around 1800 cm⁻¹ is indicative of a bridging carbonyl ligand, a key structural feature of Rh₆(CO)₁₆.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive structural proof. The structure of Rh₆(CO)₁₆ consists of an octahedron of rhodium atoms.[3][16]
Solubility
Rh₆(CO)₁₆ is slightly soluble in dichloromethane and chloroform.[1]
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reduction of the Rh(III) precursor.
-
Solution: Ensure the reaction is run for the full duration at the specified temperature. The purity of the carbon monoxide can also affect the reaction; use a high-purity grade.
-
-
Formation of Byproducts:
-
Cause: At lower CO pressures or higher temperatures, the formation of Rh₄(CO)₁₂ or decomposition to metallic rhodium can occur.[9]
-
Solution: Maintain the recommended CO pressure and temperature range. A rapid heating rate can sometimes favor the formation of the desired cluster.
-
-
Safety Incidents:
-
Cause: Improper use of high-pressure equipment or inadequate handling of carbon monoxide.
-
Solution: Strict adherence to safety protocols is non-negotiable. Regular inspection and maintenance of the autoclave are crucial.[14]
-
Conclusion
The high-pressure carbonylation of rhodium salts is a reliable method for the synthesis of Rh₆(CO)₁₆. By understanding the underlying reaction mechanism and adhering strictly to the detailed protocol and safety precautions, researchers can consistently produce this valuable rhodium carbonyl cluster. The self-validating nature of the synthesis, confirmed through rigorous characterization, ensures the high quality of the material for subsequent applications in catalysis and organometallic chemistry.
References
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Wikipedia. Hexadecacarbonylhexarhodium. [Link]
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Beilstein Journal of Organic Chemistry. (2020). Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. [Link]
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OSTI.GOV. (1984). Cluster formation as the cause of deactivation of carbonyl-rhodium catalysts in hydroformylation of olefins. [Link]
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Wikipedia. Tetrarhodium dodecacarbonyl. [Link]
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ResearchGate. CO fluxionality in Rh4(CO)12 and Rh6(CO)16. [Link]
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National Center for Biotechnology Information. (2026). Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh4(CO)8+2n(L)2−n (n = 0, 1) and {Rh4(CO)10L}2 Monomeric and Dimeric Species. [Link]
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Journal of the American Chemical Society. Rh6(CO)16 and Its Identity with Previously Reported Rh4(CO)11. [Link]
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ResearchGate. Surface-mediated organometallic synthesis: high-yield syntheses of [Rh4(CO)12], [Rh6(CO)16], [Rh5(CO)15]− and [Rh12(CO)30]2− by controlled reduction of silica-supported RhCl3 or [Rh(CO)2Cl]2 in. [Link]
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ACS Publications. (2019). Synthesis of Rh6(CO)16 in Supercages of Zeolite HY: Reaction Network and Kinetics of Formation from Mononuclear Rhodium Precursors via Rh4(CO)12 Facilitated by the Water Gas Shift Half-Reaction. [Link]
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Royal Society of Chemistry. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. [Link]
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ResearchGate. Synthesis of Rh 6 (CO) 16 in Supercages of Zeolite HY: Reaction Network and Kinetics of Formation from Mononuclear Rhodium Precursors via Rh 4 (CO) 12 Facilitated by the Water Gas Shift Half-Reaction. [Link]
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Royal Society of Chemistry. Synthesis Of Rh6(C0)l6 and Ir4(co)12. [Link]
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Wikipedia. Rhodium carbonyl chloride. [Link]
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University of California, Santa Barbara. High Pressure Reaction Vessels. [Link]
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ACS Publications. (2023). Scalable Palladium-Catalyzed C(sp3)–H Carbonylation of Alkylamines in Batch and Continuous Flow. [Link]
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ResearchGate. Mixed Rh-Pt carbonyl clusters: Synthesis and X-ray crystallographic characterisation of [Rh5Pt(CO)15]-[(Ph 3P)2N]+. [Link]
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Royal Society of Chemistry. (1968). Synthesis of Rh4(CO)12 and Rh6(CO)16 at atmospheric pressure. [Link]
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PubMed. (2004). Platinum-rhodium carbonyl clusters: new structures and new types of dynamical activity. [Link]
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HiTechTrader. What safety measures are essential when working with high pressure reactors?. [Link]
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ResearchGate. (2019). Continuous‐Flow Pd‐Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure. [Link]
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Semantic Scholar. (2016). Generating Formulas of Transition Metal Carbonyl Clusters of Osmium, Rhodium and Rhenium. [Link]
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MDPI. Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition. [Link]
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Organic Syntheses. are combined in an oven-dried, 85-mL Lab-Crest ® Pressure Reaction Vessel. [Link]
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Royal Society of Chemistry. Rhodium-catalysed additive-free carbonylation of benzamides with diethyl dicarbonate as a carbonyl source. [Link]
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Wikipedia. Acetic acid. [Link]
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Royal Society of Chemistry. (1967). Synthesis of Rh6(CO)16 and Ir4(CO)12. [Link]
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MDPI. (2021). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. [Link]
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Application Notes and Protocols for Hydroformylation using Hexarhodium Hexadecacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Advantages of Hexarhodium Hexadecacarbonyl in Catalysis
This compound, Rh₆(CO)₁₆, is a stable, crystalline metal carbonyl cluster that serves as a highly effective precursor for generating active rhodium catalysts for hydroformylation.[1][2] Unlike mononuclear rhodium complexes, the cluster nature of Rh₆(CO)₁₆ offers distinct advantages. Under hydroformylation conditions—elevated pressures of synthesis gas (a mixture of carbon monoxide and hydrogen) and temperature—the cluster can fragment to form highly active, coordinatively unsaturated rhodium-hydrido-carbonyl species, which are the true catalytic entities.[1][2][3] The in-situ generation of the active catalyst from a stable precursor allows for a more controlled and reproducible initiation of the catalytic cycle. Furthermore, the use of Rh₆(CO)₁₆ can, under certain conditions, mitigate the formation of inactive rhodium species, leading to a more robust and long-lasting catalytic system. The true catalytic species is often a mononuclear rhodium hydride complex, and the cluster serves as a reservoir for these active species.[1][2][3]
This document provides a comprehensive guide to the application of this compound as a hydroformylation catalyst precursor. It includes detailed protocols, an exploration of the catalytic mechanism, guidelines for optimizing reaction conditions, and a troubleshooting section to address common experimental challenges.
The Catalytic Cycle of Hydroformylation
The hydroformylation of alkenes, also known as the oxo process, is a fundamental atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, yielding aldehydes. The generally accepted mechanism for rhodium-catalyzed hydroformylation, initiated from a rhodium carbonyl cluster, is depicted below. The catalytic cycle involves the interconversion of rhodium species between Rh(I) and Rh(III) oxidation states.[4]
Figure 1: Catalytic cycle for rhodium-catalyzed hydroformylation.
Experimental Protocol: Hydroformylation of 1-Octene
This protocol provides a detailed procedure for the hydroformylation of 1-octene using Rh₆(CO)₁₆ as the catalyst precursor and triphenylphosphine (PPh₃) as a modifying ligand to favor the formation of the linear aldehyde, nonanal.
Materials:
-
This compound (Rh₆(CO)₁₆)
-
Triphenylphosphine (PPh₃)
-
1-Octene (substrate)
-
Toluene (anhydrous, degassed)
-
Synthesis gas (1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Schlenk line and standard inert atmosphere techniques.
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under a nitrogen atmosphere, weigh 0.011 mmol of Rh₆(CO)₁₆ and 1.15 mmol of PPh₃ into the glass liner of the autoclave. The high ligand-to-rhodium ratio is crucial for maintaining the integrity of the mononuclear catalyst and favoring the formation of the linear aldehyde.[5]
-
Reactor Assembly: Transfer the glass liner containing the catalyst precursor and ligand into the autoclave. Seal the autoclave securely.
-
System Purge: Connect the autoclave to the Schlenk line and purge with nitrogen gas for 15-20 minutes to remove any residual air and moisture. Subsequently, purge the system with synthesis gas three times.
-
Addition of Substrate and Solvent: Through a septum-sealed port, add 3 mmol of 1-octene and 10 mL of anhydrous, degassed toluene to the autoclave using a gas-tight syringe.
-
Pressurization and Heating: Pressurize the autoclave with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 20 bar).[4] Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C).[4] The reaction temperature is a critical parameter that influences both the reaction rate and selectivity.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the autoclave. The consumption of synthesis gas indicates the progress of the hydroformylation reaction. The reaction can also be monitored by taking aliquots at different time intervals (if the reactor setup allows) and analyzing them by gas chromatography (GC).
-
Reaction Quenching and Depressurization: After the desired reaction time (e.g., 12 hours) or when the gas uptake ceases, cool the reactor to room temperature.[4] Carefully and slowly vent the excess synthesis gas in a well-ventilated fume hood.
-
Product Analysis: Open the autoclave and collect the reaction mixture. Analyze the product mixture by GC to determine the conversion of 1-octene and the regioselectivity (linear to branched aldehyde ratio). The products can be identified by comparison with authentic samples.
Data Presentation: The Influence of Ligands on Regioselectivity
The choice of ligand is paramount in controlling the regioselectivity of the hydroformylation reaction. Bulky phosphine and phosphite ligands generally favor the formation of the linear aldehyde due to steric hindrance in the transition state leading to the branched product. The "bite angle" of bidentate phosphine ligands is also a critical factor.[6]
| Ligand | Substrate | Temperature (°C) | Pressure (bar) | Linear:Branched Ratio | Reference |
| Triphenylphosphine (PPh₃) | 1-Hexene | 90 | 6.2 | 17:1 | [5] |
| Tris(o-tolyl)phosphine | 1-Octene | 80 | 20 | >95:5 | [4] |
| Xantphos | 1-Octene | 80 | 20 | >99:1 | [4] |
| Resorcin[7]arene-based phosphite-phosphine | 1-Octene | 60 | 20 | 1:5.9 (branched selective) | [8] |
Table 1: Comparison of different phosphine ligands on the regioselectivity of rhodium-catalyzed hydroformylation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a typical hydroformylation experiment.
Figure 2: General experimental workflow for hydroformylation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use fresh, high-purity Rh₆(CO)₁₆. |
| Insufficient temperature or pressure | Verify the accuracy of the temperature and pressure controllers. Increase temperature or pressure within safe operating limits of the equipment. | |
| Catalyst poisoning | Ensure the substrate and syngas are of high purity and free from sulfur compounds or other potential poisons. | |
| Low regioselectivity (undesired branched product) | Insufficient ligand concentration | Increase the ligand-to-rhodium ratio. |
| Inappropriate ligand | Select a bulkier ligand or a bidentate ligand with a larger bite angle to sterically favor the linear product. | |
| High reaction temperature | Lowering the reaction temperature can sometimes improve linear selectivity. | |
| Formation of byproducts (e.g., alkanes, isomers) | Hydrogenation of alkene or aldehyde | Lower the reaction temperature. Adjust the H₂/CO ratio (a lower H₂ partial pressure may reduce hydrogenation). |
| Isomerization of the starting alkene | This is a common side reaction. The use of appropriate ligands can sometimes suppress isomerization. | |
| Catalyst deactivation/decomposition | Oxidative degradation of phosphine ligands | Ensure a strictly anaerobic environment. Hydroperoxides in the feed can also cause degradation.[9] |
| Formation of inactive rhodium clusters | Maintain a sufficient excess of the phosphine ligand. In-situ FTIR spectroscopy can be used to monitor the state of the catalyst.[1][2][10] |
Table 2: Troubleshooting common issues in rhodium-catalyzed hydroformylation.
Conclusion
This compound is a versatile and reliable precursor for generating highly active and selective hydroformylation catalysts. By carefully selecting the appropriate ligands and optimizing reaction conditions, researchers can effectively control the outcome of the reaction to produce the desired aldehyde isomers. The protocols and guidelines presented in this document provide a solid foundation for the successful application of Rh₆(CO)₁₆ in hydroformylation, enabling the synthesis of valuable chemical intermediates for research and development.
References
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Gerlach, M., et al. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology, 13(6), 1738-1748. [Link]
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Kubis, C., et al. (2024). In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. New Journal of Chemistry. [Link]
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Dong, K., et al. (2017). A Resorcin[7]arene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes. Organic Letters, 19(23), 6332-6335. [Link]
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Janssen, M., et al. (2017). Highly (regio)selective hydroformylation of olefins using temperature-resistant self-assembling phosphines. Organic & Biomolecular Chemistry, 15(47), 10036-10042. [Link]
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Kubis, C., et al. (2024). In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. ResearchGate. [Link]
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Casey, C. P., et al. (2014). The Hydroformylation Reaction. Moodle@Units. [Link]
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Luo, H., et al. (2019). Regioselective Synthesis of n-Nonanal and Aldehyde-Containing Polysiloxanes via Rh-Catalyzed Hydroformylation Enhanced by A New Silicon-Tethered Multidentate Phosphine Ligand. ResearchGate. [Link]
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Clarke, M. L., et al. (2017). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Molecules, 22(12), 2249. [Link]
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Mettler-Toledo. (n.d.). Hydroformylation Process and Applications. Mettler-Toledo. [Link]
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van Leeuwen, P. W. N. M., & Casey, C. P. (Eds.). (2000). Rhodium Catalyzed Hydroformylation. ResearchGate. [Link]
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van der Veen, L. A., et al. (2000). Investigation of rhodium catalyzed hydroformylation of ethylene in supercritical carbon dioxide by in situ FTIR spectroscopy. The Journal of Supercritical Fluids, 17(2), 91-103. [Link]
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Douglas, S. E., & Krische, M. J. (2017). Rh-Catalyzed C–C Bond Cleavage by Transfer Hydroformylation. ACS Central Science, 3(8), 866-871. [Link]
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van Leeuwen, P. W. N. M., et al. (2000). Supramolecular encapsulation of a rhodium hydroformylation catalyst: a mechanistic study. ResearchGate. [Link]
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Dong, K., et al. (2017). A Resorcin[7]arene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes. ACS Catalysis, 7(12), 8563-8567. [Link]
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Zhang, X., et al. (2024). An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene. Angewandte Chemie International Edition. [Link]
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Gärtner, D., et al. (2024). An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene. ResearchGate. [Link]
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Gerlach, M., et al. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology. [Link]
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Bronger, R. P. J., et al. (2004). Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. Organometallics, 23(22), 5378-5391. [Link]
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Raspolli Galletti, A. M., et al. (2015). Time course plot for the hydroformylation of octene‐1. Conditions: Rh(acac)(CO)2 0.011 mmol; PPh3 1.15 mmol; octene‐1 3 mmol; methyl formate 0.073 mol; water 0.025 mol; 170 °C. ResearchGate. [Link]
-
Börner, A. (2017). Rhodium Catalyzed Hydroformylation. ResearchGate. [Link]
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Dydio, P., & Reek, J. N. H. (2014). Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. ResearchGate. [Link]
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hexarhodium hexadecacarbonyl catalyzed hydrogenation of alkenes
Application Notes & Protocols
Topic: Hexarhodium Hexadecacarbonyl [Rh₆(CO)₁₆] Catalyzed Hydrogenation of Alkenes
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, Rh₆(CO)₁₆, is a stable, well-defined metal carbonyl cluster that has demonstrated significant catalytic activity in various organic transformations, including the hydrogenation of alkenes.[1] This document serves as a comprehensive technical guide for researchers employing Rh₆(CO)₁₆ as a homogeneous catalyst for the reduction of carbon-carbon double bonds. It provides an in-depth look at the catalyst's properties, a discussion of the catalytic mechanism, detailed experimental protocols, and factors influencing reaction outcomes. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the catalytic system.
Introduction to this compound
Rh₆(CO)₁₆ is a purple-brown, crystalline solid that stands as the principal binary carbonyl of rhodium.[1] First synthesized by Walter Hieber in 1943, its octahedral Rh₆ core structure was later confirmed by X-ray crystallography.[1] While its primary industrial applications are often in hydroformylation, its utility in homogeneous hydrogenation offers a valuable tool for selective reductions under specific conditions.[2] Unlike many heterogeneous catalysts, the molecularly defined nature of Rh₆(CO)₁₆ allows for potentially higher selectivity and milder reaction conditions. However, the true nature of the active catalytic species—whether the intact cluster or smaller, fragmented rhodium species—is a critical point of investigation and depends heavily on the reaction environment.[3][4]
Key Properties of Rh₆(CO)₁₆:
| Property | Value | Reference |
| Chemical Formula | C₁₆O₁₆Rh₆ | [1] |
| Molar Mass | 1065.62 g/mol | [1] |
| Appearance | Purple-brown solid | [1] |
| Melting Point | 235 °C (decomposes) | [1] |
| Solubility | Slightly soluble in dichloromethane, chloroform | [1] |
Catalytic Mechanism and the Nature of the Active Species
The mechanism of alkene hydrogenation by transition metal complexes is a cornerstone of organometallic chemistry.[5] For rhodium-based catalysts, the process generally involves the coordination and activation of both molecular hydrogen and the alkene substrate at the metal center.[6]
In the context of Rh₆(CO)₁₆, two primary mechanistic pathways are considered:
-
Intact Cluster Catalysis: In this scenario, the octahedral Rh₆ core remains intact. The reaction proceeds on one or more of the rhodium atoms at the cluster's surface. The cluster acts as a metallic nanoparticle at the molecular level, providing sites for the oxidative addition of H₂ and coordination of the alkene.
-
Cluster Fragmentation: Under catalytic conditions (elevated temperature and H₂ pressure), the Rh₆(CO)₁₆ cluster may serve as a precatalyst, fragmenting into smaller, highly reactive, and potentially coordinatively unsaturated rhodium-carbonyl species. These mononuclear or dinuclear fragments are proposed to be the true active catalysts, following a more classical catalytic cycle akin to that of Wilkinson's catalyst.[2][6] Studies on rhodium carbonyls under syngas (CO/H₂) pressures often show an equilibrium between different cluster sizes, such as Rh₄(CO)₁₂ and Rh₆(CO)₁₆, suggesting that cluster integrity is dynamic.[2]
The prevailing mechanism is highly dependent on reaction conditions such as temperature, pressure, and the partial pressures of CO (which can arise from ligand dissociation) and H₂. Carbon monoxide is known to be a strong inhibitor of cluster fragmentation and rearrangement.[7] Therefore, maintaining an appropriate balance of these factors is critical to controlling the catalytic activity and stability.
A generalized catalytic cycle, which could apply to an active site on the cluster or a fragment, is depicted below.
Caption: Generalized catalytic cycle for alkene hydrogenation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the hydrogenation of a model alkene, 1-octene, using Rh₆(CO)₁₆.
Materials and Equipment
-
Catalyst: this compound (Rh₆(CO)₁₆)
-
Substrate: 1-octene (or other alkene)
-
Solvent: Anhydrous toluene or dichloromethane (degassed)
-
Internal Standard: Dodecane (for GC analysis)
-
Gases: High-purity hydrogen (H₂), High-purity nitrogen (N₂) or argon (Ar)
-
Reactor: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, gas inlet/outlet, and temperature control.
-
Glassware: Schlenk flasks, syringes, cannulas.
-
Analysis: Gas chromatograph (GC) with a flame ionization detector (FID) or Nuclear Magnetic Resonance (NMR) spectrometer.
Safety Precautions
-
Toxicity: Metal carbonyls like Rh₆(CO)₁₆ are toxic. Handle with appropriate personal protective equipment (gloves, safety glasses) inside a certified fume hood. Avoid inhalation of dust.
-
High Pressure: Hydrogen gas is highly flammable and explosive. All high-pressure operations must be conducted behind a safety shield in a well-ventilated area. Ensure the reactor is properly rated and maintained.
-
Inert Atmosphere: Reactions should be set up under an inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst and potential side reactions.
Catalyst Solution Preparation
Causality: The catalyst is only slightly soluble and must be fully dissolved to ensure a homogeneous reaction. Preparing a stock solution simplifies dosing and improves accuracy. Degassed solvents are used to prevent premature catalyst decomposition by oxygen.
-
In a fume hood, weigh 10.7 mg (0.01 mmol) of Rh₆(CO)₁₆ into a clean, dry Schlenk flask.
-
Using a cannula, add 20 mL of anhydrous, degassed toluene to the flask under a positive pressure of N₂ or Ar.
-
Seal the flask and stir the mixture at room temperature until the solid is fully dissolved. The solution should be dark brown. This creates a 0.5 mM stock solution.
General Procedure for Hydrogenation of 1-Octene
The following workflow outlines the key experimental stages.
Sources
Application Notes & Protocols: Hexarhodium Hexadecacarbonyl [Rh₆(CO)₁₆] in Fine Chemical Synthesis
Abstract
Hexarhodium hexadecacarbonyl, Rh₆(CO)₁₆, is a stable, purple-brown crystalline metal carbonyl cluster that serves as a robust and versatile catalyst precursor in a multitude of synthetic organic transformations.[1] While often considered a homogeneous catalyst, its primary role in many applications is to generate highly active, lower nuclearity rhodium species or rhodium nanoparticles in situ. This guide provides an in-depth exploration of the applications of Rh₆(CO)₁₆ in fine chemical synthesis, with a focus on hydroformylation and hydrogenation reactions. We will delve into the mechanistic underpinnings, provide field-proven protocols, and explain the causality behind experimental design choices to empower researchers in leveraging this powerful catalyst.
Introduction to Rh₆(CO)₁₆: A Catalyst Precursor
First prepared by Walter Hieber in 1943, Rh₆(CO)₁₆ is the principal binary carbonyl of rhodium.[1] Its structure consists of an octahedral core of six rhodium atoms, coordinated by sixteen carbon monoxide ligands, some terminal and some triply bridging.[2][3] This cluster is valued for its relative stability to air and moisture compared to other rhodium carbonyls like Rh₄(CO)₁₂, making it a convenient and reliable starting material.
The true catalytic utility of Rh₆(CO)₁₆ lies in its function as a precursor. Under typical catalytic conditions—elevated temperature and pressure of reactive gases like H₂ and CO—the Rh-Rh bonds in the cluster can cleave, leading to the formation of smaller, often mononuclear, rhodium complexes that are the true catalytically active species.[3] Alternatively, under reducing conditions for reactions like arene hydrogenation, it can decompose to form rhodium nanoparticles that act as highly effective heterogeneous catalysts.[4] Understanding this precursor nature is critical to designing effective catalytic systems.
| Property | Value |
| Chemical Formula | C₁₆O₁₆Rh₆[1] |
| Molar Mass | 1065.62 g/mol [1] |
| Appearance | Purple-brown solid[1] |
| Melting Point | 235 °C (decomposes)[1] |
| Solubility | Slightly soluble in dichloromethane, chloroform[1] |
Core Application: Hydroformylation
Hydroformylation, or "oxo synthesis," is one of the most significant industrial processes for producing aldehydes from alkenes and syngas (a mixture of CO and H₂).[5] While many rhodium complexes are used, Rh₆(CO)₁₆ serves as an excellent precursor, particularly in ligand-free systems or when specific regioselectivity is desired.
Expertise & Causality: The Role of the Precursor
In hydroformylation, the Rh₆(CO)₁₆ cluster is not the active catalyst. The high-pressure CO/H₂ environment facilitates its fragmentation into active mononuclear rhodium hydride species, such as HRh(CO)₃.[3][6] The key to a successful reaction is maintaining the equilibrium between the stable cluster (resting state) and the active monomeric species.
-
Why use a cluster precursor? Rh₆(CO)₁₆ provides a slow-release source of the active catalyst, which can help maintain catalyst activity over longer periods and prevent uncontrolled side reactions that might occur with more labile mononuclear precursors.
-
Controlling Regioselectivity: In the hydroformylation of substituted alkenes like styrene, the regioselectivity (linear vs. branched aldehyde) is paramount. Ligand choice is the primary tool for this. However, with phosphine-free precursors like Rh₆(CO)₁₆, high regioselectivity towards the branched aldehyde is often observed, which is a valuable outcome for the synthesis of certain pharmaceuticals and fine chemicals.[6]
-
Enhancing Activity: The catalytic activity can be significantly enhanced by additives. For instance, heteropolyacids can improve the conversion of styrene and selectivity towards branched aldehydes, likely by promoting the formation of protonated rhodium carbonyl intermediates and stabilizing the active catalytic species.[7]
Visualized Mechanism: The Heck-Breslow Cycle
The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle.[6] The process begins with the formation of an unsaturated rhodium hydride species from the precursor.
Caption: Dissociative hydroformylation mechanism (Heck-Breslow).
Experimental Protocol: Hydroformylation of 1-Octene
This protocol describes the regioselective hydroformylation of 1-octene to nonanal isomers using Rh₆(CO)₁₆ as the catalyst precursor.
A. Materials & Apparatus:
-
Catalyst: this compound [Rh₆(CO)₁₆]
-
Substrate: 1-Octene (purified by passing through alumina)
-
Solvent: Toluene (anhydrous)
-
Gases: Syngas (1:1 CO/H₂), Nitrogen (high purity)
-
Apparatus: 100 mL stainless steel high-pressure autoclave with magnetic stirring, gas inlet/outlet valves, pressure gauge, and thermocouple.
B. Procedure:
-
Reactor Preparation: The autoclave is meticulously cleaned and dried. It is then charged with Rh₆(CO)₁₆ (5.0 mg, 0.0047 mmol).
-
Sealing and Purging: The reactor is sealed and purged three times with nitrogen followed by three purges with syngas to ensure an inert atmosphere.
-
Reagent Addition: Anhydrous toluene (20 mL) and 1-octene (2.0 mL, 12.7 mmol) are injected into the reactor via a syringe through a septum port under a positive pressure of syngas.
-
Pressurization: The reactor is pressurized to 40 bar with the 1:1 CO/H₂ syngas mixture. The stirrer is set to 800 rpm.
-
Reaction: The reactor is heated to 100 °C. The pressure is maintained at 50 bar by adding syngas as it is consumed. The reaction is monitored by taking small aliquots (if the reactor setup allows) for GC analysis. The reaction is typically complete within 4-6 hours.
-
Cooling and Depressurization: After the reaction, the autoclave is cooled to room temperature in an ice bath. The excess gas is carefully vented in a fume hood.
-
Work-up and Analysis: The reaction mixture is collected. An internal standard (e.g., dodecane) is added, and the sample is analyzed by Gas Chromatography (GC) and GC-MS to determine conversion and the ratio of linear (n-nonanal) to branched (2-methyloctanal) aldehydes.
| Parameter | Condition | Rationale |
| Catalyst Loading | ~0.04 mol% | Sufficient for efficient conversion without excessive cost. |
| Temperature | 100 °C | Provides thermal energy to drive cluster fragmentation and the catalytic cycle. |
| Pressure (CO/H₂) | 50 bar | High pressure favors the reaction rate and maintains catalyst stability. |
| Solvent | Toluene | An inert solvent that effectively dissolves the substrate and catalyst precursor. |
Core Application: Arene Hydrogenation
The hydrogenation of aromatic rings is a fundamental transformation for converting flat, readily available feedstocks into three-dimensional saturated structures, a critical step in drug discovery and development.[4] Rh₆(CO)₁₆ is an effective precursor for generating the rhodium nanoparticles that catalyze these challenging reactions.[4]
Expertise & Causality: From Cluster to Nanoparticles
For arene hydrogenation, the Rh₆(CO)₁₆ cluster undergoes a more profound transformation than in hydroformylation. Under a high-pressure hydrogen atmosphere and elevated temperature, the carbonyl ligands are stripped away, and the rhodium atoms aggregate to form metallic rhodium nanoparticles (RhNPs). These RhNPs are the true heterogeneous catalysts.
-
Why is this effective? RhNPs provide a high surface area of active sites for the hydrogenation to occur. The transformation from a soluble precursor to a solid catalyst in situ ensures that the nanoparticles are highly dispersed and active.
-
Substrate Scope: This method is tolerant of various functional groups, which is a major advantage for late-stage functionalization in complex molecule synthesis.[4]
-
Synergistic Catalysis: In some protocols, co-catalysts like Pd/C or PtO₂ are used alongside rhodium precursors.[8] This bimetallic system can operate under remarkably mild conditions (e.g., 1 atm H₂ at room temperature), suggesting a synergistic effect where one metal facilitates hydrogen activation and the other substrate binding.[8]
Visualized Workflow: In-Situ Nanoparticle Generation and Catalysis
Caption: Workflow for arene hydrogenation via in-situ RhNPs.
Experimental Protocol: Hydrogenation of Anisole
This protocol details the hydrogenation of anisole to methoxycyclohexane using Rh₆(CO)₁₆ as a nanoparticle precursor.
A. Materials & Apparatus:
-
Catalyst Precursor: this compound [Rh₆(CO)₁₆]
-
Substrate: Anisole
-
Solvent: n-Hexane (anhydrous)
-
Gas: Hydrogen (high purity)
-
Apparatus: 100 mL stainless steel high-pressure autoclave (as described previously).
B. Procedure:
-
Reactor Charging: In a glovebox, the autoclave is charged with Rh₆(CO)₁₆ (10.6 mg, 0.01 mmol). Anisole (1.08 g, 10 mmol) and n-hexane (20 mL) are added.
-
Sealing and Purging: The reactor is removed from the glovebox, sealed, and immediately connected to a gas line. It is purged three times with nitrogen and then three times with hydrogen.
-
Pressurization and Reaction: The reactor is pressurized to 50 bar with hydrogen. The stirring is initiated (1000 rpm), and the reactor is heated to 120 °C for 24 hours.
-
Cooling and Depressurization: The reactor is cooled to ambient temperature, and the excess hydrogen is carefully vented.
-
Work-up and Analysis: The reaction mixture is filtered through a short pad of silica gel to remove the formed nanoparticles. The filtrate is analyzed by GC and ¹H NMR to determine conversion and product identity.
| Parameter | Condition | Rationale |
| Catalyst Loading | 0.1 mol% Rh | A higher loading is often needed for demanding arene hydrogenations. |
| Temperature | 120 °C | Necessary to overcome the aromatic stabilization energy and facilitate nanoparticle formation. |
| Pressure (H₂) | 50 bar | High H₂ concentration is required to drive the reaction to completion. |
| Solvent | n-Hexane | An inert, non-coordinating solvent that does not interfere with the catalyst surface. |
Concluding Remarks
Rh₆(CO)₁₆ is more than a simple rhodium source; it is a highly adaptable catalyst precursor whose behavior can be tailored by reaction conditions to address distinct challenges in fine chemical synthesis. Whether serving as a controlled source of mononuclear species in hydroformylation or as a precursor to robust nanoparticles for arene hydrogenation, it offers a reliable platform for developing powerful catalytic transformations. The protocols and insights provided herein serve as a foundation for researchers to explore and optimize its use in the synthesis of valuable molecules.
References
-
Dahmen, N., et al. (2021). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. MDPI. [Link][5]
-
Ceriotti, A., et al. (1998). High-yield syntheses of [Rh7(CO)16]3− and [Rh14(CO)25]4− working in ethylene glycol solution under 1 atm of CO. ResearchGate. [Link]
-
Askham, F. R., et al. (2001). Kinetic study of the reaction of [Rh6(CO)16] with NO2-: Insertion of the nitrogen atom into a Rh6 cluster core. ResearchGate. [Link][2]
-
Fang, C.-Y., et al. (2019). Synthesis of Rh6(CO)16 in Supercages of Zeolite HY: Reaction Network and Kinetics of Formation from Mononuclear Rhodium Precursors via Rh4(CO)12 Facilitated by the Water Gas Shift Half-Reaction. ACS Publications. [Link][9]
-
Askham, F. R., et al. (2001). Kinetic study of the reaction of [Rh6(CO)16] with NO2−: insertion of the nitrogen atom into a Rh6 cluster core. Dalton Transactions (RSC Publishing). [Link][10]
-
Johnson, B. F. G. (2015). CO fluxionality in Rh4(CO)12 and Rh6(CO)16. ResearchGate. [Link][3]
-
Ali, B. E., et al. (2004). Heteropolyacids enhanced the catalytic activity of Rh6(CO)16 in the hydroformylation of alkenes. ResearchGate. [Link][7]
-
Wang, Y., et al. (2023). Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. NIH. [Link][11]
-
Reinius, S., et al. (2018). Rhodium Catalyzed Hydroformylation. ResearchGate. [Link][6]
-
Fang, C.-Y., et al. (2019). Synthesis of Rh 6 (CO) 16 in Supercages of Zeolite HY: Reaction Network and Kinetics of Formation from Mononuclear Rhodium Precursors via Rh 4 (CO) 12 Facilitated by the Water Gas Shift Half-Reaction. ResearchGate. [Link][12]
-
Dong, V. M., et al. (2018). Rh-Catalyzed C–C Bond Cleavage by Transfer Hydroformylation. NIH. [Link][14]
-
Chaston, S. H. H., & Stone, F. G. A. (1967). Synthesis of Rh6(CO)16 and Ir4(CO)12. Chemical Communications (London) (RSC Publishing). [Link][15]
-
Slaugh, L. H., & Mullineaux, R. D. (1972). Preparation of rhodium and iridium hydride carbonyl complexes. Google Patents. [16]
-
Cesari, C., et al. (2023). Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization. MDPI. [Link][17]
-
Wang, D., et al. (2013). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. NIH. [Link][18]
-
Zhang, Z., et al. (2024). Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature. ACS Publications. [Link][8]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Arene Hydrogenation [uni-muenster.de]
- 5. Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
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- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetic study of the reaction of [Rh6(CO)16] with NO2−: insertion of the nitrogen atom into a Rh6 cluster core - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Rh-Catalyzed C–C Bond Cleavage by Transfer Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Rh6(CO)16 and Ir4(CO)12 - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 16. US3644446A - Preparation of rhodium and iridium hydride carbonyl complexes - Google Patents [patents.google.com]
- 17. Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh4(CO)8+2n(L)2−n (n = 0, 1) and {Rh4(CO)10L}2 Monomeric and Dimeric Species [mdpi.com]
- 18. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hexarhodium Hexadecacarbonyl as a High-Purity Precursor for Advanced Supported Rhodium Catalysts
Abstract
Hexarhodium hexadecacarbonyl, Rh₆(CO)₁₆, is a well-defined metal carbonyl cluster that serves as an exemplary precursor for the synthesis of highly dispersed, uniform rhodium (Rh) nanoparticles on various support materials. Its distinct advantages—notably its lack of halide or other contaminating heteroatoms and its relatively low decomposition temperature—allow for the creation of high-purity catalysts with controlled nanoparticle sizes. This guide provides a comprehensive overview, detailed experimental protocols, and characterization methodologies for researchers and scientists leveraging Rh₆(CO)₁₆ to develop next-generation supported rhodium catalysts for applications ranging from fine chemical synthesis to environmental catalysis.
Introduction: The Rationale for Using a Carbonyl Cluster Precursor
Supported metal catalysts are cornerstones of industrial chemistry, driving reactions from hydrogenation and hydroformylation to emissions control.[1][2] The performance of these catalysts is intrinsically linked to the properties of the active metal nanoparticles, including their size, morphology, dispersion, and oxidation state. The choice of the metal precursor is therefore a critical first step that dictates the quality of the final catalytic material.
Traditionally, metal salts like rhodium(III) chloride (RhCl₃) are used. However, these precursors often introduce residual ions (e.g., chlorides) that can poison the catalyst or alter the support's surface chemistry. This compound (Rh₆(CO)₁₆) circumvents these issues. It is a discrete molecule with a precise Rh₆ metallic core, surrounded by sixteen carbon monoxide (CO) ligands.[3]
Key Advantages of Rh₆(CO)₁₆:
-
High Purity: Thermal decomposition releases only CO gas, leaving behind pure metallic rhodium without heteroatom contamination.
-
Well-Defined Stoichiometry: The known metal content allows for precise control over the final metal loading on the support.
-
Low-Temperature Decomposition: The carbonyl ligands can be removed under milder conditions than those required for many salt precursors, which helps to prevent significant nanoparticle agglomeration (sintering) during synthesis.
-
Versatility: It is soluble in several organic solvents, making it suitable for various deposition techniques on a wide range of support materials, including oxides, carbons, and zeolites.[4][5][6]
This document details the protocols for preparing, activating, and characterizing supported Rh catalysts derived from Rh₆(CO)₁₆, providing the scientific reasoning behind each step to empower researchers to tailor catalyst design for specific applications.
General Workflow for Catalyst Preparation
The creation of a supported catalyst from Rh₆(CO)₁₆ follows a logical sequence of steps, beginning with the deposition of the precursor onto a high-surface-area support, followed by a controlled thermal activation to form the metallic nanoparticles.
Caption: General workflow for preparing supported Rh catalysts from Rh₆(CO)₁₆.
Detailed Experimental Protocols
Safety Precaution: Handle Rh₆(CO)₁₆ and organic solvents in a well-ventilated fume hood. The thermal decomposition step produces carbon monoxide (CO), a toxic gas, and must be performed in a closed system with appropriate exhaust ventilation.
Protocol 1: Catalyst Preparation by Incipient Wetness Impregnation (IWI)
Principle: IWI is a technique designed to uniformly distribute the precursor throughout the porous network of the support. A solution of the precursor is added to the support in a volume equal to or slightly less than the support's total pore volume. This ensures the precursor is drawn into the pores by capillary action, minimizing the formation of large crystallites on the external surface upon solvent evaporation.
Materials & Equipment:
-
This compound (Rh₆(CO)₁₆)
-
Support material (e.g., γ-Al₂O₃, SiO₂, activated carbon)
-
Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or hexane)
-
Schlenk flask or glovebox for inert atmosphere handling
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Support Pre-treatment:
-
Dry the support material under vacuum at 120-150°C for at least 4 hours to remove physisorbed water. This is crucial as water can react with the precursor or interfere with its adsorption. The support's pore volume should be known from manufacturer specifications or determined experimentally (e.g., via N₂ physisorption).
-
-
Precursor Solution Preparation:
-
Under an inert atmosphere (e.g., inside a nitrogen-filled glovebox), weigh the amount of Rh₆(CO)₁₆ required to achieve the desired metal loading (e.g., 1 wt% Rh).
-
Calculate the required volume of solvent needed to match the pore volume of the pre-weighed support.
-
Dissolve the Rh₆(CO)₁₆ in the calculated volume of solvent in a small vial. The solution should be handled quickly to minimize exposure to air and light.
-
-
Impregnation:
-
Place the pre-treated support in a round-bottom flask.
-
Add the precursor solution dropwise to the support while gently swirling or agitating the flask to ensure even distribution. Continue until all the solution is absorbed and the support appears uniformly damp but not slurry-like.
-
-
Drying:
-
Attach the flask to a rotary evaporator.
-
Dry the impregnated support under reduced pressure at room temperature until all the solvent is removed. This slow removal of the solvent is key to preventing the migration of the precursor to the external surface.
-
Transfer the dried, purple-brown powder to a vacuum oven and dry further at 40-50°C for 2-4 hours to remove any residual solvent. The resulting material is the unactivated catalyst, which should be stored under an inert atmosphere.
-
Protocol 2: Thermal Activation to Form Rh Nanoparticles
Principle: This step uses thermal energy to break the Rh-CO bonds, leading to the decarbonylation of the precursor and the nucleation and growth of rhodium nanoparticles on the support surface.[7] The atmosphere and temperature profile are critical parameters that control the final properties of the Rh nanoparticles.
Equipment:
-
Tube furnace with temperature controller
-
Quartz or stainless steel reactor tube
-
Mass flow controllers for gas handling (e.g., N₂, H₂, Ar)
-
Gas bubbler or exhaust line
Procedure:
-
Reactor Loading:
-
Load a known mass of the dried, impregnated support into the center of the reactor tube. Secure the material with quartz wool plugs.
-
-
Purging:
-
Assemble the reactor in the tube furnace and connect the gas lines.
-
Purge the system with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to remove all air and moisture.
-
-
Decomposition & Reduction:
-
While maintaining the inert gas flow, begin heating the furnace according to a controlled temperature program.
-
Causality: A slow heating ramp (e.g., 1-5°C/min) is recommended. A slow ramp allows for the gradual removal of CO ligands, which can lead to smaller, more uniform nanoparticles. A rapid temperature increase can cause a burst of CO release and lead to poorly controlled particle growth and aggregation.
-
Heat to a final temperature of 200-400°C. The optimal temperature depends on the support's thermal stability and the desired final state of the catalyst. For complete reduction to Rh(0), a switch to a dilute H₂ atmosphere (e.g., 5% H₂ in Ar) may be performed during the final stage of heating or during the hold period.
-
Hold at the final temperature for 1-2 hours to ensure complete decomposition and stabilization of the nanoparticles.
-
-
Cooling & Passivation:
-
Cool the reactor to room temperature under the inert or reductive gas flow.
-
Critical Step: The freshly prepared Rh nanoparticles are highly pyrophoric. Before exposing the catalyst to air, it must be passivated. This can be done by introducing a very dilute oxygen stream (e.g., 0.5-1% O₂ in N₂) at a low temperature (e.g., 0°C or room temperature) for several hours to form a thin, protective oxide layer on the nanoparticle surface. Alternatively, the catalyst can be directly transferred to a glovebox or reaction system without exposure to air.
-
Catalyst Characterization: A Self-Validating System
Characterizing the catalyst after synthesis is essential to establish a structure-property-performance relationship. The following workflow outlines key techniques to validate the successful formation of supported Rh nanoparticles.
Caption: A multi-technique workflow for the characterization of supported Rh catalysts.
Data Presentation: Expected Characterization Results
The choice of preparation parameters directly influences the final catalyst properties. Below is a summary of expected results and their interpretation.
Table 1: Infrared Spectroscopy Data for Catalyst Synthesis Monitoring
| Species | Typical ν(CO) Frequencies (cm⁻¹) | Interpretation |
| Rh₆(CO)₁₆ (precursor) | ~2075 (terminal), ~1800 (bridging) | Presence indicates the intact precursor on the support before activation. |
| Linearly Adsorbed CO on Rh⁰ | ~2060 - 2070 | Indicates the presence of metallic Rh sites after activation. This is a key signature of successful nanoparticle formation.[8] |
| Bridge-Adsorbed CO on Rh⁰ | ~1830 - 1900 | Also indicates metallic Rh sites, typically on nanoparticle facets. The ratio of linear to bridged species can give clues about particle morphology. |
| Rh⁺(CO)₂ (gem-dicarbonyl) | ~2100, ~2030 | Often observed on oxide supports, indicating atomically dispersed or partially oxidized Rh sites. Can be present alongside nanoparticles. |
Table 2: Influence of Activation Parameters on Nanoparticle Size
| Parameter | Condition 1 | Result 1 (Avg. Particle Size) | Condition 2 | Result 2 (Avg. Particle Size) | Causality |
| Heating Ramp Rate | Slow (1°C/min) | ~1-2 nm | Fast (10°C/min) | ~3-5 nm | Slower decomposition allows for more nucleation sites and less agglomeration. |
| Final Temperature | Low (250°C) | ~2-3 nm | High (450°C) | ~5-8 nm | Higher temperatures provide more thermal energy for atoms to migrate and sinter into larger particles. |
| Support Interaction | Strong (e.g., CeO₂) | ~1-3 nm | Weak (e.g., graphitic carbon) | ~2-5 nm | Strong metal-support interactions can anchor nanoparticles, preventing their growth and aggregation.[9][10] |
Application Example: Hydrogenation of 1-Octene
This protocol provides a method for testing the catalytic activity of the prepared Rh/support catalyst in a representative liquid-phase hydrogenation reaction.
Protocol: Batch Reactor Catalytic Test
-
Catalyst Loading & Activation:
-
Load the activated and passivated catalyst (e.g., 25 mg of 1 wt% Rh/SiO₂) into a high-pressure batch reactor.
-
Seal the reactor and purge several times with N₂ followed by H₂.
-
Re-reduce the catalyst in-situ under H₂ flow (e.g., 20 mL/min) at 200°C for 1 hour to remove the passivation layer and ensure a fully active metallic surface.
-
-
Reaction Execution:
-
Cool the reactor to the desired reaction temperature (e.g., 50°C).
-
Under positive H₂ pressure, inject the substrate solution (e.g., 10 mL of a 0.5 M solution of 1-octene in hexane).
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 10 bar) and begin vigorous stirring to overcome mass transfer limitations.
-
-
Monitoring & Analysis:
-
Take liquid samples periodically via a sampling valve.
-
Analyze the samples by Gas Chromatography (GC) to determine the concentration of the reactant (1-octene) and the product (n-octane).
-
-
Data Analysis:
-
Calculate the conversion of 1-octene at each time point.
-
Determine the initial reaction rate and calculate the Turnover Frequency (TOF), which normalizes the rate to the number of active sites (determined by chemisorption), providing a true measure of intrinsic catalytic activity.
-
Conclusion
This compound stands out as a superior precursor for developing advanced supported rhodium catalysts. Its molecular purity and defined structure enable the synthesis of highly dispersed nanoparticles free from detrimental contaminants. By carefully controlling the impregnation and thermal activation steps, researchers can tune the final properties of the catalyst, such as nanoparticle size and dispersion, which are paramount for achieving high activity and selectivity in various catalytic processes. The protocols and characterization workflows detailed in this guide provide a robust framework for the rational design and validation of these high-performance materials.
References
-
Synthesis of Rh 6 (CO) 16 in Supercages of Zeolite HY: Reaction Network and Kinetics of Formation from Mononuclear Rhodium Precursors via Rh 4 (CO) 12 Facilitated by the Water Gas Shift Half-Reaction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Odabachian, Y., et al. (2019). Synthesis of Rh₆(CO)₁₆ in Supercages of Zeolite HY: Reaction Network and Kinetics of Formation from Mononuclear Rhodium Precursors via Rh₄(CO)₁₂ Facilitated by the Water Gas Shift Half-Reaction. The Journal of Physical Chemistry C, 124(1), 533-544. [Link]
-
Synthesis of the supported rhodium catalyst. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Kustov, A., et al. (2023). Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. Catalysts, 13(3), 524. [Link]
-
Al-Haddad, J., et al. (2020). Synthesis, Physicochemical Characterization, and Cytotoxicity Assessment of Rh Nanoparticles with Different Morphologies-as Potential. Nanomaterials, 10(11), 2118. [Link]
-
Catalytic Powerhouse: Harnessing Hexarhodium(0) Hexadecacarbonyl in Industrial Chemistry. (2025, October 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
-
Erdőhelyi, A. (2019). Recent Developments in Rh Heterogeneous Catalysts. Catalysts, 9(1), 83. [Link]
-
NHC-stabilised Rh nanoparticles: Surface study and application in the catalytic hydrogenation of aromatic substrates. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Hexadecacarbonylhexarhodium. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Rhodium Hydrogenation Catalysts Supported in Metal Organic Frameworks: Influence of the Framework on Catalytic Activity and Selectivity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Hoffman, A. J., et al. (2021). Theoretical and Experimental Characterization of Adsorbed CO and NO on γ-Al₂O₃-Supported Rh Nanoparticles. ResearchGate. Retrieved January 21, 2026, from [Link]
-
rhodium-atom Catalysts for CO Oxidation, via MOF Confinement of an Anderso. (2022, July 20). OSTI.GOV. Retrieved January 21, 2026, from [Link]
-
Bhirud, V., et al. (2004). Hexarhodium Clusters on Lanthana: Synthesis, Characterization, and Catalysis of Ethene Hydrogenation. The Journal of Physical Chemistry B, 108(28), 9752–9763. [Link]
-
Catalytic decomposition of N2O on supported Rh catalysts. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Metal–support interaction-modulated catalytic activity of Ru nanoparticles on Sm2O3 for efficient ammonia decomposition. (2021, February 11). Catalysis Science & Technology. [Link]
-
MATERIALS FOR HETEROGENEOUS CATALYSIS. (n.d.). UCCS Artois. Retrieved January 21, 2026, from [Link]
-
Metal–support interactions on Ru/CaAlOx catalysts derived from structural reconstruction of Ca–Al layered double hydroxides for ammonia decomposition. (n.d.). Chemical Communications. [Link]
-
Catalytic ammonia decomposition over Ru/carbon catalysts: The importance of the structure of carbon support. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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- 3. Hexadecacarbonylhexarhodium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. Metal–support interaction-modulated catalytic activity of Ru nanoparticles on Sm2O3 for efficient ammonia decomposition - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Metal–support interactions on Ru/CaAlOx catalysts derived from structural reconstruction of Ca–Al layered double hydroxides for ammonia decomposition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Hexarhodium Hexadecacarbonyl: A Detailed Guide to its Catalytic Mechanisms in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Rhodium Cluster
Hexarhodium hexadecacarbonyl, Rh₆(CO)₁₆, is a remarkable metal carbonyl cluster that has captivated the attention of chemists since its initial synthesis by Walter Hieber in 1943.[1] Comprising an octahedral core of six rhodium atoms surrounded by sixteen carbonyl ligands, this air-stable, crystalline solid has proven to be more than just a structural curiosity. It serves as a versatile and potent catalyst or catalyst precursor in a variety of fundamental organic transformations, including hydroformylation, hydrogenation, and carbon-hydrogen (C-H) bond activation.
This technical guide provides an in-depth exploration of the catalytic mechanisms of Rh₆(CO)₁₆, moving beyond a simple recitation of reactions to an analysis of the dynamic transformations this cluster undergoes to generate catalytically active species. We will delve into the causality behind experimental choices, present detailed protocols for key reactions, and visualize the intricate catalytic cycles that underpin its reactivity.
The Dual Nature of Rh₆(CO)₁₆ in Catalysis: Precursor and Active Species
A central theme in the catalytic chemistry of Rh₆(CO)₁₆ is its ability to act as a stable reservoir for catalytically active rhodium species. Under many reaction conditions, particularly in homogeneous solution, the Rh₆ cluster is not the true catalyst but rather a precursor that fragments into smaller, more reactive entities.[2][3] However, in certain contexts, particularly when heterogenized on a support, the intact or partially fragmented cluster can exhibit catalytic activity.[4] Understanding this dual nature is paramount to harnessing its full synthetic potential.
The fragmentation of Rh₆(CO)₁₆ is often initiated by changes in temperature, pressure, and the presence of reactants or ligands. In-situ spectroscopic techniques, such as high-pressure infrared (HP-IR) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in elucidating the transformation of the Rh₆ cluster into smaller rhodium carbonyls, such as Rh₄(CO)₁₂, and ultimately to mononuclear species under catalytic conditions.[3][5]
Diagram: Activation of Rh₆(CO)₁₆
Caption: General activation pathway of Rh₆(CO)₁₆.
Application Note I: Hydroformylation of Alkenes
Hydroformylation, or the "oxo" process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes. Rhodium-based catalysts are renowned for their high activity and selectivity in this transformation. While Rh₆(CO)₁₆ itself is often used as a starting material, it is now widely accepted that it serves as a precursor to the true catalytic species under typical hydroformylation conditions (high pressure of synthesis gas, a mixture of CO and H₂).
Mechanistic Insights: The Fragmentation Pathway to Mononuclear Catalysts
Under hydroformylation conditions, Rh₆(CO)₁₆ undergoes fragmentation. In-situ FTIR spectroscopic studies have shown that Rh₆(CO)₁₆ can be converted to other rhodium carbonyl clusters, with [Rh₄(CO)₁₂] being a key intermediate.[3] This tetranuclear cluster can further fragment into mononuclear rhodium species. The catalytically active species is believed to be a mononuclear rhodium hydride, such as HRh(CO)₃ or HRh(CO)₄.[6]
The classic Heck-Breslow mechanism for hydroformylation, adapted for a mononuclear rhodium catalyst derived from Rh₆(CO)₁₆, proceeds as follows:
-
Generation of the Active Hydride: The rhodium carbonyl species reacts with H₂ to form a rhodium hydride.
-
Olefin Coordination: The alkene substrate coordinates to the rhodium center.
-
Migratory Insertion: The hydride ligand migrates to one of the olefinic carbons, forming a rhodium-alkyl intermediate. This step determines the regioselectivity of the reaction (linear vs. branched aldehyde).
-
CO Insertion: A carbonyl ligand inserts into the rhodium-alkyl bond to form a rhodium-acyl species.
-
Oxidative Addition of H₂ and Reductive Elimination: Dihydrogen adds to the rhodium center, and the aldehyde product is eliminated, regenerating the rhodium hydride catalyst.
Diagram: Hydroformylation Catalytic Cycle
Sources
Application Note: The Use of Hexarhodium Hexadecacarbonyl in Isotopic Labeling Studies
Introduction and Executive Summary
Isotopic labeling, particularly the incorporation of deuterium (²H), is a cornerstone technique in modern drug discovery and development. It provides an unparalleled ability to trace metabolic pathways, elucidate reaction mechanisms through kinetic isotope effect studies, and serve as internal standards for quantitative mass spectrometry.[1] The selection of an appropriate catalyst is paramount for efficient and selective hydrogen-deuterium (H-D) exchange.
This document addresses the potential application of hexarhodium hexadecacarbonyl, Rh₆(CO)₁₆, as a catalyst for isotopic labeling studies. Despite its established role in other catalytic processes such as hydroformylation and hydrogenation, a comprehensive review of the scientific literature indicates that This compound is not a commonly utilized or well-documented catalyst for direct hydrogen-deuterium exchange in isotopic labeling studies.
While various rhodium complexes, particularly those in the Rh(III) oxidation state, are active in C-H functionalization which is a key step in many H-D exchange mechanisms, the application of the specific cluster Rh₆(CO)₁₆ for this purpose is not supported by available research.[2][3] The field of catalytic H-D exchange is predominantly led by complexes of other transition metals, most notably iridium and ruthenium, which have demonstrated high efficacy and selectivity under milder conditions.[4]
Therefore, this application note will pivot to provide a broader context on catalysis for isotopic labeling, highlighting the established catalytic systems and their mechanisms, to offer researchers a well-supported guide for their experimental design.
The Landscape of Catalytic Hydrogen-Deuterium Exchange
The direct replacement of a hydrogen atom with a deuterium atom on a carbon framework is typically achieved through a process involving C-H bond activation.[5] This can be facilitated by various transition metal catalysts. The general mechanism often involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form a C-D bond.
Established Catalysts for Isotopic Labeling
Current research and practical applications in isotopic labeling favor a range of catalysts, with selection depending on the substrate and desired selectivity:
-
Iridium Complexes: Iridium-based catalysts, often featuring phosphine or N-heterocyclic carbene (NHC) ligands, are highly effective for the ortho-deuteration of aromatic compounds containing directing groups.[4] These catalysts have shown broad functional group tolerance and are widely used in pharmaceutical research.
-
Ruthenium Complexes: Ruthenium catalysts have also emerged as powerful tools for H-D exchange, offering complementary selectivity to iridium catalysts in some cases. They have been successfully applied to the deuteration of a variety of heterocyclic compounds.
-
Palladium Catalysts: Palladium-catalyzed methods are well-established for various cross-coupling reactions and have also been adapted for late-stage C-H deuteration of arenes.[6]
Mechanistic Considerations in C-H Activation for Isotopic Exchange
The efficacy of a catalyst in H-D exchange is intrinsically linked to its ability to mediate the cleavage of a C-H bond. Several mechanistic pathways have been proposed for rhodium-catalyzed C-H functionalization, which provide a theoretical framework for understanding these processes.[3]
A general representation of a catalytic cycle for C-H activation and functionalization is depicted below. This cycle illustrates the key steps of C-H activation, ligand exchange, and bond formation.
Caption: Generalized catalytic cycle for C-H functionalization.
Experimental Protocols: A General Guide to Catalytic Deuteration
While a specific protocol for Rh₆(CO)₁₆ cannot be provided due to a lack of supporting data, a general protocol for a typical iridium-catalyzed ortho-deuteration of an aromatic substrate is outlined below to serve as a practical guide for researchers.
Objective: To selectively introduce deuterium at the ortho-position of a substituted benzene derivative containing a directing group (e.g., pyridine, amide).
Materials:
-
Substrate (e.g., 2-phenylpyridine)
-
Iridium catalyst (e.g., [Ir(cod)Cl]₂)
-
Ligand (e.g., 1,2-bis(diphenylphosphino)ethane - dppe)
-
Deuterium source (e.g., Deuterium oxide - D₂O)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Protocol:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add the iridium precursor and the ligand to a Schlenk flask.
-
Add the appropriate solvent to dissolve the catalyst components.
-
Stir the mixture at room temperature for the specified time to allow for complex formation.
-
-
Reaction Setup:
-
To a separate Schlenk flask, add the substrate and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the solvent, followed by the deuterium source (D₂O).
-
Using a syringe, transfer the prepared catalyst solution to the reaction flask.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by techniques such as ¹H NMR or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and determine the extent and position of deuterium incorporation.
-
Data Presentation and Interpretation
The success of an isotopic labeling experiment is quantified by the degree of deuterium incorporation. This is typically determined by mass spectrometry and NMR spectroscopy.
Table 1: Example Data for a Catalytic Deuteration Reaction
| Entry | Substrate | Catalyst System | D₂O (equiv.) | Temp (°C) | Time (h) | % Deuterium Incorporation |
| 1 | 2-Phenylpyridine | [Ir(cod)Cl]₂/dppe | 20 | 100 | 12 | >95% (ortho-positions) |
| 2 | Benzamide | [Ru(p-cymene)Cl₂]₂ | 20 | 120 | 24 | >90% (ortho-positions) |
Conclusion and Recommendations
Based on an extensive review of the scientific literature, this compound (Rh₆(CO)₁₆) is not a recommended catalyst for isotopic labeling studies via direct hydrogen-deuterium exchange. Researchers seeking to perform such labeling are advised to consult the literature for established protocols utilizing well-documented catalysts, primarily based on iridium and ruthenium complexes. These systems offer high efficiency, selectivity, and a broad substrate scope, making them more reliable choices for achieving desired isotopic labeling outcomes in drug discovery and mechanistic studies.
References
- Dick, A. R., & Sanford, M. S. (2006).
- Kerr, W. J., et al. (2020). Multiple Site Hydrogen Isotope Labelling of Pharmaceuticals.
- Rovis, T., et al. (2014). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Accounts of Chemical Research, 47(5), 1623-1632.
- Adams, R. D., et al. (2004). Platinum-rhodium carbonyl clusters: new structures and new types of dynamical activity. Inorganic Chemistry, 43(8), 2695-702.
- BenchChem. (2025). Application Notes and Protocols: Deuterium Labeling for Mechanistic Studies. BenchChem Tech Docs.
- Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2791-2803.
- Ranjan, P., et al. (2020). Photochemical methods for deuterium labelling of organic molecules. Green Chemistry, 22(23), 7725-7736.
- MacMillan, D. W. C. (2023). C–H Functionalization Reactions for Bioisostere Synthesis and Isotopic Labeling. Princeton University.
- van Gemmeren, M., et al. (2021). Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes. Journal of the American Chemical Society, 143(42), 17565-17571.
- Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Site Hydrogen Isotope Labelling of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Decomposition Pathways of Hexarhodium Hexadecacarbonyl Under Catalytic Conditions
Welcome to the technical support center dedicated to providing in-depth guidance on the stability and decomposition of hexarhodium hexadecacarbonyl, Rh₆(CO)₁₆, a cornerstone catalyst precursor in numerous synthetic transformations. This guide is designed for researchers, scientists, and professionals in drug development who utilize this complex organometallic cluster and may encounter challenges related to its integrity under catalytic conditions. Here, we move beyond simple protocols to explain the underlying chemical principles governing the behavior of Rh₆(CO)₁₆, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability of Rh₆(CO)₁₆
This section addresses common questions regarding the stability and decomposition of this compound, providing concise answers grounded in established literature.
Q1: My pristine purple-brown Rh₆(CO)₁₆ solution is changing color during the reaction. What does this indicate?
A color change in your reaction mixture often signals a transformation of the rhodium carbonyl cluster. The characteristic purple-brown color of Rh₆(CO)₁₆ can shift towards the yellow-orange hue of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) or even become colorless, which may indicate the formation of mononuclear rhodium species like Rh(I)(CO)₂ complexes. This transformation is a common occurrence and is highly dependent on the reaction conditions.
Q2: What are the primary factors that induce the decomposition of Rh₆(CO)₁₆?
The stability of Rh₆(CO)₁₆ is a delicate balance influenced by several key parameters:
-
Temperature: Elevated temperatures generally promote the fragmentation of Rh₆(CO)₁₆ into smaller rhodium carbonyl clusters or mononuclear species.
-
Carbon Monoxide (CO) Partial Pressure: A sufficient partial pressure of CO is crucial for maintaining the integrity of the Rh₆(CO)₁₆ cluster. Low CO concentrations can lead to decarbonylation and subsequent decomposition.
-
Hydrogen (H₂) Partial Pressure: In the context of hydrogenation or hydroformylation, H₂ can react with the cluster, leading to the formation of rhodium hydrides and potentially fragmentation.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the cluster.
-
Presence of Ligands: Coordinating ligands, especially phosphines, can react with Rh₆(CO)₁₆, leading to the formation of substituted rhodium carbonyl clusters with different stability profiles.[1]
-
Support Material: For heterogeneous applications, the nature of the support (e.g., silica, alumina) can significantly impact the stability and reactivity of the supported rhodium clusters.
Q3: How can I differentiate between Rh₆(CO)₁₆ and its common decomposition product, Rh₄(CO)₁₂?
Spectroscopic techniques are indispensable for identifying the rhodium carbonyl species present in your reaction. Infrared (IR) spectroscopy is particularly powerful for this purpose due to the distinct carbonyl stretching frequencies (ν(CO)) of each cluster.
| Rhodium Carbonyl Cluster | Typical ν(CO) bands (cm⁻¹) in hydrocarbon solvent |
| Rh₆(CO)₁₆ | ~2075 (s), ~2025 (m), ~1800 (br) |
| Rh₄(CO)₁₂ | ~2060 (s), ~2040 (s), ~1885 (br) |
Note: The exact positions of the IR bands can vary slightly depending on the solvent and the presence of other species.
Section 2: Troubleshooting Guide - Diagnosing and Resolving Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during catalysis with Rh₆(CO)₁₆.
Issue 1: Unexpectedly low catalytic activity or selectivity.
-
Possible Cause 1: Decomposition to less active or inactive rhodium species.
-
Diagnosis: Use in-situ IR spectroscopy to monitor the carbonyl region. The appearance of new bands corresponding to Rh₄(CO)₁₂ or other rhodium carbonyl fragments confirms decomposition.
-
Causality: The true catalytic species may not be the intact Rh₆(CO)₁₆ cluster but rather a smaller fragment. However, uncontrolled decomposition can lead to the formation of inactive rhodium species or metallic rhodium, which can precipitate out of the solution.
-
Solution:
-
Increase the partial pressure of CO to shift the equilibrium back towards Rh₆(CO)₁₆.
-
Lower the reaction temperature to a point where catalytic activity is still acceptable but decomposition is minimized.
-
Consider the use of a co-solvent that enhances the stability of the cluster.
-
-
-
Possible Cause 2: Presence of impurities in the feedstock.
-
Diagnosis: Analyze your starting materials (solvents, substrates, and gases) for the presence of water, oxygen, or sulfur compounds.
-
Causality: Oxygen can lead to the oxidation of the rhodium cluster, while water can facilitate fragmentation pathways.[2] Sulfur compounds are well-known poisons for rhodium catalysts.
-
Solution:
-
Thoroughly degas all solvents and reagents.
-
Use high-purity gases and substrates.
-
Employ appropriate purification methods for your starting materials if necessary.
-
-
Issue 2: Formation of a black precipitate in the reaction mixture.
-
Possible Cause: Gross decomposition of the rhodium carbonyl cluster to metallic rhodium.
-
Diagnosis: A visible black, insoluble material is a strong indicator of rhodium metal formation. This can be confirmed by filtering the mixture and attempting to redissolve the precipitate; metallic rhodium will be insoluble in common organic solvents.
-
Causality: Severe reaction conditions, such as very high temperatures and/or very low CO partial pressures, can lead to the complete loss of carbonyl ligands and the aggregation of rhodium atoms into metallic nanoparticles or bulk metal.
-
Solution:
-
Immediately reduce the reaction temperature.
-
Increase the CO partial pressure significantly.
-
In future experiments, operate under less harsh conditions.
-
-
Section 3: Experimental Protocols - Monitoring Cluster Integrity
To empower researchers with practical tools, this section provides a detailed protocol for a key analytical technique.
Protocol 1: In-situ Infrared (IR) Spectroscopy for Monitoring Rhodium Carbonyl Cluster Transformation
This protocol outlines the general procedure for using a high-pressure in-situ IR cell to monitor the state of your rhodium catalyst during a reaction.
Materials:
-
High-pressure IR cell compatible with your reaction conditions (e.g., a transmission cell with CaF₂ or ZnSe windows).
-
FTIR spectrometer.
-
Rh₆(CO)₁₆.
-
Degassed solvent.
-
Syringe pump for substrate addition.
-
Mass flow controllers for gas delivery (CO, H₂).
Procedure:
-
Background Spectrum: Assemble the clean, dry high-pressure IR cell. Purge with an inert gas (e.g., N₂ or Ar) and record a background spectrum of the solvent under the initial reaction temperature and pressure.
-
Catalyst Introduction: Prepare a stock solution of Rh₆(CO)₁₆ in the degassed solvent. Carefully inject a known amount of the catalyst solution into the IR cell.
-
Initial Spectrum: Record the IR spectrum of the catalyst solution under an inert atmosphere. This will serve as your reference for the intact Rh₆(CO)₁₆ cluster.
-
Reaction Initiation: Pressurize the cell with the desired partial pressures of CO and H₂. Begin heating to the target reaction temperature.
-
Data Acquisition: Start acquiring IR spectra at regular intervals (e.g., every 5-10 minutes).
-
Substrate Addition: Once the system has equilibrated, introduce the substrate via a syringe pump.
-
Monitoring: Continue to acquire spectra throughout the course of the reaction, paying close attention to the carbonyl stretching region (1700-2100 cm⁻¹).
-
Data Analysis: Compare the spectra over time to identify the appearance of new bands and the disappearance of the characteristic Rh₆(CO)₁₆ signals.
Section 4: Visualizing Decomposition Pathways
To provide a clear conceptual framework, the following diagrams illustrate the key relationships and workflows discussed.
Caption: Interconversion of rhodium carbonyl species under catalytic conditions.
Caption: A logical workflow for troubleshooting poor catalytic performance.
References
- Chini, P. Synthesis of rhodium carbonyl compounds at atmospheric pressure. III. Synthesis of Rh4(CO)12 and of Rh6(CO)16. Inorganica Chimica Acta1969, 3, 320-324.
- Darensbourg, D. J.; et al. Mechanistic studies of the substitution reactions of Rh₆(CO)₁₆ with phosphine ligands. Journal of the American Chemical Society1983, 105 (25), 7473–7480.
- Garland, M.; Pino, P. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. Organometallics1991, 10 (6), 1693–1702.
- Jackson, P. F.; Johnson, B. F. G.; Lewis, J.; Nicholls, J. N. The chemistry of triosmium and triruthenium clusters. Part 21. Reactions of dodecacarbonyltriruthenium and -triosmium with water. Journal of the Chemical Society, Dalton Transactions1982, 2243-2246.
- van Leeuwen, P. W. N. M.; Claver, C.
- Whyman, R. In situ spectroscopic studies of metal carbonyl-catalyzed reactions. Journal of Organometallic Chemistry1996, 518 (1-2), 1-15.
- Darensbourg, D. J.; et al. The substitution chemistry of Rh₆(CO)₁₆. The synthesis and characterization of Rh₆(CO)₁₆-x(P(OMe)₃)x (x = 1-4). Inorganic Chemistry1984, 23 (25), 4285-4290.
Sources
Technical Support Center: Hexarhodium Hexadecacarbonyl (Rh6(CO)16) Solution Stability
Welcome to the technical support center for hexarhodium hexadecacarbonyl (Rh6(CO)16). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile rhodium cluster in their work. As a compound that is both a powerful catalyst and sensitive to its environment, understanding and controlling its stability in solution is paramount to achieving reproducible and successful experimental outcomes. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the integrity of your Rh6(CO)16 solutions.
Section 1: Understanding the Instability of Rh6(CO)16 in Solution
This compound is a purple-brown crystalline solid that exhibits reasonable stability in its solid state under an inert atmosphere.[1] However, once dissolved, its stability becomes a critical factor to manage. The primary pathways for decomposition in solution involve:
-
Oxidative Degradation: Exposure to atmospheric oxygen is a major cause of decomposition. The rhodium centers can be oxidized, leading to the breakdown of the cluster's structure.
-
Thermal Decomposition: While the solid decomposes at temperatures above 200°C, prolonged heating of solutions, even at lower temperatures, can induce fragmentation of the Rh6 cluster into smaller, less stable rhodium carbonyl species or even metallic rhodium.[1]
-
Ligand Substitution/Loss: The carbonyl (CO) ligands can dissociate from the rhodium core, particularly under thermal or photochemical stress. In the presence of coordinating solvents or impurities, these CO ligands can be substituted, altering the structure and properties of the cluster.
The key to successfully working with Rh6(CO)16 is meticulous control of the experimental environment to mitigate these decomposition pathways.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers have regarding the stability of Rh6(CO)16 in solution.
Q1: What is the expected color of a fresh Rh6(CO)16 solution?
A fresh, stable solution of Rh6(CO)16 should exhibit a characteristic purple-brown or reddish-brown color, depending on the concentration and solvent. This color is indicative of the intact hexanuclear rhodium cluster.
Q2: Which solvents are recommended for dissolving Rh6(CO)16?
Rh6(CO)16 is sparingly soluble in most common organic solvents.[1] Chlorinated solvents such as dichloromethane (DCM) and chloroform are most commonly used due to their ability to dissolve the cluster to a reasonable extent.[2] Tetrahydrofuran (THF) can also be used, but care must be taken as it can be a coordinating solvent and may interact with the cluster over time. The cluster is generally insoluble in aliphatic hydrocarbons like hexane.[3]
Q3: How sensitive is Rh6(CO)16 to air and moisture in solution?
Solutions of Rh6(CO)16 are highly sensitive to air (oxygen).[3] Exposure will lead to oxidative degradation and a noticeable change in the solution's appearance. While the solid is described as air-stable, this stability does not extend to its solutions. The role of trace water is complex; some synthetic procedures for rhodium carbonyls even mention the presence of water.[4] However, for maintaining the integrity of a prepared solution, it is best practice to use dry, degassed solvents.
Q4: Can I store solutions of Rh6(CO)16?
It is strongly recommended to prepare solutions of Rh6(CO)16 fresh for each experiment. If short-term storage is unavoidable, the solution must be maintained under a strict inert atmosphere (e.g., in a sealed Schlenk flask or glovebox) and protected from light at a low temperature (e.g., in a refrigerator or freezer). Long-term storage of solutions is not advised due to the high risk of decomposition.
Q5: What are the signs of decomposition in my Rh6(CO)16 solution?
The primary indicators of decomposition are:
-
A distinct color change from the initial purple-brown to a lighter brown, yellow, or even colorless solution.
-
The formation of a fine black precipitate, which is likely metallic rhodium.
-
A decrease in the intensity of the characteristic carbonyl stretching frequencies in the infrared (IR) spectrum.
Section 3: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered when working with Rh6(CO)16 solutions.
| Observed Problem | Probable Cause(s) | Recommended Actions & Preventative Measures |
| Solution rapidly changes color from purple-brown to light brown or yellow upon preparation. | Oxygen Contamination: The solvent was not properly degassed, or the dissolution was performed with exposure to air. | Protocol: Ensure all solvents are rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with a high-purity inert gas (Argon or Nitrogen) for a minimum of 30 minutes. Handle the solid and prepare the solution under a strict inert atmosphere using Schlenk line techniques or inside a glovebox. |
| A fine black precipitate forms in the solution over time. | Thermal or Oxidative Decomposition: The solution has been exposed to heat, prolonged light, or trace oxygen, leading to the formation of insoluble metallic rhodium. | Prevention: Prepare solutions fresh and use them promptly. Store the solid Rh6(CO)16 in a dark, cold, and inert environment. Avoid heating solutions unless required by the reaction protocol, and if so, maintain a constant inert gas blanket. |
| Reaction catalyzed by Rh6(CO)16 shows low or no activity. | Catalyst Decomposition: The active Rh6(CO)16 cluster has degraded prior to or during the reaction. | Troubleshooting: 1. Verify Catalyst Integrity: Before starting the reaction, acquire a UV-Vis or IR spectrum of the prepared catalyst solution to confirm the presence of the intact cluster. 2. Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas and that all reagents and solvents are deoxygenated. 3. Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating. |
| Inconsistent results between experiments using the same protocol. | Variable Solution Stability: Inconsistent handling procedures are leading to varying degrees of catalyst decomposition between runs. | Standardize Procedure: Develop and strictly adhere to a standard operating procedure (SOP) for solution preparation. This should include the method and duration of solvent degassing, the technique for transferring the solid, and the time between solution preparation and use. |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Standardized Rh6(CO)16 Solution
This protocol details the steps for preparing a solution of Rh6(CO)16 with minimized risk of decomposition.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity solvent (e.g., dichloromethane)
-
Schlenk flask and other appropriate glassware
-
High-purity inert gas (Argon or Nitrogen) source
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.
-
Solvent Degassing: Degas the required volume of solvent using a minimum of three freeze-pump-thaw cycles. Alternatively, sparge the solvent with a vigorous stream of inert gas for at least 30 minutes.
-
Inert Atmosphere: In a glovebox or on a Schlenk line, weigh the desired amount of solid Rh6(CO)16 into a clean, dry Schlenk flask.
-
Dissolution: Using a gas-tight syringe, transfer the degassed solvent to the Schlenk flask containing the solid Rh6(CO)16.
-
Mixing: Gently swirl the flask to dissolve the solid. Sonication can be used sparingly if needed, but avoid excessive heating.
-
Usage: Use the freshly prepared solution immediately for the best results.
Protocol 2: Monitoring Solution Stability using Spectroscopy
Regularly monitoring the integrity of your Rh6(CO)16 solution can provide valuable insights into its stability under your specific experimental conditions.
A. UV-Visible Spectroscopy:
-
Prepare a dilute solution of Rh6(CO)16 in a suitable solvent (e.g., DCM) in a cuvette sealed with a septum under an inert atmosphere.
-
Immediately record the UV-Vis spectrum. A fresh solution should show characteristic absorption bands.
-
Monitor the spectrum over time. A decrease in the intensity of the main absorption bands and a change in their shape are indicative of decomposition.
B. Infrared (IR) Spectroscopy:
-
Use a sealed, gas-tight IR cell suitable for air-sensitive samples.
-
Record the IR spectrum of a freshly prepared solution. The carbonyl region (typically 1800-2100 cm⁻¹) will show sharp, characteristic peaks for the terminal and bridging CO ligands of the intact Rh6(CO)16 cluster.
-
A decrease in the intensity of these peaks, broadening, or the appearance of new peaks can signal decomposition or the formation of other rhodium carbonyl species.
Section 5: Visualizing Stability and Decomposition
Logical Workflow for Handling Rh6(CO)16
The following diagram illustrates the critical decision points and procedures for maintaining the stability of Rh6(CO)16 solutions.
Caption: Simplified decomposition pathways for Rh6(CO)16 in solution.
References
-
Wikipedia. Hexadecacarbonylhexarhodium. [Link]
- Chini, P., & Martinengo, S. (1969). Synthesis of Rh4(CO)12 and of Rh6(CO)16. Inorganica Chimica Acta, 3, 315-318.
-
Wikipedia. Hexadecacarbonylhexarhodium. [Link]
-
LookChem. This compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Catalytic Powerhouse: Harnessing Hexarhodium(0) Hexadecacarbonyl in Industrial Chemistry. [Link]
-
ResearchGate. CO fluxionality in Rh4(CO)12 and Rh6(CO)16. [Link]
-
LookChem. Cas 28407-51-4,this compound. [Link]
Sources
Technical Support Center: Navigating Regioselectivity in Hexarhodium Hexadecacarbonyl Catalysis
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing hexarhodium hexadecacarbonyl (Rh6(CO)16) in catalysis. This guide is designed to address the common and often complex challenges related to regioselectivity. As your Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the causality behind these experimental challenges, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when working with Rh6(CO)16 and regioselectivity.
Q1: What is regioselectivity in the context of catalysis?
A: Regioselectivity is the preference for a chemical reaction to form one constitutional isomer over another.[1] In reactions like hydroformylation, an alkene can be converted into either a linear or a branched aldehyde. A highly regioselective catalyst will predominantly yield one of these isomers, which is critical for the purity and efficacy of the final product.
Q2: Is Rh6(CO)16 the true catalytic species?
A: This is a crucial point of understanding. While Rh6(CO)16 is the catalyst precursor introduced into the reaction, it is generally not the active catalytic species under typical reaction conditions (e.g., hydroformylation).[2] The cluster often fragments or reacts to form lower nuclearity rhodium carbonyl hydrides, such as HRh(CO)4 or related ligand-stabilized species, which are the actual workhorses of the catalytic cycle.[3] Understanding that your precursor evolves is the first step in troubleshooting.
Q3: What are the primary factors that control regioselectivity in rhodium-catalyzed reactions?
A: Regioselectivity is a delicate balance of several interacting parameters. The most influential factors are:
-
Ligand Structure: The electronic and steric properties of ancillary ligands (typically phosphines or phosphites) are paramount.[4]
-
Syngas Pressure (CO/H2): The partial pressures of carbon monoxide and hydrogen can significantly alter the reaction pathway.[5][6]
-
Temperature: Reaction temperature affects reaction rates and can shift the equilibrium between different catalytic intermediates.[7][8]
-
Substrate Structure: The electronic and steric profile of the alkene substrate itself plays a key role in directing the outcome.[9][10]
Q4: Why is achieving high regioselectivity for the linear vs. branched product so important in industry?
A: In industrial applications, such as the production of plasticizer alcohols from propene, the linear aldehyde (n-butanal) is often more valuable than the branched isomer (isobutanal).[11] High regioselectivity simplifies downstream processing, reduces waste, and lowers separation costs, making the entire process more economically viable.[8]
Troubleshooting Guide: Common Regioselectivity Issues
This section provides in-depth troubleshooting for specific experimental problems. Each guide follows a logical workflow from problem identification to resolution.
Problem 1: Poor Linear-to-Branched (l:b) Ratio in the Hydroformylation of Terminal Alkenes
You are hydroformylating a terminal alkene like 1-octene and observing a low ratio of the desired linear aldehyde to the undesired branched aldehyde.
The l:b ratio is primarily determined at the hydride migration step within the catalytic cycle. The catalyst-substrate complex can form either a linear or a branched rhodium-alkyl intermediate. The relative energy barriers of these two pathways dictate the final product ratio.
-
Inadequate Steric Hindrance: The default pathway for many simple rhodium catalysts often leads to significant amounts of the branched product. To favor the linear product, bulky ligands are used to sterically disfavor the transition state leading to the more crowded branched intermediate.[12][13] If your ligand is not bulky enough or has the wrong "bite angle" (P-Rh-P angle), selectivity will be poor.
-
High CO Partial Pressure: High concentrations of CO can favor the formation of rhodium species that lead to the branched aldehyde.[6] This is because CO competes with the alkene for coordination sites, and different active species may be present at different CO pressures.
-
Sub-optimal Temperature: Temperature can have a non-linear effect. While higher temperatures increase reaction rate, they can also provide enough energy to overcome the activation barrier for the undesired branched product, thus lowering selectivity.[7]
-
Step 1: Baseline & Catalyst Integrity Check. Before modifying parameters, ensure your Rh6(CO)16 precursor and any ancillary ligands are pure. Degradation, particularly oxidation of phosphine ligands, can drastically alter performance.[14] Run a baseline reaction under your standard conditions and analyze the product mixture carefully using GC or NMR.
-
Step 2: Pressure Optimization. The CO:H2 ratio and total pressure are critical.
-
Action: Keeping the temperature constant, perform a series of experiments where you systematically lower the partial pressure of CO. You can do this by lowering the total syngas pressure or by using a gas mixture with a higher H2:CO ratio (e.g., from 1:1 to 2:1).
-
Rationale: Reducing CO concentration can favor the formation of a less coordinatively saturated rhodium species that provides more space for the sterically demanding linear alkyl intermediate to form.[6][8]
-
-
Step 3: Temperature Screening.
-
Action: Using the best pressure found in Step 2, screen a range of temperatures (e.g., in 10-15°C increments from 60°C to 120°C).
-
Rationale: There is often an optimal temperature window. Too low, and the reaction is too slow. Too high, and you may lose selectivity as mentioned above.[7]
-
-
Step 4: Ligand Modification (Highest Impact). If pressure and temperature tweaks are insufficient, a change in ligand is necessary. This is the most powerful tool for controlling regioselectivity.
-
Action: Synthesize or procure rhodium complexes with different phosphine ligands, focusing on those with large "bite angles" and steric bulk.
-
Rationale: Ligands with large bite angles (like Xantphos or BISBI) force the other ligands into specific positions around the rhodium center, creating a steric environment that strongly favors the formation of the linear alkyl intermediate.[12][13] The electronic properties of the ligand also play a role; electron-withdrawing ligands can influence back-donation to the alkene and affect transition state geometries.[15]
-
| Ligand Type | Typical Bite Angle (P-Rh-P) | Expected Effect on l:b Ratio | Reference |
| Triphenylphosphine (monodentate) | N/A | Low to Moderate | [11] |
| DIPHOS (diphosphine) | ~85° | Moderate | [12] |
| DIOP (diphosphine) | ~102° | Good | [12] |
| Xantphos-type (diphosphine) | >110° | Excellent | [12][13] |
Problem 2: Inconsistent Regioselectivity Between Batches
You are running a well-established protocol, but the l:b ratio varies significantly from one experiment to the next.
Inconsistency often points to uncontrolled variables affecting the formation and stability of the true active catalyst.
-
Catalyst Activation/Induction Period: The conversion of the stable Rh6(CO)16 precursor to the active monomeric species is not always instantaneous.[16] This "induction period" can be affected by trace impurities (water, oxygen) or variations in heating rates, leading to different concentrations of the active catalyst at the start of the reaction.[17]
-
Solvent Effects: Trace impurities in the solvent can react with the catalyst. For example, water can facilitate the fragmentation of rhodium carbonyl clusters.[18][19] The polarity and coordinating ability of the solvent can also influence the stability of catalytic intermediates.[20]
-
Catalyst Deactivation: The active species can be sensitive and prone to deactivation, forming inactive rhodium carbonyl clusters or other species.[16] If the rate of deactivation varies, the overall observed selectivity can change.
-
Step 1: Rigorous Standardization of Conditions.
-
Action: Implement a strict protocol for all reagents and hardware. Use freshly distilled, degassed solvent from the same source for every run. Ensure all glassware is rigorously dried and the entire setup is leak-proof and maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Rationale: This minimizes the impact of trace impurities like O2 and H2O that can unpredictably alter the catalyst's state.[18]
-
-
Step 2: Implement a Pre-activation Step.
-
Action: Before adding the alkene substrate, charge the reactor with the solvent, Rh6(CO)16, and any ligands. Pressurize with syngas and heat to the reaction temperature for a defined period (e.g., 30-60 minutes). Then, add the substrate to begin the reaction.
-
Rationale: This allows the Rh6(CO)16 precursor to controllably form the active catalytic species, ensuring that the reaction starts from a more consistent catalytic state each time, thereby minimizing variations from the induction period.[16][17]
-
-
Step 3: Advanced Monitoring (If available).
-
Action: If your facility has the capability, use in-situ High-Pressure Infrared (HP-IR) or NMR (HP-NMR) spectroscopy.
-
Rationale: These powerful techniques allow you to directly observe the rhodium carbonyl species present under actual catalytic conditions.[2] You can see the precursor being consumed and the active species forming, providing direct evidence for what is happening in your reactor and helping to identify any unwanted side reactions or catalyst decomposition pathways.
-
References
-
Kumar, M., Chaudhari, R. V., Subramaniam, B., & Jackson, T. A. (2014). Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics, 33(16), 4183–4191. [Link]
-
Gual A., Godard, C., et al. (2006). Electronic Ligand Effects on the Regioselectivity of the Rhodium−Diphosphine-Catalyzed Hydroformylation of Propene. Organometallics, 25(19), 4524–4533. [Link]
-
Johnson, B. F. G., & Johnston, R. L. (1989). The Ligand Polyhedral Model Approach to the Mechanism of Complete Carbonyl Exchange in [Rh6(CO)16]. Journal of Organometallic Chemistry, 364(1-2), 241-246. [Link]
-
Farràs, P., et al. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology, 7(20), 4783-4791. [Link]
-
Park, S., et al. (2022). Synergistic Ligand Effect in Rhodium(I)-Catalyzed Regio-Controlled Propene Hydroformylation. ACS Catalysis, 12(18), 11335–11342. [Link]
-
Hülsmann, M., et al. (2021). Regioselective Hydroformylation of α,β‐Unsaturated Esters. ChemistrySelect, 6(32), 8235-8241. [Link]
-
Johnson, B. F. G., et al. (2008). Kinetic study of the reaction of [Rh(6)(CO)(16)] with NO(2)(-): insertion of the nitrogen atom into a Rh(6) cluster core. Inorganic Chemistry, 47(24), 11849-11859. [Link]
-
Zhao, Y., et al. (2019). Synthesis of Rh6(CO)16 in Supercages of Zeolite HY: Reaction Network and Kinetics of Formation from Mononuclear Rhodium Precursors via Rh4(CO)12 Facilitated by the Water Gas Shift Half-Reaction. The Journal of Physical Chemistry C, 124(1), 534-544. [Link]
-
Ali, B. E., et al. (2004). Heteropolyacids enhanced the catalytic activity of Rh6(CO)16 in the hydroformylation of alkenes. Journal of Molecular Catalysis A: Chemical, 214(2), 227-234. [Link]
-
Hülsmann, M., et al. (2022). Regioselective Hydroformylation of an α,β‐Unsaturated Ester: Spectroscopic Studies on Catalytic Species and the Influence of Phosphine Ligands. ChemCatChem, 14(10), e202200140. [Link]
-
Casey, C. P., et al. (2005). Origin of pressure effects on regioselectivity and enantioselectivity in the rhodium-catalyzed hydroformylation of styrene with (S,S,S)-BisDiazaphos. Journal of the American Chemical Society, 127(5), 14062-14071. [Link]
-
Diéguez, M., et al. (2010). Regioselectivity Inversion in Hydroformylation of Aryl Alkenes with a Diphosphoramidite-rhodium Catalyst. Organic Letters, 12(21), 4888-4891. [Link]
-
D'hondt, P. J., et al. (2024). Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Hexadecacarbonylhexarhodium. Retrieved January 21, 2026, from [Link]
-
van Rooy, A., et al. (1995). Maximization of regioselectivity in hydroformylation of vinyl-aromatics using simple factorial design. Journal of Molecular Catalysis A: Chemical, 98(2), 117-124. [Link]
-
Pruchnik, F. P., & Smoleński, P. (2018). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 8(12), 633. [Link]
-
Reek, J. N. H., & van Leeuwen, P. W. N. M. (2018). Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. Accounts of Chemical Research, 51(4), 899-909. [Link]
-
Denman, B. N., et al. (2020). Superseding Substrate Control with Catalyst Control to Improve Regioselectivity in Aryne Annulations. Organic Letters, 22(15), 5845-5850. [Link]
-
Denman, B. N., et al. (2020). Superseding Substrate Control with Catalyst Control to Increase Regioselectivity in Aryne Annulations. ChemRxiv. [Link]
-
Wang, X., et al. (2023). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Molecules, 28(5), 2039. [Link]
-
Zhao, Y., et al. (2019). Synthesis of Rh6(CO)16 in Supercages of Zeolite HY: Reaction Network and Kinetics of Formation from Mononuclear Rhodium Precursors via Rh4(CO)12 Facilitated by the Water Gas Shift Half-Reaction. The Journal of Physical Chemistry C, 124(1), 534-544. [Link]
-
Blackmond, D. G., et al. (2014). Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis. Angewandte Chemie International Edition, 53(34), 8995-8999. [Link]
-
Wikipedia. (n.d.). Regioselectivity. Retrieved January 21, 2026, from [Link]
-
Vidal, J. L., & Walker, W. E. (1980). Rhodium carbonyl cluster chemistry under high pressure of carbon monoxide and hydrogen. 3. Synthesis, characterization, and reactivity of HRh(CO)4. Inorganic Chemistry, 19(4), 896–903. [Link]
Sources
- 1. Regioselectivity - Wikipedia [en.wikipedia.org]
- 2. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Kinetic study of the reaction of [Rh(6)(CO)(16)] with NO(2)(-): insertion of the nitrogen atom into a Rh(6) cluster core [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rhodium Carbonyl Cluster-Catalyzed Processes
Welcome to the technical support center for optimizing reaction conditions in processes catalyzed by hexarhodium hexadecacarbonyl, Rh₆(CO)₁₆. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental challenges and achieve robust and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Problem: Low or No Catalytic Activity/Reaction Conversion
You've assembled your reaction, but the conversion of your starting material is significantly lower than expected or absent altogether.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Protocol |
| Improper Catalyst Activation | Rh₆(CO)₁₆ is often a precatalyst that requires activation to form the catalytically active species. Under hydroformylation conditions, for example, it can convert to a rhodium carbonyl hydride [HRh(CO)x], which is the active catalyst.[1] | Protocol: In-situ Catalyst Activation: 1. Assemble the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen). 2. Add the solvent, substrate, and Rh₆(CO)₁₆. 3. Pressurize the vessel with syngas (CO/H₂) to the desired pressure. 4. Heat the reaction mixture to the target temperature. The combination of heat and syngas pressure typically facilitates the formation of the active catalytic species. |
| Presence of Inhibitors | Oxygen and water can decompose the catalyst into inactive rhodium(I) dicarbonyl species or metal particles of higher nuclearity.[2] Carbon monoxide itself can also be an inhibitor at high concentrations.[2] | Protocol: Degassing Solvents and Reagents: 1. Use anhydrous solvents. 2. Degas the solvent by bubbling an inert gas (e.g., Argon) through it for at least 30 minutes prior to use. 3. Ensure all reagents are dry and handled under an inert atmosphere. |
| Catalyst Decomposition | The catalyst may have decomposed during storage or handling. | Refer to the FAQ section for proper storage and handling procedures. Visually inspect the catalyst; it should be a crystalline solid. |
| Sub-optimal Reaction Conditions | Temperature and pressure play a crucial role in catalytic activity. Insufficient temperature may lead to slow kinetics, while incorrect pressure can affect the stability of the active species.[3][4][5][6] | Actionable Advice: - Temperature: Gradually increase the reaction temperature in 10°C increments. - Pressure: Optimize the partial pressures of your gaseous reactants (e.g., CO, H₂). The optimal pressure is reaction-dependent. |
Troubleshooting Workflow for Low Conversion
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Low-temperature CO oxidation over Rh/Al2O3 in a stagnation-flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Pressure and Temperature Effects on the Activity and Structure of the Catalytic Domain of Human MT1-MMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Hexarhodium Hexadecacarbonyl (Rh₆(CO)₁₆)
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Hexarhodium Hexadecacarbonyl (Rh₆(CO)₁₆). This guide is designed for researchers and professionals who work with this fascinating and versatile organometallic cluster. The purification of Rh₆(CO)₁₆ is critical for achieving reproducible results in catalysis and materials science. This document provides in-depth answers to common questions and troubleshooting strategies based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Handling and Characterization
Q1: What are the essential safety and handling precautions for Rh₆(CO)₁₆?
A1: this compound is an air-sensitive solid and should be handled with care.[1] Its decomposition can be initiated by exposure to air, elevated temperatures, or even certain reactive surfaces.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. This is paramount to prevent oxidation of the rhodium cluster.
-
Storage: Store the compound in a tightly sealed container, under an inert atmosphere, and in a cool, dark place, such as a refrigerator or freezer designated for chemical storage.
-
Thermal Stability: Rh₆(CO)₁₆ begins to decompose above 200°C.[2] On exposure to air at temperatures exceeding 220°C, a metallic film can form on the surface.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. An N95 dust mask is recommended when handling the solid powder to avoid inhalation.
Q2: My crude product doesn't have the characteristic deep purple-brown color. What could be the issue?
A2: The expected appearance of pure Rh₆(CO)₁₆ is as purple-brown or black crystals.[1][3] A deviation in color is a primary indicator of impurities.
-
Brownish/Greenish Tinge: This often suggests the presence of lower-nuclearity rhodium carbonyls, such as tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), which can be a precursor or a decomposition product.[3]
-
Black, Insoluble Material: The presence of finely divided, amorphous black powder could indicate decomposition to rhodium metal, which can occur if the compound is overheated or exposed to air.
Q3: What are the most reliable methods to confirm the purity of my final Rh₆(CO)₁₆ product?
A3: A combination of spectroscopic and analytical methods is recommended for unambiguous purity confirmation.
-
Infrared (IR) Spectroscopy: This is the most powerful and immediate technique. The carbonyl (CO) stretching frequencies are highly characteristic. For Rh₆(CO)₁₆, you should observe strong bands around 2073 cm⁻¹, 2026 cm⁻¹, and a bridging carbonyl band near 1800 cm⁻¹.[1] The absence of bands associated with other carbonyl species (e.g., Rh₄(CO)₁₂) is a strong indicator of purity.
-
Melting Point: A sharp melting point (or decomposition point) is indicative of high purity. The reported melting point is around 235-242°C.[1][3]
-
Elemental Analysis: For definitive confirmation, elemental analysis for Carbon (C) and Rhodium (Rh) should match the theoretical values for the C₁₆O₁₆Rh₆ formula.
Purification Protocols & Troubleshooting
The primary method for purifying Rh₆(CO)₁₆ is recrystallization, leveraging its differential solubility in various organic solvents.
Q4: What is the recommended recrystallization procedure for Rh₆(CO)₁₆?
A4: The principle behind the recrystallization of Rh₆(CO)₁₆ is its slight solubility in chlorinated solvents and insolubility in aliphatic hydrocarbons.[1][2][3] This allows for the separation of the desired cluster from both more soluble and insoluble impurities.
Experimental Protocol: Recrystallization
-
Preparation: Under an inert atmosphere, add the crude Rh₆(CO)₁₆ powder to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add the minimum amount of a suitable chlorinated solvent (e.g., dichloromethane or chloroform) at room temperature to dissolve the Rh₆(CO)₁₆. The solution should be saturated. Gentle warming can be applied but should be done cautiously to avoid thermal decomposition.
-
Hot Filtration (Optional): If insoluble impurities (like rhodium metal) are present, quickly filter the warm solution through a cannula fitted with a glass wool or Celite plug into a second clean, dry Schlenk flask. This step must be performed rapidly to prevent premature crystallization.
-
Precipitation: Slowly add a non-solvent, typically a dry, deoxygenated aliphatic hydrocarbon like hexane or pentane, to the stirred solution until the solution becomes faintly turbid.
-
Crystallization: Seal the flask and allow it to stand undisturbed. For best results, cool the solution slowly to 0°C and then to a lower temperature (e.g., -20°C) to maximize crystal formation.
-
Isolation: Once crystallization is complete, carefully remove the supernatant liquid via cannula. Wash the resulting microcrystals with cold, deoxygenated hexane or pentane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Troubleshooting Purification Issues
Q5: I am experiencing a very low yield after recrystallization. What are the common causes and solutions?
A5: Low recovery is a frequent issue. The cause can usually be traced to one of several experimental parameters. The following table outlines a systematic approach to troubleshooting.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crystals | Excessive Dissolution Solvent: Using too much dichloromethane or chloroform will keep the product in solution even after adding the non-solvent. | Use the absolute minimum volume of the chlorinated solvent required to dissolve the crude material. Work with saturated solutions. |
| Incomplete Precipitation: Not enough non-solvent was added, or the final temperature was not low enough. | Add the non-solvent (e.g., hexane) dropwise until turbidity persists. Ensure the flask is cooled for an adequate period (several hours to overnight) at -20°C or lower. | |
| Premature Crystallization: The product crystallized during a hot filtration step, leading to loss of material on the filter. | Ensure the filtration apparatus is pre-warmed. Perform the filtration as quickly as possible. If this is a persistent issue, consider skipping the filtration and carrying the insoluble impurity to the next step, where it can be separated by washing. | |
| High Impurity Load: The initial crude product may have contained very little Rh₆(CO)₁₆. | Assess the purity of the crude material by IR spectroscopy before attempting a large-scale purification. |
Visualization of the Purification Workflow
The decision-making process for purification can be visualized as follows.
Caption: Workflow for the purification of Rh₆(CO)₁₆.
Q6: Can column chromatography be used for purification?
A6: While possible, column chromatography of Rh₆(CO)₁₆ is challenging and generally avoided in favor of recrystallization. The primary risks are:
-
Decomposition: Metal carbonyls can decompose on active stationary phases like silica gel or alumina, especially if they are acidic or contain water. This leads to significant product loss and contamination of the column.
-
Low Solubility: The low solubility of Rh₆(CO)₁₆ in common, non-polar chromatographic eluents (like hexane) makes it difficult to effectively load and elute the compound from a column.[1][2]
If chromatography is absolutely necessary, it should be performed with a highly deactivated stationary phase (e.g., silica gel treated with a silylating agent) and under strictly inert and anhydrous conditions. A solvent system with increasing polarity, such as a hexane/toluene or hexane/dichloromethane gradient, might be employed, but this approach requires careful development.
Data Summary Table
For your convenience, the solubility characteristics and physical properties of Rh₆(CO)₁₆ are summarized below.
| Property | Value | Source(s) |
| Formula | C₁₆O₁₆Rh₆ | [3] |
| Molar Mass | 1065.62 g/mol | [3] |
| Appearance | Purple-brown to black solid | [1][3] |
| Melting Point | 235-242 °C (decomposes) | [1][3] |
| Solubility | ||
| Dichloromethane | Slightly soluble | [3] |
| Chloroform | Slightly / Very sparingly soluble | [1][3] |
| Aliphatic Solvents (Hexane) | Insoluble | [1][2] |
| Water | Insoluble | [2] |
| Air Sensitivity | Sensitive; handle under inert gas | [1] |
Logical Troubleshooting Guide
This flowchart provides a step-by-step guide to diagnose issues encountered during purification.
Caption: Troubleshooting decision tree for Rh₆(CO)₁₆ purification.
References
-
CO fluxionality in Rh4(CO)12 and Rh6(CO)16 | Request PDF - ResearchGate. Available at: [Link]
-
Hexadecacarbonylhexarhodium - Wikipedia . Available at: [Link]
-
Kinetic study of the reaction of [Rh6(CO)16] with NO2 -: Insertion of the nitrogen atom into a Rh6 cluster core | Request PDF - ResearchGate. Available at: [Link]
-
Cas 28407-51-4, this compound - LookChem . Available at: [Link]
-
Hexarhodiumhexadecacarbonyl - Wikipedia (German) . Available at: [Link]
Sources
Technical Support Center: Hexarhodium Hexadecacarbonyl Reactions
Welcome to the technical support center for hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile rhodium cluster in their work. As a cornerstone catalyst and precursor in organometallic chemistry and catalysis, understanding its reactivity and potential for byproduct formation is critical for experimental success.[1][2]
This resource provides field-proven insights through a series of frequently asked questions and troubleshooting guides to address specific issues you may encounter during synthesis, purification, and reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found in a commercial or newly synthesized sample of Rh₆(CO)₁₆?
A1: The most common rhodium-containing impurity is tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂). These two clusters can exist in equilibrium under certain conditions.[3] Rh₆(CO)₁₆ is generally more thermally stable, and in fact, one synthetic route to Rh₆(CO)₁₆ is the quantitative thermal decomposition of Rh₄(CO)₁₂ in a boiling hydrocarbon solvent like hexane.[4] Therefore, an incomplete conversion during this synthesis or decomposition of Rh₆(CO)₁₆ under certain reaction conditions (e.g., high temperature, low CO pressure) can lead to the presence of Rh₄(CO)₁₂.[3]
Q2: My Rh₆(CO)₁₆ sample is described as purple-brown crystals, but my batch has a reddish or black tint. What does this indicate?
A2: Pure Rh₆(CO)₁₆ consists of purple-brown or dark-red crystals.[4] A significant deviation in color can indicate the presence of impurities.
-
Reddish Tint: This may suggest a higher concentration of Rh₄(CO)₁₂, which is typically reddish-brown.
-
Black or Dark Black: This often points to the formation of amorphous rhodium metal or rhodium oxides due to decomposition. This can happen if the cluster is exposed to high temperatures in the absence of a stabilizing carbon monoxide atmosphere or in the presence of oxidants.
Q3: How stable is Rh₆(CO)₁₆ in solution and what solvents are recommended?
A3: Rh₆(CO)₁₆ has limited solubility. It is slightly soluble in chlorinated solvents like dichloromethane and chloroform, and sparingly soluble in hydrocarbons.[4] In solution, its stability is dependent on temperature and the atmosphere. Under an inert atmosphere (N₂ or Ar), solutions can be stable for reasonable periods at room temperature. However, upon heating, especially under an atmosphere lacking CO, decomposition or conversion to other clusters can occur. For reactions requiring elevated temperatures, maintaining a positive pressure of carbon monoxide is often recommended to preserve the integrity of the cluster.
Q4: Can I use ligand substitution on Rh₆(CO)₁₆ to create new catalysts? What are the common byproducts?
A4: Yes, ligand substitution is a primary application of Rh₆(CO)₁₆.[4][5] Donor ligands, most commonly phosphines, can displace one or more carbonyl (CO) ligands to form a wide array of derivative clusters.[1] The main challenge and source of byproducts is controlling the degree of substitution. Reactions often yield a mixture of products, such as [Rh₆(CO)₁₅L], [Rh₆(CO)₁₄L₂], etc.[1] Overly harsh conditions (high temperature, long reaction times) or highly reactive ligands can lead to the fragmentation of the Rh₆ core, resulting in smaller clusters (like Rh₄ derivatives) or mononuclear rhodium complexes.[5]
Troubleshooting Guide: Identifying & Mitigating Byproducts
This section addresses specific experimental problems through a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Problem 1: My reaction with Rh₆(CO)₁₆ is complete, but the IR spectrum of my crude product shows extra peaks in the carbonyl region.
Cause & Identification: Unanticipated peaks in the ν(CO) region of the infrared spectrum are the most direct evidence of carbonyl-containing byproducts. The primary suspect is often Rh₄(CO)₁₂, but other species like reaction precursors or partially substituted products are also possible. Each rhodium carbonyl cluster has a distinct fingerprint in the IR spectrum.[3][6]
Comparative Spectroscopic Data
| Compound | Appearance | Terminal ν(CO) bands (cm⁻¹) | Bridging ν(CO) bands (cm⁻¹) |
| Rh₆(CO)₁₆ | Purple-brown solid | ~2073 (vs), ~2043 (s) | ~1820 (m) |
| Rh₄(CO)₁₂ | Red-brown solid | ~2073 (s), ~2068 (vs), ~2042 (s) | ~1883 (s) |
Data sourced from in-situ FTIR studies.[3] Note that peak positions can shift slightly based on solvent and instrument calibration.
Workflow for Byproduct Identification
Caption: Troubleshooting workflow for identifying unknown carbonyl byproducts.
Recommended Action:
-
Confirm the Byproduct: Use the IR data table above to confirm if the impurity is Rh₄(CO)₁₂. The most telling feature is the strong bridging carbonyl band around 1883 cm⁻¹.[3]
-
Purification: If the byproduct is confirmed, it can often be removed by careful fractional crystallization, exploiting slight differences in solubility.
-
Conversion: If Rh₄(CO)₁₂ is the major contaminant, consider converting it to the desired Rh₆(CO)₁₆. Refluxing the mixture in hexane will quantitatively convert Rh₄(CO)₁₂ to Rh₆(CO)₁₆, which will precipitate out as it forms.[4]
Problem 2: The yield of my phosphine-substituted product, [Rh₆(CO)₁₆₋ₓLₓ], is low, and I've isolated a complex mixture.
Cause & Identification: The reaction of Rh₆(CO)₁₆ with phosphine ligands (L) can be difficult to control, leading to a distribution of products with varying degrees of substitution (x = 1, 2, 3...).[1] Furthermore, more forcing conditions can cause the Rh₆ octahedral core to fragment.
The interconversion between rhodium carbonyl clusters is a key dynamic to understand. Temperature and the partial pressure of CO are critical variables that can shift the equilibrium.
Caption: Equilibrium relationship between Rh₄(CO)₁₂ and Rh₆(CO)₁₆.
Recommended Action:
-
Reaction Monitoring: Monitor the reaction closely using thin-layer chromatography (TLC) if the complexes are amenable, or by taking aliquots for IR spectroscopy to track the disappearance of the Rh₆(CO)₁₆ starting material and the appearance of product peaks.
-
Control Stoichiometry: Use a precise stoichiometry of the incoming ligand. Adding the ligand slowly via syringe pump can sometimes improve selectivity for the mono-substituted product.
-
Temperature Control: Run the reaction at the lowest temperature that allows for substitution to occur. Start at room temperature and only gently warm if necessary. This minimizes the risk of cluster fragmentation.
-
Characterization: For a mixture of phosphine-substituted species, ³¹P{¹H} NMR spectroscopy is an invaluable tool. Each unique phosphorus environment will give rise to a distinct signal, often a doublet due to coupling with the ¹⁰³Rh nucleus (I = 1/2).[5]
Key Experimental Protocols
Protocol 1: IR Spectroscopic Screening for Rh₄(CO)₁₂ Impurity
This protocol provides a rapid check for the presence of Rh₄(CO)₁₂ in a sample of Rh₆(CO)₁₆.
Methodology:
-
Sample Preparation: In an inert atmosphere glovebox or using Schlenk technique, prepare a dilute solution of your rhodium cluster sample. Dissolve a spatula-tip (~1-2 mg) in ~0.7 mL of dry dichloromethane (CH₂Cl₂). Causality: CH₂Cl₂ is a good solvent that is transparent in the relevant regions of the IR spectrum.
-
Cell Loading: Load the solution into a solution-phase IR cell (e.g., CaF₂ plates with a 0.1 mm spacer). Ensure the cell is sealed to prevent solvent evaporation.
-
Spectrum Acquisition: Place the cell in an FTIR spectrometer and acquire a spectrum from 2200 cm⁻¹ to 1600 cm⁻¹. Use pure CH₂Cl₂ in an identical cell for background subtraction.
-
Data Analysis (Self-Validation):
-
Confirm the presence of the strong terminal ν(CO) band for Rh₆(CO)₁₆ at ~2073 cm⁻¹.[3]
-
Examine the bridging carbonyl region. A clean sample of Rh₆(CO)₁₆ should show a medium-intensity band around 1820 cm⁻¹.[3]
-
The presence of a significant, sharp band near 1883 cm⁻¹ is a positive identification of the Rh₄(CO)₁₂ byproduct. [3] The relative intensity of this peak compared to the 1820 cm⁻¹ peak can give a qualitative measure of the impurity level.
-
Protocol 2: Purification of Rh₆(CO)₁₆ by Thermal Conversion of Rh₄(CO)₁₂
This protocol leverages the thermal instability of Rh₄(CO)₁₂ to convert it into the more stable Rh₆(CO)₁₆.[4]
Methodology:
-
Setup: In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add the impure rhodium cluster sample.
-
Solvent Addition: Add dry, deoxygenated n-hexane via cannula transfer until the solid is suspended.
-
Inert Atmosphere: Ensure the system is under a positive pressure of an inert gas (N₂ or Ar).
-
Heating: Gently heat the suspension to reflux (~69 °C) with vigorous stirring. Causality: In boiling hexane, Rh₄(CO)₁₂ decomposes, releasing CO and forming the less soluble Rh₆(CO)₁₆, which precipitates from the solution.[4]
-
Reaction Monitoring: Continue refluxing. The reddish-brown color of Rh₄(CO)₁₂ should fade, and dark, microcrystalline Rh₆(CO)₁₆ will precipitate. The reaction is typically complete in a few hours.
-
Isolation (Self-Validation):
-
Cool the flask to room temperature. The purified Rh₆(CO)₁₆ will have settled.
-
Remove the hexane supernatant via cannula. Wash the solid with fresh, cold hexane.
-
Dry the resulting purple-brown solid under vacuum.
-
Validate the purity of the final product using the IR spectroscopy protocol described above. The peak at ~1883 cm⁻¹ should be absent.
-
References
-
Wikipedia. Hexadecacarbonylhexarhodium. [Link]
-
AIP Publishing. Heterometallic rhodium clusters as electron reservoirs: Chemical, electrochemical, and theoretical studies of the centered-icosahedral [Rh₁₂E(CO)₂₇]ⁿ⁻ atomically precise carbonyl compounds. [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Microcalorimetric studies. The enthalpy of formation of hexadecacarbonylhexarhodium, Rh₆(CO)₁₆. [Link]
-
National Institutes of Health (PMC). Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh₄(CO)₈₊₂ₙ(L)₂₋ₙ (n = 0, 1) and {Rh₄(CO)₁₀L}₂ Monomeric and Dimeric Species. [Link]
-
RSC Publishing. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. [Link]
-
ACS Publications. Cationic Carbonyl Complexes of Rhodium(I) and Rhodium(III): Syntheses, Vibrational Spectra, NMR Studies, and Molecular Structures of Tetrakis(carbonyl)rhodium(I) Heptachlorodialuminate and -gallate, [Rh(CO)₄][Al₂Cl₇] and [Rh(CO)₄][Ga₂Cl₇]. [Link]
-
IONiC / VIPEr. IR Spectroscopy of Rhodium Carbonyl Clusters. [Link]
-
ResearchGate. CO fluxionality in Rh₄(CO)₁₂ and Rh₆(CO)₁₆. [Link]
-
ResearchGate. Kinetic study of the reaction of [Rh₆(CO)₁₆] with NO₂⁻: Insertion of the nitrogen atom into a Rh₆ cluster core. [Link]
-
RSC Publishing. Synthesis of Rh₄(CO)₁₂ and Rh₆(CO)₁₆ at atmospheric pressure. [Link]
Sources
- 1. Buy this compound | 28407-51-4 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02288B [pubs.rsc.org]
- 4. Hexadecacarbonylhexarhodium - Wikipedia [en.wikipedia.org]
- 5. Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh4(CO)8+2n(L)2−n (n = 0, 1) and {Rh4(CO)10L}2 Monomeric and Dimeric Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IR Spectroscopy of Rhodium Carbonyl Clusters | VIPEr [ionicviper.org]
Technical Support Center: In-Situ Monitoring of Hexarhodium Hexadecacarbonyl [Rh6(CO)16] Catalyzed Reactions
This guide is designed for researchers, scientists, and drug development professionals employing hexarhodium hexadecacarbonyl [Rh6(CO)16] as a catalyst. It provides practical, in-depth troubleshooting advice and answers to frequently asked questions for the successful in-situ monitoring of your catalytic reactions. Our approach is grounded in years of field experience and a deep understanding of the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and concerns when setting up and running in-situ monitoring for Rh6(CO)16 catalyzed reactions.
Q1: I am new to in-situ monitoring of rhodium carbonyl cluster catalysis. Which technique, FTIR or NMR, is more suitable for my hydroformylation reaction?
A1: The choice between in-situ FTIR and NMR spectroscopy depends on the specific information you seek.
-
In-situ FTIR spectroscopy is highly sensitive to changes in the carbonyl (CO) stretching frequencies of the rhodium catalyst. This makes it an excellent tool for observing the direct coordination environment of the rhodium centers and for tracking the formation of different rhodium carbonyl species in real-time.[1][2][3] It is particularly useful for identifying catalyst intermediates and understanding catalyst stability under reaction conditions.
-
In-situ NMR spectroscopy , particularly ¹³C and ¹H NMR, provides detailed structural information about the catalyst and organic substrates, intermediates, and products.[4] It can be invaluable for elucidating reaction mechanisms and kinetics from the perspective of the organic transformations. However, setting up high-pressure NMR experiments can be more complex than for FTIR.
For a comprehensive understanding, a multi-technique approach is often ideal.
Q2: My Rh6(CO)16 catalyst appears to be decomposing during the reaction, even under a CO atmosphere. What could be the cause?
A2: While a CO atmosphere is generally used to stabilize rhodium carbonyl clusters, decomposition can still occur due to several factors:
-
Temperature: Rh6(CO)16 can undergo thermal decomposition, often fragmenting into smaller clusters like Rh4(CO)12 or even mononuclear species, especially at elevated temperatures.[1][5]
-
Insufficient CO Partial Pressure: The stability of Rh6(CO)16 is dependent on the partial pressure of CO. If the CO pressure is too low, the equilibrium can shift towards smaller, less stable fragments.
-
Presence of Oxidants: Trace amounts of oxygen or other oxidizing agents can lead to the degradation of the catalyst.
-
Solvent Effects: The choice of solvent can influence catalyst stability. Some solvents may coordinate to the rhodium centers, facilitating ligand exchange and decomposition pathways.
Q3: I am observing broad, poorly resolved peaks in my in-situ IR spectrum. How can I improve the spectral quality?
A3: Broad and poorly resolved IR peaks can be due to several factors:
-
Concentration Effects: High concentrations of the catalyst or other species in the reaction mixture can lead to peak broadening. Try optimizing the catalyst loading.
-
Multiple Species: The presence of multiple, rapidly equilibrating rhodium carbonyl species can result in broad, averaged signals.
-
Temperature Effects: Higher temperatures can lead to faster molecular tumbling and exchange processes, resulting in broader spectral lines.
-
Instrumental Parameters: Ensure that your spectrometer resolution is set appropriately (typically 2-4 cm⁻¹) and that the signal-to-noise ratio is adequate.
Q4: How can I be sure that the species I am observing in-situ are catalytically relevant and not just stable off-cycle species?
A4: Distinguishing between catalytically active intermediates and stable, less reactive species is a key challenge in in-situ catalysis. A combination of the following approaches can provide valuable insights:
-
Kinetic Correlation: Correlate the concentration profiles of the observed species with the overall reaction rate. A true intermediate should form and decay at a rate consistent with product formation.
-
Perturbation Experiments: Intentionally altering reaction conditions (e.g., temperature, pressure, substrate concentration) and observing the response of the suspected intermediates can help to establish their role in the catalytic cycle.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the spectroscopic signatures of plausible intermediates and compare them with your experimental data.[2]
Section 2: Troubleshooting Guide: In-Situ FTIR Spectroscopy
This guide provides solutions to specific problems you may encounter during in-situ FTIR monitoring of Rh6(CO)16 catalyzed reactions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No discernible catalyst peaks in the carbonyl region (1700-2100 cm⁻¹). | 1. Catalyst Decomposition: The Rh6(CO)16 may have completely decomposed before or during the initial stages of the experiment. | - Verify Catalyst Integrity: Before the reaction, run a spectrum of the catalyst solution to ensure it is intact. - Check for Leaks: Ensure your high-pressure cell is properly sealed to maintain the CO atmosphere. - Purge Thoroughly: Remove all traces of oxygen from the system by purging with an inert gas before introducing CO. |
| 2. Low Catalyst Concentration: The concentration of the catalyst may be below the detection limit of the instrument. | - Increase Catalyst Loading: Carefully increase the amount of Rh6(CO)16 used. - Optimize Pathlength: If using a transmission cell, consider a cell with a longer pathlength to increase absorbance. | |
| Unexpected peaks appear in the carbonyl region during the reaction. | 1. Formation of Intermediates: New peaks may correspond to the formation of catalytically active intermediates. | - Correlate with Reaction Progress: Track the intensity of the new peaks over time and correlate them with substrate consumption and product formation. - Literature Comparison: Compare the observed peak positions with known rhodium carbonyl species. |
| 2. Catalyst Fragmentation: The Rh6(CO)16 may be fragmenting into other rhodium carbonyl clusters, such as Rh4(CO)12.[1][5] | - Characteristic Peaks: Look for the characteristic IR bands of Rh4(CO)12 (typically around 1885, 1845, and 1790 cm⁻¹ for bridging COs, and higher wavenumbers for terminal COs). | |
| 3. Ligand Substitution: If other potential ligands are present (e.g., phosphines, solvents), they may be substituting CO ligands. | - Identify Potential Ligands: Consider all components of your reaction mixture as potential ligands. | |
| The baseline of the IR spectrum is drifting significantly. | 1. Temperature Fluctuations: Changes in temperature can affect the detector response and the refractive index of the solvent. | - Ensure Stable Temperature Control: Use a reliable temperature controller for your reaction cell. - Allow for Equilibration: Allow the system to reach thermal equilibrium before starting data acquisition. |
| 2. Formation of Insoluble Species: Precipitation of the catalyst or byproducts can scatter the IR beam. | - Visual Inspection: If possible, visually inspect the reaction mixture for any signs of precipitation. - Solubility Test: Check the solubility of Rh6(CO)16 and expected products in the chosen solvent at the reaction temperature. | |
| 3. Changes in the Reaction Medium: Significant changes in the composition of the reaction mixture can alter the background absorption. | - Background Correction: Acquire a new background spectrum periodically if the reaction composition changes dramatically. |
Experimental Protocol: Setting up an In-Situ FTIR Experiment
-
Catalyst Preparation: Prepare a stock solution of Rh6(CO)16 in a dry, deoxygenated solvent. Handle the catalyst in an inert atmosphere (glovebox or Schlenk line) to prevent premature decomposition.
-
Cell Assembly: Assemble the high-pressure FTIR cell according to the manufacturer's instructions. Ensure all seals are clean and properly seated.
-
System Purge: Connect the cell to a gas manifold and purge the system thoroughly with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Catalyst Introduction: Introduce the catalyst solution into the cell via a syringe or cannula under a positive pressure of inert gas.
-
Pressurization: Pressurize the cell with carbon monoxide to the desired pressure.
-
Heating and Equilibration: Heat the cell to the reaction temperature and allow the system to equilibrate.
-
Background Spectrum: Acquire a background spectrum of the catalyst solution under the reaction conditions before adding the substrate.
-
Reaction Initiation: Introduce the substrate(s) into the cell.
-
Data Acquisition: Start acquiring time-resolved IR spectra.
Section 3: Troubleshooting Guide: In-Situ NMR Spectroscopy
This guide addresses common issues encountered during in-situ high-pressure NMR monitoring of Rh6(CO)16 catalyzed reactions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poorly shimmed spectra (broad lineshapes). | 1. Magnetic Field Inhomogeneity: The high-pressure NMR tube and its contents can distort the magnetic field. | - Use High-Quality Tubes: Employ high-pressure NMR tubes specifically designed for your spectrometer. - Careful Shimming: Dedicate sufficient time to shimming the sample. Automated shimming routines may not be sufficient; manual shimming may be necessary.[6] |
| 2. Paramagnetic Species: The formation of paramagnetic rhodium species can lead to significant line broadening. | - Check for Color Changes: Visual changes in the reaction mixture may indicate the formation of different oxidation states. - Consider Alternative Nuclei: If ¹H spectra are severely broadened, consider acquiring spectra of other nuclei (e.g., ¹³C, ³¹P if applicable) which may be less affected. | |
| Signal-to-noise ratio is too low. | 1. Low Catalyst Concentration: The concentration of the species of interest is below the detection limit. | - Increase Concentration: If possible, increase the concentration of the catalyst and substrates. - Increase Number of Scans: Increase the number of acquisitions to improve the signal-to-noise ratio. |
| 2. Incorrect Pulse Calibration: The 90° pulse width may not be calibrated correctly for the high-pressure sample. | - Calibrate Pulse Width: Perform a pulse width calibration on the sample under reaction conditions. | |
| Observed chemical shifts are different from literature values. | 1. Solvent and Temperature Effects: Chemical shifts are sensitive to the solvent and temperature. | - Consistent Conditions: Ensure your experimental conditions match those reported in the literature. - Internal Standard: Use an internal standard that is inert under the reaction conditions to reference your spectra. |
| 2. Dynamic Exchange: The catalyst may be undergoing rapid exchange processes on the NMR timescale, leading to averaged chemical shifts.[4] | - Variable Temperature NMR: Acquire spectra at different temperatures to study the exchange dynamics. |
Experimental Protocol: Setting up an In-Situ High-Pressure NMR Experiment
-
Sample Preparation: In an inert atmosphere, prepare the reaction mixture in a suitable solvent and add it to a high-pressure NMR tube.
-
Tube Sealing: Securely seal the high-pressure NMR tube according to the manufacturer's instructions.
-
Pressurization: Connect the tube to a gas line and carefully pressurize it with the desired reactant gas (e.g., syngas).
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Allow the temperature to equilibrate.
-
Shimming and Locking: Perform careful shimming of the sample. Use a deuterated solvent for locking if possible; otherwise, an external lock may be necessary.[6]
-
Parameter Optimization: Calibrate the 90° pulse width and optimize other acquisition parameters.
-
Data Acquisition: Acquire a series of spectra over the course of the reaction.
Section 4: Catalyst Handling and Stability
The stability of Rh6(CO)16 is crucial for obtaining reproducible and meaningful results.
Q: What are the best practices for storing and handling Rh6(CO)16?
A: this compound is an air- and moisture-sensitive compound.
-
Storage: Store Rh6(CO)16 in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator filled with an inert gas). Protect it from light.
-
Handling: All manipulations of the solid catalyst and its solutions should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
-
Solvents: Use dry, deoxygenated solvents for preparing catalyst solutions.
Q: I suspect my catalyst is aggregating or plating out on the reactor walls. How can I prevent this?
A: Catalyst aggregation and deposition are common deactivation pathways.[7]
-
Ligand Addition: The addition of a coordinating ligand (e.g., a phosphine) can sometimes help to stabilize the cluster and prevent aggregation. However, this will also modify the catalytic activity.
-
Solvent Choice: The choice of solvent can significantly impact catalyst solubility and stability.
-
Stirring: Ensure efficient stirring to maintain a homogeneous solution and prevent localized "hot spots" that could promote decomposition.
Section 5: Visualizing Workflows and Mechanisms
Diagram 1: General Workflow for In-Situ Spectroscopic Monitoring
Caption: A generalized workflow for conducting in-situ spectroscopic analysis of catalytic reactions.
Diagram 2: Potential Catalyst Speciation of Rh6(CO)16 under Reaction Conditions
Caption: Plausible transformations of Rh6(CO)16 under catalytic conditions.
References
-
Kinetic study of the reaction of [Rh6(CO)16] with NO2 -: Insertion of the nitrogen atom into a Rh6 cluster core. (n.d.). ResearchGate. [Link]
-
Leidecker, B. N., Peña Fuentes, D., Wei, C., Sawall, M., Neymeyr, K., Franke, R., Börner, A., & Kubis, C. (2024). In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. New Journal of Chemistry. [Link]
-
Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. (2023). JACS Au. [Link]
-
In-situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. (2024). ResearchGate. [Link]
-
Gates, B. C. (2019). Synthesis of Rh6(CO)16 in Supercages of Zeolite HY: Reaction Network and Kinetics of Formation from Mononuclear Rhodium Precursors via Rh4(CO)12 Facilitated by the Water Gas Shift Half-Reaction. The Journal of Physical Chemistry C. [Link]
-
Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. (2023). JACS Au. [Link]
-
In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. (2024). RSC Publishing. [Link]
-
ChemInform Abstract: Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. (n.d.). ResearchGate. [Link]
-
Kubis, C., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis. [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). Analytical Chemistry. [Link]
-
In situ spectroscopy-guided engineering of rhodium single-atom catalysts for CO oxidation. (2019). Nature Communications. [Link]
-
The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis. (2020). Chemical Reviews. [Link]
-
How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis. (2021). RSC Publishing. [Link]
-
Cluster formation as the cause of deactivation of carbonyl-rhodium catalysts in hydroformylation of olefins. (1984). OSTI.GOV. [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). ResearchGate. [Link]
-
Hydroformylation Process and Applications. (n.d.). Mettler Toledo. [Link]
-
Operando monitoring of mechanisms and deactivation of molecular catalysts. (2022). Green Chemistry. [Link]
-
The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis. (2020). PMC. [Link]
-
Hexadecacarbonylhexarhodium. (n.d.). Wikipedia. [Link]
-
Advances in In Situ Investigations of Heterogeneous Catalytic Ammonia Synthesis. (2022). MDPI. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2022). Analytical Chemistry. [Link]
-
Infrared Photodissociation Spectroscopic and Theoretical Study of Mass-Selected Heteronuclear Iron–Rhodium and Iron–Iridium Carbonyl Cluster Cations. (2023). MDPI. [Link]
-
In Situ and Operando Spectroscopy: A Powerful Approach Towards Understanding Catalysts. (2018). ResearchGate. [Link]
-
In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. (2019). ResearchGate. [Link]
-
Incomplete Catalyst Monitor – Signs, Causes, and Fixes. (n.d.). SAT Japan. [Link]
-
Operando Infrared Spectroscopy Reveals the Dynamic Nature of Semiconductor–Electrolyte Interface in Multinary Metal Oxide Photoelectrodes. (2020). PMC. [Link]
-
A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. (2023). MDPI. [Link]
-
CO fluxionality in Rh4(CO)12 and Rh6(CO)16. (n.d.). ResearchGate. [Link]
-
A Combined Infrared and Computational Study of Gas-Phase Mixed-Ligand Rhodium Complexes: Rh(CO)n(N2O)m+ (n = 1–5, m = 1–4). (2023). The Journal of Physical Chemistry A. [Link]
-
Mechanisms in Homogeneous Catalysis. (2005). Wiley. [Link]
-
CO oxidation over a ligand coordinated single site Rh catalyst: identification of the active complex. (2020). Catalysis Science & Technology. [Link]
-
In Situ FTIR Spectroscopy for Scanning Accessible Active Sites in Defect-Engineered UiO-66. (2023). MDPI. [Link]
-
Sketches of selected possible isomers of Rh6(CO)16. (n.d.). ResearchGate. [Link]
-
Catalysis and Operando IR Spectroscopy. (n.d.). Oak Ridge National Laboratory. [Link]
-
High Pressure Nmr Nmr Basic Principles And Progress. (n.d.). Scribd. [Link]
-
Hydroformylation. (2021). ResearchGate. [Link]
-
Recent Developments in Rh Heterogeneous Catalysts. (2019). MDPI. [Link]
-
In situ time-resolved FTIR investigation on the reaction mechanism of partial oxidation of methane to syngas over supported Rh and Ru catalysts. (2003). ResearchGate. [Link]
-
How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis. (2021). PubMed. [Link]
-
Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. (2024). Semantic Scholar. [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Solvent Effects on Rh₆(CO)₁₆ Catalytic Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆) catalyst. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of solvent effects on the catalytic activity of this versatile cluster. Our goal is to empower you with the knowledge to optimize your reaction conditions, ensuring robust and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the influence of solvents on Rh₆(CO)₁₆ catalysis.
Q1: Why is solvent selection so critical for reactions catalyzed by Rh₆(CO)₁₆?
A1: Solvent selection is paramount because it directly influences the stability, solubility, and reactivity of the Rh₆(CO)₁₆ cluster. The overall reaction is highly solvent-dependent, and improper choice can lead to numerous side reactions, catalyst deactivation, or fragmentation.[1][2][3] Solvents can interact with the catalyst, substrates, and intermediates, thereby altering reaction pathways and affecting product selectivity and yield.[4][5]
Q2: What are the primary mechanisms by which solvents affect the catalytic activity of Rh₆(CO)₁₆?
A2: Solvents can impact the catalytic cycle in several ways:
-
Solvation and Stabilization: The solvent's ability to solvate the Rh₆(CO)₁₆ cluster and any intermediates is crucial. Poor solubility can lead to catalyst precipitation and reduced activity. Conversely, strongly coordinating solvents might occupy active sites, inhibiting the reaction.
-
Polarity Effects: Solvent polarity can influence the rate of key steps in the catalytic cycle. For instance, polar solvents may better stabilize charged intermediates, potentially accelerating the reaction.[4] In contrast, non-polar solvents might be preferred for certain reactions to minimize undesirable side reactions.[6]
-
Ligand Exchange: Some solvents, like acetonitrile, can act as ligands, substituting the carbonyl (CO) groups on the rhodium cluster.[2][7] This can alter the electronic properties and steric environment of the catalyst, impacting its activity and selectivity.
-
Catalyst Fragmentation and Agglomeration: Certain solvents can promote the fragmentation of the Rh₆ cluster into smaller, potentially less active or inactive species. Conversely, solvent conditions can also lead to the agglomeration of clusters into larger, inactive rhodium particles.[8]
Q3: Are there general guidelines for selecting a solvent for a Rh₆(CO)₁₆-catalyzed reaction?
A3: While the optimal solvent is reaction-specific, some general principles apply:
-
Consider the Reaction Type: For hydrogenations, polar protic solvents like alcohols can be beneficial.[7] For hydroformylation, a solvent that balances the solubility of the gaseous reactants (CO and H₂) and the organic substrate is needed.[9]
-
Evaluate Substrate and Product Solubility: Ensure that your starting materials and desired products are sufficiently soluble in the chosen solvent to maintain a homogeneous reaction mixture.
-
Minimize Side Reactions: If your reaction is prone to solvent-mediated side reactions, consider less reactive or non-coordinating solvents.
-
Start with Common Solvents: Dichloromethane, chloroform, and toluene are often used as starting points for screening due to their moderate polarity and ability to dissolve Rh₆(CO)₁₆.[1][2][10]
Q4: Can the Rh₆(CO)₁₆ catalyst be used in a solvent-free system?
A4: Yes, solvent-free conditions can be highly effective and offer significant environmental and process simplification benefits.[7][11][12] In some cases, running the reaction neat (using the substrate as the solvent) or under high-pressure gas can be advantageous, particularly for industrial applications where catalyst separation and solvent recycling are major considerations.
II. Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific experimental issues related to solvent effects.
Guide 1: Low or No Catalytic Activity
Issue: My reaction shows very low conversion or fails to proceed.
Caption: Troubleshooting workflow for low catalytic activity.
Detailed Steps & Explanations:
-
Verify Catalyst Solubility:
-
Observation: Visually inspect the reaction mixture. Do you see undissolved purple-brown crystals of Rh₆(CO)₁₆?[10]
-
Causality: If the catalyst is not dissolved, its active sites are not accessible to the reactants in the solution phase, leading to poor or no activity.
-
Solution: Increase the solvent volume, or switch to a solvent with better solubilizing power for the cluster, such as dichloromethane or chloroform.[10] Gentle heating and stirring can also aid dissolution, but be mindful of the catalyst's thermal stability.
-
-
Assess Solvent Coordination:
-
Observation: Are you using a solvent known to act as a ligand, such as acetonitrile or dimethyl sulfoxide (DMSO)?[2][7]
-
Causality: These solvents can compete with the substrates for coordination sites on the rhodium cluster, effectively inhibiting the catalytic cycle.[7]
-
Solution: If your reaction chemistry allows, switch to a less coordinating solvent. For example, if you are performing a hydroformylation and observing low activity in acetonitrile, consider polar protic solvents like ethanol or isopropanol, which can enhance hydrogenation activity.[7]
-
-
Investigate Catalyst Deactivation:
-
Observation: Does the reaction start but then stall? Have you observed a color change in the reaction mixture, perhaps to black, suggesting the formation of rhodium metal?
-
Causality: The solvent environment can promote the decomposition or aggregation of the Rh₆(CO)₁₆ cluster into inactive species.[8] This is a form of catalyst aging or poisoning.[13]
-
Solution: Characterize the catalyst after the reaction using techniques like Infrared (IR) spectroscopy to check for changes in the carbonyl stretching frequencies, which can indicate structural changes. Consider immobilizing the catalyst on a solid support to prevent aggregation and improve stability.[7]
-
-
Check for Solvent Impurities:
-
Observation: Are you using high-purity, anhydrous, and degassed solvents?
-
Causality: Impurities such as water, oxygen, or peroxides (often found in ethers) can react with and deactivate the Rh₆(CO)₁₆ catalyst.
-
Solution: Always use freshly distilled or commercially available high-purity solvents. Degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) before use is highly recommended.
-
Guide 2: Poor Product Selectivity
Issue: The desired product is formed, but with low selectivity, and significant side products are observed.
Caption: Decision tree for addressing poor product selectivity.
Detailed Steps & Explanations:
-
Evaluate Solvent Polarity:
-
Observation: Compare your results with literature reports for similar reactions. Is the observed selectivity consistent with the polarity of your solvent?
-
Causality: The polarity of the solvent can stabilize transition states leading to different products to varying extents.[4] For example, in the hydrogenation of unsaturated aldehydes, polar solvents tend to favor the formation of unsaturated alcohols, while non-polar solvents may lead to saturated aldehydes.[4]
-
Solution: Conduct a solvent screen using a range of polarities. For instance, in hydroformylation, switching from a non-polar solvent like toluene to a more polar one like tetrahydrofuran (THF) can influence the regioselectivity.[14]
-
-
Check for Solvent Participation:
-
Observation: Have you identified the structures of the major side products? Do they contain fragments of the solvent molecule?
-
Causality: Some solvents, particularly alcohols, can participate in the reaction, for example, through transfer hydrogenation, leading to undesired byproducts.[15]
-
Solution: If solvent participation is suspected, switch to a more inert solvent. For example, if you are using isopropanol and observe byproducts from hydrogen transfer, consider a non-protic solvent like THF or toluene.
-
-
Assess Catalyst Integrity:
-
Observation: Is there evidence of catalyst fragmentation? Different rhodium species (e.g., mononuclear vs. cluster) can exhibit different selectivities.
-
Causality: The solvent can influence the equilibrium between different catalytically active species derived from the Rh₆(CO)₁₆ precursor.
-
Solution: Try to stabilize the cluster by adding an excess of CO or by using phosphine-substituted derivatives of Rh₆(CO)₁₆, which can be more robust.[6] Lowering the reaction temperature can also help to maintain the integrity of the cluster.
-
Guide 3: Catalyst Leaching and Recovery Issues
Issue: When using a supported Rh₆(CO)₁₆ catalyst, significant rhodium leaching into the product solution is observed, complicating product purification and catalyst recycling.
Detailed Steps & Explanations:
-
Re-evaluate Solvent-Support Compatibility:
-
Observation: Is the rhodium leaching correlated with the type of solvent used?
-
Causality: The solvent can strip the catalyst from the support if there are strong interactions between the solvent and the rhodium cluster or if the solvent swells or damages the support material.
-
Solution: Choose a solvent that has minimal interaction with the supported catalyst. For instance, in reductive hydroformylation, using polar protic solvents like triethyleneglycol (TEG) or ethanol with an immobilized rhodium catalyst on an amine-containing polymer significantly reduced rhodium leaching compared to acetonitrile.[7]
-
-
Optimize Catalyst Immobilization:
-
Observation: Is the catalyst physically adsorbed or covalently bound to the support?
-
Causality: Physically adsorbed catalysts are more prone to leaching. Covalent tethering provides a more robust linkage that can withstand a wider range of solvents.
-
Solution: If leaching is a persistent problem, consider synthetic strategies to covalently attach the rhodium cluster to the support material.
-
-
Consider Alternative Separation Techniques:
-
Observation: Is traditional filtration or decantation ineffective for catalyst recovery?
-
Causality: Leaching implies that the catalyst is becoming homogeneous, making physical separation impossible.
-
Solution: Explore biphasic catalysis or the use of "smart" solvents. For example, using supercritical carbon dioxide (scCO₂) as an extraction solvent can allow for efficient product separation while leaving the catalyst phase behind, minimizing leaching.[16]
-
III. Data and Protocols
Table 1: Influence of Solvent on Reductive Hydroformylation of 1-Octene[7]
| Solvent | Alcohol Yield (%) | Aldehyde Yield (%) | Rh Leaching (%) |
| Acetonitrile | 6 | 90 | High |
| Triethyleneglycol (TEG) | ~35 | ~50 | ~10 |
| Ethanol (EtOH) | ~35 | ~50 | ~10 |
| Isopropanol | ~35 | ~50 | ~10 |
This table summarizes the significant impact of solvent choice on product distribution and catalyst stability in the reductive hydroformylation of 1-octene using an immobilized rhodium catalyst.
Experimental Protocol: General Procedure for a Solvent Screening Experiment
-
Preparation: In a glovebox or under an inert atmosphere, add Rh₆(CO)₁₆ (1 mol%) to a series of identical reaction vessels (e.g., high-pressure autoclave liners or Schlenk tubes).
-
Solvent Addition: To each vessel, add a different, high-purity, degassed solvent (e.g., Toluene, THF, Dichloromethane, Ethanol, Acetonitrile) in a volume sufficient to achieve the desired substrate concentration.
-
Reactant Addition: Add the substrate to each vessel.
-
Reaction Setup: Seal the reaction vessels, remove them from the glovebox, and place them in a parallel reactor setup or a temperature-controlled heating block.
-
Reaction Conditions: Pressurize the reactors with the required gases (e.g., CO/H₂) and heat to the desired reaction temperature.
-
Monitoring and Analysis: After the specified reaction time, cool the reactors, carefully vent the pressure, and take an aliquot from each reaction mixture for analysis by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion and product selectivity.
-
Data Interpretation: Compare the results across the different solvents to identify the optimal medium for your specific transformation.
By systematically addressing the interplay between the solvent and the Rh₆(CO)₁₆ catalyst, researchers can overcome common experimental hurdles, leading to more efficient, selective, and reproducible catalytic processes.
IV. References
-
Kinetic study of the reaction of [Rh(6)(CO)(16)] with NO(2)(-): insertion of the nitrogen atom into a Rh(6) cluster core. PubMed.
-
An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene. National Institutes of Health (NIH).
-
Kinetic study of the reaction of [Rh6(CO)16] with NO2 -: Insertion of the nitrogen atom into a Rh6 cluster core. ResearchGate.
-
CO fluxionality in Rh4(CO)12 and Rh6(CO)16. ResearchGate.
-
Heteropolyacids enhanced the catalytic activity of Rh6(CO)16 in the hydroformylation of alkenes. ResearchGate.
-
Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh4(CO)8+2n(L)2−n (n = 0, 1) and {Rh4(CO)10L}2 Monomeric and Dimeric Species. National Institutes of Health (NIH).
-
HYDROFORMYLATION OF C3 AND C8 OLEFINS IN HYDROCARBON GAS-EXPANDED SOLVENTS. KU ScholarWorks.
-
Rh6(CO)16 and Its Identity with Previously Reported Rh4(CO)11. Journal of the American Chemical Society.
-
An Infrared Study of Chemisorbed CO. Defense Technical Information Center (DTIC).
-
P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. MDPI.
-
Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. MDPI.
-
Synthesis of Rh 6 (CO) 16 in Supercages of Zeolite HY: Reaction Network and Kinetics of Formation from Mononuclear Rhodium Precursors via Rh 4 (CO) 12 Facilitated by the Water Gas Shift Half-Reaction. ResearchGate.
-
The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. ResearchGate.
-
Solvent design for catalyst recycling of rhodium/amine catalysts via scCO2 extraction in the reductive hydroformylation of alpha olefins. ResearchGate.
-
Reactions of rhodium carbonyl clusters with heterobidentate ligands. Synthesis and structural characterization of the Rh6(CO)15[(C6H5)2PC6H4N(CH3)2] and {Rh6(CO)15[(C6H5)2PC6H4NH(CH3)2]}[GaX4] cluster compounds. ResearchGate.
-
Hexadecacarbonylhexarhodium. Wikipedia.
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI.
-
Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. SpringerLink.
-
Process Development of Heterogeneous Rh Catalyzed Carbene Transfer Reactions Under Continuous Flow Conditions. ResearchGate.
-
Sketches of selected possible isomers of Rh6(CO)16. ResearchGate.
-
(PDF) Effect of solvent on heterogeneously catalyzed reactions: The case of hydrogenation of carbonyl compounds for production of fine chemicals. ResearchGate.
-
The Effect of Charge on CO Binding in Rhodium Carbonyls: From Bridging to Terminal CO. ACS Publications.
-
Solvent-Free Synthesis and Applications of Highly Dispersed Ruthenium Catalysts Prepared by Solid-Phase Mixing. PubMed.
-
Reconstruction of Rhodium Clusters During CO Oxidation and Consequences on The Reaction Mechanism. VTechWorks.
-
The solvent determines the product in the hydrogenation of aromatic ketones using unligated RhCl3 as catalyst precursor. Royal Society of Chemistry.
-
studies on platinum recovery from solutions after leaching of spent catalysts by solvent extraction. journalssystem.com.
-
Leaching of Pt, Pd and Rh from Automotive Catalyst Residue in Various Chloride Based Solutions. ResearchGate.
-
Comparative Study of Supported Ni and Co Catalysts Prepared Using the All-in-One Method in the Hydrogenation of CO 2 : Effects of Using (Poly)Vinyl Alcohol (PVA) as an Additive. ResearchGate.
-
Kinetic Study on the Leaching of Pt, Pd and Rh from Automotive Catalyst Residue by Using Chloride Solutions. ResearchGate.
-
Using Support Effects to Increase the Productivity of Immobilized Ruthenium Hydride Catalysts for the Hydrogenation of CO2. PubMed.
-
Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI.
-
Solvent-Free Synthesis and Applications of Highly Dispersed Ruthenium Catalysts Prepared by Solid-Phase Mixing. ResearchGate.
-
Reactions and Mechanisms. Master Organic Chemistry.
-
Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146. YouTube.
-
The Effect of Solvent on the Characteristics of FeBTC MOF as a Potential Heterogenous Catalyst Prepared via Green Mechanochemical Process. BCREC Publishing Group.
-
Studies on the synergetic effect of group viii transition metal carbonyls on homogeneous catalysis of the water-gas shift reaction. ResearchGate.
-
Cover Feature: Stereoselective Aromatic Ring Hydrogenation over Supported Rhodium Catalysts in Supercritical Carbon Dioxide Solvent (9/2019). ResearchGate.
-
Formation of Rhodium Carbonyl Cluster Thiolates with Concomitant H2 evolution. Lund University Research Portal.
-
ACS Catalysis Journal. ACS Publications.
-
Radon. Wikipedia.
Sources
- 1. Kinetic study of the reaction of [Rh(6)(CO)(16)] with NO(2)(-): insertion of the nitrogen atom into a Rh(6) cluster core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh4(CO)8+2n(L)2−n (n = 0, 1) and {Rh4(CO)10L}2 Monomeric and Dimeric Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reconstruction of Rhodium Clusters During CO Oxidation and Consequences on The Reaction Mechanism [vtechworks.lib.vt.edu]
- 9. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 10. Hexadecacarbonylhexarhodium - Wikipedia [en.wikipedia.org]
- 11. Solvent-Free Synthesis and Applications of Highly Dispersed Ruthenium Catalysts Prepared by Solid-Phase Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Maximizing the Performance of Hexarhodium Hexadecacarbonyl (Rh6(CO)16) Catalysts
Welcome to the technical support center for the hexarhodium hexadecacarbonyl (Rh6(CO)16) catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the turnover number (TON) and overall success of your catalytic reactions.
Section 1: Foundational Knowledge of the Rh6(CO)16 Catalyst
This compound is a stable, well-defined metal carbonyl cluster with the formula Rh6(CO)16.[1] It serves as a versatile catalyst or catalyst precursor in a variety of organic transformations, most notably in hydroformylation and hydrogenation reactions.[1] The catalytic activity of Rh6(CO)16 is intrinsically linked to the integrity of its hexanuclear rhodium core. Under reaction conditions, the cluster can undergo fragmentation into smaller, highly active species or, conversely, aggregate into larger, less active or inactive metallic particles. Understanding and controlling these dynamic transformations is paramount to achieving high turnover numbers.
Section 2: Troubleshooting Guide for Low Turnover Number (TON)
This section addresses common issues encountered during catalysis with Rh6(CO)16 that lead to diminished TON. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Rapid Loss of Catalytic Activity Early in the Reaction
Question: My reaction starts, but the catalytic activity quickly drops off, resulting in a low TON. What could be the issue?
Answer: A rapid decline in activity often points to catalyst decomposition or the presence of potent inhibitors. The primary culprits are often impurities in the reagents or solvent, or suboptimal reaction conditions.
Probable Causes and Solutions:
-
Oxygen or Peroxide Contamination: Rh6(CO)16 is sensitive to oxidation. In the presence of oxygen, the cluster can decompose into inactive rhodium(I) dicarbonyl species.[2] Peroxides, which can be present in aged etheric solvents, will also rapidly degrade the catalyst.
-
Protocol for Mitigation:
-
Solvent Purity: Always use freshly distilled, deoxygenated solvents. For etheric solvents like THF or dioxane, test for and remove peroxides prior to use.
-
Inert Atmosphere: Conduct all catalyst handling and reactions under a rigorously inert atmosphere (high-purity argon or nitrogen). Utilize Schlenk line or glovebox techniques.
-
Substrate and Reagent Purity: Ensure substrates and other reagents are free from peroxides and dissolved oxygen.
-
-
-
Water Content: The presence of excess water can lead to the decomposition of the Rh6(CO)16 cluster into larger, inactive rhodium metal particles.[2]
-
Protocol for Mitigation:
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents are thoroughly dried.
-
Controlled Water Addition: In some cases, a controlled amount of water can be beneficial for catalyst regeneration. However, uncontrolled water will lead to deactivation.
-
-
-
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition and ligand dissociation, leading to the formation of inactive rhodium species.
-
Protocol for Mitigation:
-
Temperature Optimization: Carefully screen the reaction temperature. Start with milder conditions and incrementally increase the temperature to find the optimal balance between reaction rate and catalyst stability.
-
In-situ Monitoring: If available, use in-situ spectroscopic techniques like high-pressure infrared (HP-IR) spectroscopy to monitor the integrity of the catalyst cluster at different temperatures.[3][4]
-
-
Visual Diagnostic Workflow for Rapid Deactivation
Caption: Troubleshooting workflow for rapid catalyst deactivation.
Gradual Decrease in Catalytic Activity Over Time
Question: My reaction proceeds, but the rate slowly decreases over an extended period, limiting the overall TON. What are the likely causes?
Answer: A gradual loss of activity often points to slower deactivation pathways, such as catalyst leaching, fragmentation into less active species, or poisoning from impurities generated in situ.
Probable Causes and Solutions:
-
Catalyst Fragmentation and Leaching: The Rh6(CO)16 cluster can fragment into smaller, soluble rhodium species that may be less active or prone to leaching from a supported system.
-
Protocol for Mitigation:
-
Ligand Modification: The addition of appropriate ligands, such as phosphines or phosphites, can stabilize the rhodium cluster or form more stable monomeric or dimeric species, preventing aggregation and fragmentation. The choice of ligand is critical and must be optimized for the specific reaction.
-
Support Interaction: For heterogeneous systems, enhancing the interaction between the rhodium cluster and the support material can reduce leaching.
-
Solvent Choice: The polarity of the solvent can influence the stability of the catalyst. Nonpolar solvents may help to suppress the formation of charged, more soluble rhodium species.
-
-
-
Carbon Monoxide (CO) Pressure Imbalance: In hydroformylation, the partial pressure of CO is crucial. Too low a CO pressure can lead to catalyst decomposition, while excessively high CO pressure can inhibit the reaction by forming stable, less reactive rhodium carbonyl species.
-
Protocol for Mitigation:
-
Optimize CO Pressure: Systematically vary the CO partial pressure to find the optimal range for both catalyst stability and activity.
-
Maintain Constant CO Pressure: Use a reliable pressure regulator to ensure a constant CO pressure throughout the reaction.
-
-
-
Substrate or Product Inhibition/Poisoning: Certain functional groups on the substrate or product molecules can coordinate to the rhodium center and inhibit catalysis. Nitrogen-containing compounds, in particular, can act as strong poisons for rhodium catalysts.[5]
-
Protocol for Mitigation:
-
Substrate Purification: Ensure the substrate is free from potential poisons.
-
Kinetic Analysis: Perform kinetic studies to determine if product inhibition is a significant factor. If so, consider strategies to remove the product as it is formed.
-
-
Quantitative Impact of Reaction Parameters on TON
| Parameter | Condition | Observed Effect on TON | Probable Reason | Reference |
| Temperature | Too High (>150 °C) | Significant Decrease | Cluster decomposition and aggregation. | [2] |
| Optimal (e.g., 90-120 °C) | Maximum | Balance between reaction rate and catalyst stability. | [6] | |
| CO Pressure | Too Low | Decrease | Catalyst fragmentation and instability. | [2] |
| Too High | Decrease | Formation of inactive, coordinatively saturated Rh species. | [7] | |
| Solvent | Polar, Coordinating | Potential Decrease | Can promote leaching and formation of inactive species. | [8] |
| Non-polar | Generally Higher | Stabilizes the neutral cluster. | [9] | |
| Ligand Addition | e.g., PPh3 | Increase | Stabilizes active species, prevents aggregation. | [1] |
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle Rh6(CO)16?
A1: Rh6(CO)16 is an air-sensitive solid. It should be stored in a sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. All manipulations should be performed in a glovebox or using Schlenk techniques to avoid exposure to air and moisture.[10][11]
Q2: I observe a color change in my reaction from the initial deep purple-brown. What does this indicate?
A2: The color of the reaction mixture can be a good indicator of the catalyst's state.
-
Formation of a black precipitate: This strongly suggests the aggregation of the rhodium cluster into bulk rhodium metal, which is catalytically inactive.
-
Solution turning pale or colorless: This may indicate the decomposition of the cluster into soluble, lower-nuclearity rhodium species, which may or may not be active.
Q3: Can a deactivated Rh6(CO)16 catalyst be regenerated?
A3: Yes, in some cases, regeneration is possible. If the deactivation is due to the formation of rhodium(I) dicarbonyl species, treatment with CO and a controlled amount of water can facilitate the reformation of rhodium carbonyl clusters.[2] For catalysts that have aggregated into metallic particles, regeneration is more challenging and may require more drastic conditions that are often not practical in a laboratory setting.
Catalyst Deactivation and Regeneration Cycle
Caption: Simplified cycle of Rh6(CO)16 deactivation and regeneration.
Q4: What is the role of ligands in enhancing the TON of Rh6(CO)16?
A4: Ligands, particularly phosphines and phosphites, play a crucial role in stabilizing the catalytically active rhodium species. They can prevent the irreversible aggregation of rhodium clusters into inactive metal particles and can also modify the electronic and steric properties of the catalyst to improve selectivity and activity. The choice of ligand is highly dependent on the specific reaction and needs to be empirically determined.
Q5: What analytical techniques can I use to monitor the health of my catalyst during the reaction?
A5: In-situ spectroscopic techniques are invaluable for monitoring the state of the catalyst.
-
High-Pressure Infrared (HP-IR) Spectroscopy: This is an excellent technique for observing the carbonyl stretching frequencies of the rhodium species in solution. Changes in the IR spectrum can indicate the fragmentation of the Rh6(CO)16 cluster or the formation of different rhodium carbonyl complexes.[3][4]
-
High-Pressure Nuclear Magnetic Resonance (HP-NMR) Spectroscopy: ³¹P NMR is particularly useful when using phosphorus-containing ligands to monitor the coordination environment of the rhodium center. ¹H NMR can also be used to observe hydride species that are often key catalytic intermediates.[1][12]
Section 4: Experimental Protocols
Protocol for Catalyst Regeneration
This protocol is for the regeneration of Rh6(CO)16 that has been deactivated to Rh(I) species.
-
Reaction Shutdown: Under an inert atmosphere, cool the reaction mixture to room temperature.
-
Solvent Removal: If practical, remove the solvent and product under vacuum.
-
Regeneration Cocktail: Add a fresh, deoxygenated solvent to the reactor.
-
Pressurize with CO: Pressurize the reactor with carbon monoxide (typically 10-20 bar).
-
Controlled Water Addition: Add a stoichiometric amount of deoxygenated water (relative to the rhodium content).
-
Heating: Gently heat the mixture (e.g., 60-80 °C) and stir for several hours.
-
Monitoring: Monitor the regeneration process by observing the reappearance of the characteristic deep purple-brown color of Rh6(CO)16. If possible, take aliquots for spectroscopic analysis.
-
Cooling and Depressurization: Once regeneration is complete, cool the reactor to room temperature and carefully vent the CO pressure.
References
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Synthesis of Rh 6 (CO) 16 in Supercages of Zeolite HY: Reaction Network and Kinetics of Formation from Mononuclear Rhodium Precursors via Rh 4 (CO) 12 Facilitated by the Water Gas Shift Half-Reaction - ResearchGate. (URL: [Link])
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Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
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In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes - ResearchGate. (URL: [Link])
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Highly Active and Durable Rh–Mo-Based Catalyst for the NO–CO–C3H6–O2 Reaction Prepared by Using Hybrid Clustering | ACS Materials Au - ACS Publications. (URL: [Link])
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Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
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Reactions of GaCp* with a Hemilabile Derivative of Rh6(CO)16 – Synthesis and Structural Characterization of Two Novel Heterometallic Clusters: Rh6(CO)13(μ,κ3-Ph2PC2H3)(μ3-GaCp) and Rh6(CO)13(κ1-Ph2PC2H3)(μ3-GaCp)2 | Request PDF - ResearchGate. (URL: [Link])
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A new synthesis of highly active Rh–Co alloy nanoparticles supported on N-doped porous carbon for catalytic C–Se cross-coupling and p-nitrophenol hydrogenation reactions - RSC Publishing. (URL: [Link])
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Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst - MDPI. (URL: [Link])
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Highly Selective Synthesis of Catalytically Active Monodisperse Rhodium Nanocues - eScholarship.org. (URL: [Link])
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Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts - MDPI. (URL: [Link])
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π Effects Involving Rh−PZ3 Compounds. The Quantitative Analysis of Ligand Effects (QALE). (URL: [Link])
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Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (URL: [Link])
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Validation & Comparative
A Comparative Guide to the Characterization of Hexarhodium Hexadecacarbonyl: The Central Role of IR Spectroscopy
For researchers and professionals in catalysis and organometallic chemistry, the precise characterization of metal carbonyl clusters is paramount. Hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆), a cornerstone of rhodium cluster chemistry, serves as an exemplary model for discussing analytical methodologies.[1][2] This guide provides an in-depth comparison of spectroscopic techniques for its characterization, with a primary focus on the utility and interpretation of Infrared (IR) spectroscopy, benchmarked against other critical methods.
The Indispensable First Look: Infrared Spectroscopy
Infrared spectroscopy is arguably the most immediate and informative tool for the initial characterization of metal carbonyls.[3] The technique's power lies in its sensitivity to the vibrational frequencies of the carbon-oxygen triple bond in carbonyl (CO) ligands. The position of the C-O stretching band (ν(CO)) is directly correlated to the strength of the C-O bond and, inversely, to the extent of π-backbonding from the metal center to the CO ligand's π* antibonding orbitals.[4][5] Increased π-backbonding weakens the C-O bond, shifting the ν(CO) band to a lower frequency (wavenumber).
The IR "Fingerprint" of Rh₆(CO)₁₆
The structure of Rh₆(CO)₁₆ features an octahedron of rhodium atoms with two distinct types of CO ligands: terminal and triply bridging. This structural arrangement gives rise to a characteristic and diagnostic IR spectrum.
-
Terminal Carbonyls: These ligands are bonded to a single rhodium atom. They experience less π-backbonding compared to bridging carbonyls, resulting in a stronger C-O bond. Consequently, they absorb at higher frequencies, typically appearing as strong bands around 2073 cm⁻¹ and 2026 cm⁻¹ .[6]
-
Triply Bridging Carbonyls: These four ligands bridge a face of three rhodium atoms. The significantly increased metal-to-ligand π-backbonding from three metal centers dramatically weakens the C-O bond. This is reflected by a characteristic absorption band at a much lower frequency, typically around 1800 cm⁻¹ .[6]
The presence and relative intensities of these distinct bands provide immediate, powerful evidence for the integrity and structural features of the Rh₆(CO)₁₆ cluster.
Experimental Protocol: Acquiring the IR Spectrum
A reliable IR spectrum of Rh₆(CO)₁₆ can be obtained following a straightforward methodology.
Objective: To obtain a high-resolution transmission IR spectrum of solid Rh₆(CO)₁₆.
Materials:
-
This compound (Rh₆(CO)₁₆) sample
-
Potassium bromide (KBr), IR-grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Background Spectrum: Ensure the spectrometer's sample chamber is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Preparation (KBr Pellet):
-
Place approximately 1-2 mg of Rh₆(CO)₁₆ and 100-200 mg of dry, IR-grade KBr into an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The purple-brown color of the Rh₆(CO)₁₆ should be evenly distributed.
-
Transfer a portion of the powder to the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
-
Sample Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the FTIR spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum should be baseline-corrected and the peak frequencies identified.
A Comparative Analysis: Benchmarking IR Against Other Techniques
While IR spectroscopy is essential, a comprehensive characterization relies on a multi-technique approach. The following comparison highlights the specific insights gained from other key analytical methods.
| Technique | Information Provided | Sample State | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Bonding modes (terminal vs. bridging), π-backbonding strength, sample purity.[3][4][6] | Solid, Solution, Gas | Fast, highly sensitive to CO ligands, non-destructive, suitable for in-situ monitoring.[6] | Provides indirect structural information; complex spectra can be difficult to interpret fully without computational support. |
| X-ray Crystallography | Definitive 3D molecular structure, precise bond lengths and angles, crystal packing.[7][8] | Single Crystal | Unambiguous determination of solid-state structure.[1][9] | Requires high-quality single crystals, provides a static picture (no dynamic information), time-consuming. |
| ¹³C NMR Spectroscopy | Number of unique CO environments, solution-state structure, ligand dynamics (fluxionality).[3][10] | Solution, Solid | Distinguishes chemically inequivalent carbonyls, provides insight into solution behavior.[11] | Lower sensitivity than IR, provides information on a slower timescale compared to IR vibrations.[3] Rh₆(CO)₁₆ is not fluxional.[12] |
| Mass Spectrometry (MS) | Molecular weight confirmation, elemental composition, fragmentation patterns.[3] | Solid, Solution (with ESI) | Confirms molecular formula, fragmentation can reveal structural motifs (e.g., sequential loss of CO).[13] | Can cause fragmentation, may not represent the original structure, interpretation can be complex. |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for structural elucidation. It was through this technique that the octahedral core of rhodium atoms and the precise arrangement of the twelve terminal and four triply-bridging carbonyl ligands in Rh₆(CO)₁₆ were definitively established.[1] While IR spectroscopy suggests this structure, X-ray crystallography provides the unequivocal proof, delivering precise bond distances and angles.
¹³C NMR Spectroscopy: A View in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy offers crucial insights into the structure and dynamics of molecules in solution. For Rh₆(CO)₁₆, ¹³C NMR spectroscopy is particularly valuable. It clearly resolves two distinct resonances corresponding to the terminal and the triply bridging carbonyl groups, with a relative intensity ratio of 3:1 (12 terminal: 4 bridging), perfectly corroborating the solid-state structure.[11] Furthermore, variable-temperature NMR studies can probe dynamic processes, such as the exchange of CO ligands (fluxionality). In the case of Rh₆(CO)₁₆, these studies have shown the cluster to be structurally rigid in solution, as it is not fluxional even at elevated temperatures.[12]
Mass Spectrometry: Confirming the Formula
Mass spectrometry (MS) provides an accurate determination of the molecular weight, confirming the molecular formula of the cluster.[3] For Rh₆(CO)₁₆, the mass spectrum typically shows the parent molecular ion, followed by a characteristic fragmentation pattern corresponding to the sequential loss of the sixteen carbonyl ligands, which further supports the composition of the cluster.[13]
Conclusion
The characterization of this compound is a textbook case demonstrating the synergy of modern analytical techniques. Infrared spectroscopy serves as the essential starting point, offering a rapid, non-destructive, and highly informative snapshot of the molecule's key structural motifs—the terminal and bridging carbonyl ligands. Its diagnostic spectral fingerprint is invaluable for routine sample verification and for monitoring reactions.
However, for a complete and unambiguous scientific understanding, this data must be contextualized with complementary methods. While IR provides the "what" (bonding modes), X-ray crystallography delivers the "where" (precise atomic coordinates), ¹³C NMR reveals the "how" (solution behavior), and mass spectrometry confirms the "who" (molecular formula). Together, these techniques provide a self-validating system, ensuring the authoritative and comprehensive characterization required for advanced research and development.
References
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Characterization of CO in Rh 6 (CO) 16 /NaY Clusters and Isolated Rh + (CO) 2 /NaY by Solid-State 13 C NMR Spectroscopy - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
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Gleeson, J. W., & Vaughan, R. W. (1983). 13C NMR chemical shift tensors of metal carbonyls. The Journal of Chemical Physics, 78(9), 5384–5392. [Link]
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CO fluxionality in Rh4(CO)12 and Rh6(CO)16 | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Hexadecacarbonylhexarhodium. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Metal carbonyl. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Martinengo, S., Ciani, G., Sironi, A., & Chini, P. (1978). Synthesis and structural characterization of the [NiRh6(CO)16]2− dianion: a new mixed heptanuclear carbonyl cluster. Evidence for other Ni Rh mixed carbonyl cluster anions. Journal of the American Chemical Society, 100(22), 7096–7098. [Link]
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Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh4(CO)8+2n(L)2−n (n = 0, 1) and {Rh4(CO)10L}2 Monomeric and Dimeric Species. (2026, January 5). PMC. Retrieved January 21, 2026, from [Link]
-
Reactivity of InCp* Towards Transition Metal Carbonyl Clusters: Synthesis and Structural Characterization of the Rh6(CO)16–x(InCp*)x Mixed-Metal Cluster Compounds,x = 1–2 | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Corey, E. R., Dahl, L. F., & Beck, W. (1963). Rh6(CO)16 and Its Identity with Previously Reported Rh4(CO)11. Journal of the American Chemical Society, 85(8), 1202–1203. [Link]
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Modulation of Metal Carbonyl Stretching Frequencies in the Second Coordination Sphere through the Internal Stark Effect. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
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Reactivity and Characterization of Transition-Metal Carbonyl Clusters Using UV Laser Desorption Mass Spectrometry. (n.d.). Self-serve web hosting. Retrieved January 21, 2026, from [Link]
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Pauling, L. (1983). Structure of transition-metal cluster compounds: Use of an additional orbital resulting from the f, g character of spd bond orbitals. Proceedings of the National Academy of Sciences, 80(12), 3871–3872. [Link]
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Metal Carbonyls. (2023, May 3). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
- (a) HMQC 13 C-{ 103 Rh} spectrum of [Rh 6 (CO) 15 (P(4-Cl- C 6 H... (n.d.). ResearchGate. Retrieved January 21, 2026, from https://www.researchgate.
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Surface decorated metal carbonyl clusters: bridging organometallic molecular clusters and atomically precise ligated nanoclusters. (2025, January 13). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Vibrational frequencies of the homoleptic cobalt carbonyls: Co 4(CO)12 and Co6(CO)16 | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Spectroscopic Properties. (2021, July 31). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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from nuclear magnetic resonance measurements and the X-ray crystal structure of [Rh6(CO)11C(µ-Ph2PCH2CH2PPh2)]2–. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Retrieved January 21, 2026, from [Link]
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Special Issue : Transition Metal Carbonyl Clusters (TMCC). (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Infrared Spectroscopy- A spectro-analytical tool in chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
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Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved January 21, 2026, from [Link]
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IR Spectroscopy of Rhodium Carbonyl Clusters. (2009, April 7). IONiC / VIPEr. Retrieved January 21, 2026, from [Link]
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Sketches of selected possible isomers of Rh6(CO)16. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). (n.d.). JOCPR. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the X-ray Crystal Structure Analysis of Hexarhodium Hexadecacarbonyl [Rh6(CO)16]
For researchers, scientists, and professionals in drug development, a precise understanding of molecular architecture is paramount. In the realm of organometallic chemistry, X-ray crystallography stands as the definitive technique for elucidating the three-dimensional arrangement of atoms. This guide provides an in-depth analysis of the X-ray crystal structure of a cornerstone of metal carbonyl cluster chemistry: hexarhodium hexadecacarbonyl, Rh6(CO)16. We will explore the seminal work that defined its structure, compare these findings with modern computational methods, and provide a robust, field-proven protocol for obtaining high-quality crystallographic data for such air-sensitive compounds.
The Enduring Significance of Rh6(CO)16
First synthesized by Walter Hieber in 1943, the true nature of this rhodium carbonyl cluster remained elusive for two decades.[1] Initially misidentified as Rh4(CO)11, it was the meticulous single-crystal X-ray diffraction work of Eugene R. Corey, Lawrence F. Dahl, and Wolfgang Beck in 1963 that correctly established its formula as Rh6(CO)16 and unveiled its elegant, highly symmetric structure.[1] This discovery was a landmark, solidifying the principles of metal-metal bonding and ligand coordination in high-nuclearity clusters. Today, Rh6(CO)16 continues to be a subject of intense research, serving as a catalyst in important organic transformations like hydrogenation and hydroformylation, and as a model system for understanding the electronic and structural properties of metal clusters.[1]
Unraveling the Architecture: A Tale of Two Techniques
The primary method for determining the precise atomic arrangement in Rh6(CO)16 is single-crystal X-ray diffraction. However, with the advent of powerful computational methods, Density Functional Theory (DFT) has emerged as a valuable complementary tool for predicting and understanding its structure.
The Gold Standard: Single-Crystal X-ray Diffraction
The foundational work by Corey, Dahl, and Beck provided the first glimpse into the intricate structure of Rh6(CO)16. More recent redeterminations of the crystal structure have refined our understanding of its geometry. The molecule possesses a highly symmetric octahedral core of six rhodium atoms. Each rhodium atom is coordinated to two terminal carbonyl (CO) ligands. Additionally, four of the eight faces of the octahedron are capped by triply bridging carbonyl ligands. This arrangement results in a molecule with overall tetrahedral (Td) symmetry.
A summary of the key crystallographic data from a modern redetermination is presented below:
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R3 |
| a (Å) | 20.182 |
| c (Å) | 13.436 |
| Volume (ų) | 4739 |
| Z | 18 |
The Rh-Rh bond distances within the octahedral core are remarkably consistent, reflecting the high symmetry of the cluster.
A Computational Counterpart: Density Functional Theory (DFT)
DFT calculations offer a theoretical lens through which to examine the structure and bonding in Rh6(CO)16. These calculations can predict geometric parameters, vibrational frequencies, and electronic properties. A key advantage of DFT is its ability to model idealized, gas-phase structures, free from the packing forces present in a crystal lattice.
A comparison of key structural parameters obtained from X-ray diffraction and a representative DFT calculation (using the MPW1PW91 functional) is provided below:
| Parameter | X-ray Diffraction (Redetermination) | DFT (MPW1PW91) |
| Rh-Rh bond distance (Å) | ~2.78 (average) | 2.785[2] |
The excellent agreement between the experimentally determined and DFT-calculated Rh-Rh bond distances underscores the predictive power of modern computational chemistry.[2] Minor discrepancies can often be attributed to the different states being modeled (crystalline solid vs. isolated molecule in the gas phase) and the approximations inherent in the theoretical methods.
A Field-Proven Protocol for the X-ray Crystal Structure Determination of Air-Sensitive Metal Carbonyls
The successful crystallographic analysis of Rh6(CO)16, and similar air-sensitive organometallic compounds, hinges on meticulous experimental technique. The following protocol is a self-validating system designed to yield high-quality single crystals and diffraction data.
Part 1: Crystal Growth – The Art of Slow Perfection
High-quality single crystals are the sine qua non of a successful X-ray diffraction experiment. For Rh6(CO)16, which is sparingly soluble in solvents like dichloromethane and chloroform, slow recrystallization is key.[1]
Step-by-Step Methodology for Recrystallization:
-
Inert Atmosphere is Crucial: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. This prevents the decomposition of the air-sensitive cluster.
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at cooler temperatures. A mixture of dichloromethane and a less polar co-solvent like hexane is often effective.
-
Preparation of a Saturated Solution: In a clean Schlenk flask, dissolve the Rh6(CO)16 powder in a minimal amount of the chosen solvent with gentle warming to create a near-saturated solution.
-
Slow Cooling: The key to growing large, well-defined crystals is slow cooling. This can be achieved by placing the sealed Schlenk flask in a Dewar flask filled with warm water and allowing it to cool to room temperature over several hours or days.
-
Vapor Diffusion: An alternative and often highly successful method is vapor diffusion. Place a concentrated solution of the cluster in a small vial. This vial is then placed inside a larger, sealed container that contains a more volatile, less polar solvent (the "anti-solvent"), such as pentane or hexane. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the cluster, promoting the growth of single crystals.
Part 2: Crystal Mounting and Data Collection – A Delicate Operation
Once suitable crystals have been grown, they must be carefully mounted for data collection.
Step-by-Step Methodology for Crystal Mounting and Data Collection:
-
Crystal Selection: Under a microscope in an inert atmosphere (glovebox), select a single crystal with well-defined faces and no visible defects.
-
Mounting: Using a cryo-loop, carefully pick up the selected crystal along with a small amount of inert cryo-protectant oil (e.g., Paratone-N). The oil coats the crystal and protects it from atmospheric oxygen and moisture during transfer to the diffractometer.
-
Flash Cooling: The mounted crystal is then rapidly cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas on the diffractometer. This minimizes thermal motion of the atoms and reduces radiation damage during data collection.
-
Data Collection: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.
-
Structure Solution and Refinement: The collected diffraction data is then processed using specialized software to solve the crystal structure and refine the atomic positions, yielding the final three-dimensional model of the molecule.
Visualizing the Process and the Product
To better illustrate the workflow and the resulting molecular structure, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for X-ray crystal structure analysis.
Caption: Molecular structure of Rh6(CO)16.
Conclusion
The X-ray crystal structure analysis of Rh6(CO)16 is a testament to the power of this technique in elucidating complex molecular architectures. The original work by Corey, Dahl, and Beck not only corrected a misidentification but also laid the groundwork for a deeper understanding of bonding in metal carbonyl clusters. Modern crystallographic and computational methods continue to refine our knowledge of this iconic molecule. The robust experimental protocol detailed in this guide, born from extensive field experience, provides a reliable pathway for researchers to obtain high-quality structural data for air-sensitive compounds, thereby enabling further discoveries in the exciting field of organometallic chemistry.
References
- Heaton, B. T. et al. CO fluxionality in Rh4(CO)12 and Rh6(CO)16. Journal of the American Chemical Society123, 3219-3228 (2001).
-
Corey, E. R., Dahl, L. F. & Beck, W. Rh6(CO)16 and Its Identity with Previously Reported Rh4(CO)11. Journal of the American Chemical Society85 , 1202-1203 (1963). Available at: [Link]
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A Researcher's Guide to the Structural Validation of Hexarhodium Hexadecacarbonyl: A Comparative Analysis of Solid-State NMR
In the realm of organometallic chemistry, the precise structural elucidation of complex multinuclear clusters is paramount to understanding their reactivity and catalytic potential. Hexarhodium hexadecacarbonyl, Rh₆(CO)₁₆, a landmark compound in metal carbonyl chemistry, presents a formidable challenge to conventional analytical techniques due to its intricate architecture.[1][2] This guide provides an in-depth exploration of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy as a powerful tool for the structural validation of Rh₆(CO)₁₆, offering a comparative analysis with established methods like X-ray crystallography and Infrared (IR) spectroscopy.
The Challenge of Characterizing Rh₆(CO)₁₆
First synthesized in 1943 by Walter Hieber, the true nature of what was initially proposed as Rh₄(CO)₁₁ was later correctly identified as Rh₆(CO)₁₆ through X-ray crystallography.[1][2] The structure consists of an octahedral core of six rhodium atoms, with twelve terminal and four triply bridging carbonyl (CO) ligands.[3][4] This complexity, particularly the presence of multiple, chemically distinct carbonyl environments, necessitates analytical techniques that can probe the local environment of each atom in the solid state. While X-ray crystallography provides a definitive static picture of the crystalline solid, it offers limited insight into the dynamics and local electronic environment of the ligands. Furthermore, obtaining a single crystal suitable for diffraction can be a significant bottleneck.[5][6]
Solid-State NMR: A Window into the Molecular Architecture
Solid-state NMR spectroscopy has emerged as an indispensable technique for characterizing the structure and dynamics of solid materials at a molecular level.[7][8][9] Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR probes these interactions, providing rich information about the local chemical environment, internuclear distances, and molecular geometry.[10] For Rh₆(CO)₁₆, ¹³C ssNMR is particularly insightful for distinguishing the different carbonyl ligands.
The key to successfully applying ssNMR for the structural validation of Rh₆(CO)₁₆ lies in the strategic selection of the appropriate NMR experiment. ¹³C Magic Angle Spinning (MAS) NMR is the technique of choice for several critical reasons:
-
Chemical Shift Anisotropy (CSA): In the solid state, the chemical shift of a nucleus is orientation-dependent. This phenomenon, known as Chemical Shift Anisotropy (CSA), provides a wealth of information about the electronic environment and symmetry of the nucleus. By spinning the sample at the "magic angle" (54.74°), these anisotropic interactions are averaged, leading to sharper, solution-like spectra. However, the analysis of the spinning sidebands that appear at integer multiples of the spinning rate can be used to extract the principal values of the CSA tensor, offering a detailed picture of the local electronic structure.[11]
-
Distinguishing Ligand Environments: The distinct electronic environments of the terminal and bridging carbonyl ligands in Rh₆(CO)₁₆ result in different isotropic chemical shifts and CSA parameters.[3] This allows for their clear differentiation and quantification in the ¹³C MAS NMR spectrum. Specifically, the terminal CO groups exhibit a larger chemical shift anisotropy compared to the triply bridging CO groups.[3]
-
Quantitative Analysis: The relative intensities of the signals corresponding to the terminal and bridging carbonyls in a ¹³C MAS NMR spectrum should reflect their stoichiometric ratio of 3:1 (12 terminal: 4 bridging).[3][11] This provides a direct and powerful means of validating the proposed structure.
Experimental Workflow: From Sample Preparation to Spectral Analysis
The following section outlines a detailed, self-validating protocol for the structural characterization of Rh₆(CO)₁₆ using ¹³C solid-state NMR.
A common and effective method for synthesizing Rh₆(CO)₁₆ involves the carbonylation of rhodium(III) chloride hydrate.
Protocol:
-
A high-pressure autoclave is charged with rhodium(III) chloride trihydrate (RhCl₃·3H₂O) and a halide acceptor such as copper or silver powder.
-
The autoclave is purged with carbon monoxide (CO) and then pressurized to approximately 200 atm with CO.
-
The reaction mixture is heated to a temperature range of 80–230 °C.
-
After the reaction is complete, the autoclave is cooled, and the product is extracted with a suitable solvent like dichloromethane or chloroform.[1]
-
The resulting purple-brown crystals of Rh₆(CO)₁₆ are collected and dried.[1]
It is also possible to synthesize Rh₆(CO)₁₆ from other rhodium precursors, such as rhodium(II) acetate, under milder conditions.[1][2]
Protocol:
-
Sample Packing: A solid sample of crystalline Rh₆(CO)₁₆ is carefully packed into a zirconia rotor (typically 4 mm or 7 mm in diameter). To ensure efficient averaging of anisotropic interactions, the sample should be well-packed and homogenous.
-
Spectrometer Setup: The rotor is placed in the MAS probe of a solid-state NMR spectrometer. The magic angle is carefully calibrated to 54.74°.
-
¹³C MAS NMR Experiment: A ¹³C MAS NMR spectrum is acquired. For nuclei with long spin-lattice relaxation times (T₁), a cross-polarization (CP) sequence can be employed to enhance signal intensity by transferring polarization from abundant protons (if present) to the dilute ¹³C nuclei.[12] However, for a binary carbonyl like Rh₆(CO)₁₆, a direct-polarization experiment with an appropriate recycle delay is often sufficient.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, and the chemical shifts are referenced. The isotropic chemical shifts and the spinning sideband manifolds for the terminal and bridging carbonyls are identified and integrated to determine their relative populations. The CSA parameters can be extracted by simulating the sideband patterns.
Caption: Experimental workflow for the structural validation of Rh₆(CO)₁₆ using solid-state NMR.
Comparative Analysis: ssNMR vs. Other Techniques
To fully appreciate the utility of ssNMR, it's essential to compare its performance against other common structural elucidation techniques.
| Feature | Solid-State NMR (ssNMR) | X-ray Crystallography | Infrared (IR) Spectroscopy |
| Sample State | Solid (crystalline or amorphous) | Crystalline Solid | Solid, Liquid, or Gas |
| Information Provided | Local atomic environments, connectivity, dynamics, internuclear distances | Precise 3D atomic coordinates in a crystal lattice | Vibrational modes of functional groups |
| Strengths | - Non-destructive- Provides information on dynamics and disorder- Can distinguish between different local environments of the same nucleus- Applicable to non-crystalline solids | - Provides definitive atomic-resolution structures- Gold standard for absolute structure determination | - High sensitivity- Relatively simple and fast- Provides information on bonding and symmetry |
| Limitations | - Lower resolution than crystallography- Can be less sensitive, requiring longer acquisition times or isotopic labeling- Interpretation can be complex | - Requires a suitable single crystal, which can be difficult to grow- Provides a static picture of the molecule- May not be representative of the bulk material if polymorphism exists | - Provides indirect structural information- Spectra can be complex and difficult to interpret for large molecules- Less definitive than NMR or crystallography for complete structure determination |
The choice of analytical technique is dictated by the specific research question. The following diagram illustrates a logical decision-making process.
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- 1. Hexadecacarbonylhexarhodium - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 28407-51-4 [smolecule.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. High resolution solid state NMR spectroscopy in surface organometallic chemistry: access to molecular understanding of active sites of well-defined heterogeneous catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Solid-state NMR studies of internuclear correlations for characterizing catalytic materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. "Solid State NMR Studies of Organometallic Complexes." by Ae Ja Kim [repository.lsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Rhodium Carbonyl Clusters: Rh₆(CO)₁₆ versus Rh₄(CO)₁₂
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process viability. In the realm of hydroformylation and related carbonylation reactions, rhodium carbonyl clusters, specifically Hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆) and Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), are frequently employed as catalyst precursors. While both are effective, their catalytic activities are not interchangeable. This guide provides an in-depth, objective comparison of the catalytic performance of Rh₆(CO)₁₆ and Rh₄(CO)₁₂, supported by experimental data and mechanistic insights to inform your catalyst selection process.
Structural and Stability Profile: More Than Just Atom Count
At a fundamental level, the differing nuclearity of these clusters dictates their inherent stability and reactivity. Rh₆(CO)₁₆ possesses an octahedral core of six rhodium atoms, while Rh₄(CO)₁₂ has a tetrahedral arrangement of four rhodium atoms. This structural difference has significant implications for their thermal stability.
Rh₆(CO)₁₆ is the more thermodynamically stable of the two clusters.[1] Its higher nuclearity and more compact structure contribute to its greater resistance to fragmentation at elevated temperatures. In contrast, Rh₄(CO)₁₂ is known to undergo thermal decomposition, often leading to the formation of the more stable Rh₆(CO)₁₆. This inherent instability of Rh₄(CO)₁₂ can be a crucial factor in catalyst longevity and the reproducibility of catalytic runs, particularly under harsh reaction conditions.
| Feature | Rh₄(CO)₁₂ | Rh₆(CO)₁₆ |
| Rh-Rh Bond Distance (Å) | 2.70 - 2.78 | 2.78 |
| Structure | Tetrahedral Rh core | Octahedral Rh core |
| Thermal Stability | Less stable; can convert to Rh₆(CO)₁₆ | More stable |
Table 1: Key structural and stability characteristics of Rh₄(CO)₁₂ and Rh₆(CO)₁₆.[1]
The True Catalyst: Unmasking the Active Species
A pivotal concept in understanding the catalytic behavior of these clusters is that they are generally considered precatalysts . Under typical hydroformylation conditions (elevated temperature and pressure of CO and H₂), both Rh₆(CO)₁₆ and Rh₄(CO)₁₂ are believed to fragment to form a common, highly active mononuclear rhodium hydride species, HRh(CO)ₓ (where x is typically 3 or 4) .[1] This mononuclear complex is the primary driver of the catalytic cycle.
The efficiency of the overall catalytic process is therefore intrinsically linked to the facility with which the cluster precursors generate this active mononuclear species. The relative instability of Rh₄(CO)₁₂ might suggest a more facile formation of the active catalyst compared to the more robust Rh₆(CO)₁₆. However, the reality is more complex and is influenced by reaction conditions and the presence of additives or supports.
Figure 1: Generalized hydroformylation cycle showing the role of Rh₄(CO)₁₂ and Rh₆(CO)₁₆ as precursors to the active mononuclear rhodium hydride species.
A Comparative Look at Catalytic Performance
Influence of Supports in Heterogeneous Catalysis
When these clusters are supported on solid materials for heterogeneous catalysis, the nature of the support plays a dramatic role in their activity. For Rh₄(CO)₁₂ , a significant support effect has been observed in the hydroformylation of propylene. Higher turnover frequencies (TOFs) are achieved with basic supports like ZnO and MgO compared to acidic supports such as SiO₂ and Al₂O₃.
| Catalyst | Support | Temperature (K) | Pressure (MPa) | Propylene:CO:H₂ Ratio | Specific Rate of Aldehyde Formation (h⁻¹) |
| [Rh₄(CO)₁₂] | ZnO | 431 | 7.8 | 9:9:10 | 2.1 |
| [Rh₄(CO)₁₂] | SiO₂ | 428 | 7.8 | 9:9:10 | 0.04 |
Table 2: Influence of support on the catalytic activity of Rh₄(CO)₁₂ in propylene hydroformylation.
This difference is attributed to the interaction between the cluster and the support surface. Acidic supports are thought to induce fragmentation of the cluster into less active or inactive species, whereas more basic supports can help to stabilize the catalytically active rhodium species.
For Rh₆(CO)₁₆ , it has been demonstrated that its catalytic activity on a SiO₂ support can be enhanced by reducing the number of coordinating CO molecules. This is typically achieved by heat treatment under vacuum and underscores the necessity of creating unsaturated rhodium centers for the catalytic reaction to proceed efficiently.
Insights from Homogeneous Catalysis
In homogeneous systems, the choice of precursor can still influence the overall reaction kinetics. While both clusters ultimately lead to the same active species, the conditions required to activate them may differ. The greater stability of Rh₆(CO)₁₆ might necessitate slightly more forcing conditions (higher temperature or pressure) to initiate the fragmentation into the active mononuclear catalyst.
Furthermore, studies have shown that the addition of co-catalysts or promoters can significantly enhance the activity of both clusters. For instance, the catalytic activity of Rh₆(CO)₁₆ in the hydroformylation of alkenes can be significantly improved by the addition of heteropolyacids.[2] This is believed to be due to the protonation of the rhodium carbonyl intermediates and stabilization of the active catalytic species.[2]
Mechanistic Considerations: The Path to Aldehydes
The generally accepted mechanism for rhodium-catalyzed hydroformylation, known as the Heck-Breslow mechanism, involves a series of key steps:
-
Generation of the active catalyst: The rhodium carbonyl cluster precursor fragments to form the active hydrido-carbonyl species, HRh(CO)ₓ.
-
Olefin coordination: The alkene substrate coordinates to the rhodium center.
-
Migratory insertion: The hydride ligand migrates to one of the olefinic carbons, forming a rhodium-alkyl intermediate. This step determines the regioselectivity of the reaction (linear vs. branched aldehyde).
-
CO insertion: A carbonyl ligand inserts into the rhodium-alkyl bond to form a rhodium-acyl species.
-
Oxidative addition of H₂: Dihydrogen adds to the rhodium center.
-
Reductive elimination: The aldehyde product is eliminated, regenerating the active rhodium hydride catalyst.
The initial structure of the cluster precursor can influence the concentration of the active species at steady state and potentially the rate of catalyst deactivation through cluster reformation. The more stable Rh₆(CO)₁₆ may have a lower propensity to fragment, but also a slower rate of deactivation through aggregation compared to the more labile Rh₄(CO)₁₂.
Experimental Protocol: Evaluating Catalytic Performance in Alkene Hydroformylation
This section provides a detailed, step-by-step methodology for a comparative study of the catalytic activity of Rh₆(CO)₁₆ and Rh₄(CO)₁₂ in the hydroformylation of a model alkene, such as 1-octene.
Materials and Equipment
-
Catalyst Precursors: Rh₆(CO)₁₆ and Rh₄(CO)₁₂
-
Substrate: 1-octene (or other suitable alkene)
-
Solvent: Toluene (or other appropriate inert solvent)
-
Gases: Syngas (a mixture of CO and H₂, typically 1:1), high-purity nitrogen
-
Reactor: High-pressure autoclave equipped with a magnetic stirrer, gas inlet and outlet, thermocouple, and pressure gauge.
-
Analytical Equipment: Gas chromatograph (GC) equipped with a flame ionization detector (FID) for product analysis.
Experimental Workflow
Figure 2: Experimental workflow for the comparative evaluation of Rh₆(CO)₁₆ and Rh₄(CO)₁₂ in alkene hydroformylation.
Step-by-Step Procedure
-
Reactor Preparation: Thoroughly clean and dry the high-pressure autoclave. Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any air and moisture.
-
Charging the Reactor: Under a nitrogen atmosphere, add the desired amount of solvent (e.g., 50 mL of toluene) and the alkene substrate (e.g., 5 mmol of 1-octene) to the reactor.
-
Catalyst Loading: Accurately weigh the catalyst precursor (e.g., 0.005 mmol of Rh₆(CO)₁₆ or a molar equivalent of Rh₄(CO)₁₂) and add it to the reactor.
-
Sealing and Purging: Seal the reactor and purge it three times with syngas (1:1 CO/H₂) to remove the nitrogen.
-
Pressurizing and Heating: Pressurize the reactor to the desired initial pressure with syngas (e.g., 20 bar) and begin heating to the reaction temperature (e.g., 100 °C) with vigorous stirring.
-
Reaction Monitoring: Once the desired temperature and pressure are reached, start the timer for the reaction. Take liquid samples periodically through a sampling valve for GC analysis.
-
Reaction Quenching: After the desired reaction time, rapidly cool the reactor to room temperature in an ice bath.
-
Depressurization: Carefully vent the excess syngas in a well-ventilated fume hood.
-
Product Analysis: Analyze the collected samples using a gas chromatograph to determine the conversion of the alkene and the selectivity for the linear and branched aldehyde products.
Conclusion and Recommendations
Both Rh₆(CO)₁₆ and Rh₄(CO)₁₂ serve as effective precursors for homogeneous and heterogeneous hydroformylation catalysis. The choice between them depends on the specific application, desired operating conditions, and the importance of catalyst stability.
-
Rh₆(CO)₁₆ is the more robust and thermally stable precursor. It is a good choice for reactions requiring higher temperatures where catalyst longevity is a concern. Its activation might require slightly more forcing conditions.
-
Rh₄(CO)₁₂ , being less stable, may form the active catalytic species more readily under milder conditions. However, its propensity to decompose into the more stable Rh₆(CO)₁₆ or other inactive forms can be a drawback in terms of long-term stability and reproducibility.
For heterogeneous applications, the choice of support is critical and can have a more pronounced effect on the catalytic activity of Rh₄(CO)₁₂. Basic supports are generally preferred to maintain high activity.
Ultimately, the optimal choice of rhodium carbonyl cluster precursor should be determined through experimental screening under the specific reaction conditions of interest. This guide provides a foundational understanding to aid in this critical decision-making process.
References
Sources
Navigating the Labyrinth of Metal Carbonyl Clusters: A Comparative Guide to the Mass Spectrometry of Hexarhodium Hexadecacarbonyl (Rh6(CO)16)
For researchers, chemists, and professionals in drug development, the precise characterization of complex organometallic compounds is paramount. Hexarhodium hexadecacarbonyl (Rh6(CO)16), a cornerstone of metal carbonyl cluster chemistry, presents a significant analytical challenge due to its intricate structure and reactivity.[1] This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of Rh6(CO)16 and its fragments, moving beyond a simple listing of methods to explain the causality behind experimental choices and ensure the trustworthiness of the data generated.
The Challenge of Characterizing Rh6(CO)16
Rh6(CO)16 is a neutral metal carbonyl cluster with a molecular weight of 1065.62 g/mol .[1][2] Its structure consists of an octahedral core of six rhodium atoms surrounded by sixteen carbonyl ligands.[3] The lability of the metal-ligand bonds makes this and similar compounds susceptible to fragmentation, which, while a challenge for determining the molecular ion, provides a wealth of structural information if controlled. The choice of ionization technique is therefore critical to successfully analyze such compounds.[4]
A Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization method is the most crucial step in the mass spectrometric analysis of organometallic compounds like Rh6(CO)16.[4] Softer ionization techniques are generally preferred to minimize uncontrolled fragmentation and preserve the integrity of the cluster core. We will compare three commonly employed techniques: Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Laser Desorption/Ionization (LDI).
Electrospray Ionization (ESI): A Gentle Approach for Solution-Phase Insights
Electrospray ionization (ESI) is a soft ionization technique that has proven popular for the analysis of organometallic compounds as it can probe solution speciation.[4] For neutral molecules like Rh6(CO)16, ionization is typically achieved by forming adducts with ions such as methoxide ([M+OMe]⁻) or silver ions ([M+Ag]⁺).[5]
Key Experimental Considerations in ESI-MS:
-
Solvent System: Dichloromethane and acetonitrile are often suitable solvents for dissolving Rh6(CO)16 for ESI-MS analysis.[4] It is crucial to use dry solvents, especially for air- and moisture-sensitive compounds.[4]
-
Ionizing Agent: To analyze the neutral Rh6(CO)16 cluster, a charging agent is necessary. For negative-ion mode, the addition of a methanolic solution of sodium methoxide to generate [Rh6(CO)16+OMe]⁻ adducts is an effective strategy.[6]
-
Cone Voltage: The cone voltage is a critical parameter in ESI-MS that can be manipulated to induce in-source collision-induced dissociation (CID). By systematically increasing the cone voltage, controlled fragmentation can be achieved, leading to the sequential loss of carbonyl ligands.[6] This technique, known as energy-dependent ESI-MS (EDESI-MS), provides valuable structural information.[6]
Performance of ESI-MS for Rh6(CO)16:
| Feature | Performance for Rh6(CO)16 Analysis | Rationale |
| Ionization Softness | High | Minimizes initial fragmentation, allowing for the observation of the intact cluster adduct. |
| Fragmentation Control | Excellent | Stepwise increase in cone voltage allows for controlled, sequential loss of CO ligands, revealing fragmentation pathways.[6] |
| Solution Speciation | Yes | Provides insights into the behavior of the cluster in solution.[4] |
| Sensitivity | High | Typically provides good signal intensity for organometallic compounds. |
| Sample Preparation | Requires dissolution and addition of an ionizing agent. | The need for an ionizing agent adds a step to the sample preparation.[5] |
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Powerful Tool for High-Mass Analytes
MALDI is another soft ionization technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.[4] While its application in the organometallic community has been somewhat limited compared to ESI, it offers distinct advantages, particularly for high-mass clusters and in situations where solution-based methods are not ideal.[4][7]
Key Experimental Considerations in MALDI-MS:
-
Matrix Selection: The choice of matrix is crucial for successful MALDI analysis. For metal complexes, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used.[8]
-
Sample Preparation: The analyte and matrix are mixed and deposited on a target plate, then allowed to dry to form a co-crystalline solid. The quality of this co-crystallization is critical for obtaining good quality spectra.
-
Laser Fluence: The laser energy must be carefully optimized. Excessive laser power can lead to extensive fragmentation, while insufficient power may not result in efficient ionization.
Performance of MALDI-MS for Rh6(CO)16:
| Feature | Performance for Rh6(CO)16 Analysis | Rationale |
| Ionization Softness | Moderate to High | Generally provides intact molecular ions, but can induce more fragmentation than ESI depending on the matrix and laser energy. |
| Fragmentation Control | Moderate | Fragmentation can be influenced by laser power, but it is less controlled than the stepwise cone voltage adjustments in ESI. |
| Solution Speciation | No | Analyzes the solid state and does not provide information about the cluster's behavior in solution. |
| Sensitivity | Good | Can be very sensitive, especially for larger molecules. |
| Sample Preparation | Requires co-crystallization with a matrix. | The quality of the sample spot is critical for good results. |
Laser Desorption/Ionization (LDI): A Matrix-Free Alternative
LDI is similar to MALDI but does not require a matrix. The laser is fired directly at the sample, leading to its desorption and ionization. This technique can be useful for generating and studying cluster fragments and even larger "supraclusters".[9][10]
Performance of LDI-MS for Rh6(CO)16:
| Feature | Performance for Rh6(CO)16 Analysis | Rationale |
| Ionization Softness | Low to Moderate | Tends to be a higher-energy technique than ESI or MALDI, often leading to more extensive fragmentation. |
| Fragmentation Control | Low | Fragmentation is highly dependent on laser power and can be difficult to control precisely. |
| Solution Speciation | No | A solid-state technique. |
| Sensitivity | Variable | Can be less sensitive than MALDI due to the absence of a matrix to aid in energy transfer. |
| Sample Preparation | Simple | Requires only depositing the sample on the target. |
Unraveling the Fragmentation Pathways of Rh6(CO)16
The primary fragmentation pathway for Rh6(CO)16 in mass spectrometry is the sequential loss of neutral carbon monoxide (CO) ligands.[11] This process reveals the stability of the rhodium core.
Caption: Fragmentation pathway of Rh6(CO)16.
This stepwise loss of CO ligands can be clearly visualized using energy-dependent ESI-MS. As the cone voltage is increased, the ion-neutral collisions in the source become more energetic, leading to the dissociation of the CO ligands one by one.[6] This results in a series of peaks in the mass spectrum, each corresponding to the [Rh6(CO)x] species, where x decreases sequentially.
Experimental Protocols
Protocol 1: Energy-Dependent ESI-MS of Rh6(CO)16
This protocol outlines a method for analyzing Rh6(CO)16 using ESI-MS to observe the sequential loss of carbonyl ligands.
Materials:
-
This compound (Rh6(CO)16)
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH2Cl2), HPLC grade
-
Sodium methoxide (NaOMe) solution (e.g., 0.5 M in methanol)
-
Micromass Quattro LC instrument or equivalent
Procedure:
-
Sample Preparation: Prepare a dilute solution of Rh6(CO)16 in dichloromethane (approximately 0.1 mg/mL). In a separate vial, add a small amount of the Rh6(CO)16 solution to methanol containing a few drops of the sodium methoxide solution to facilitate the formation of the [Rh6(CO)16+OMe]⁻ adduct. The final concentration should be in the low µg/mL range.[4]
-
Instrument Setup:
-
Data Acquisition:
-
Infuse the sample solution directly into the source using a syringe pump.
-
Begin data acquisition with the cone voltage set to a low value (e.g., 20 V) to observe the parent adduct ion with minimal fragmentation.
-
Gradually increase the cone voltage in discrete steps (e.g., 5-10 V increments) up to a maximum of around 150-200 V.[6]
-
Acquire a full mass spectrum at each cone voltage setting.
-
Protocol 2: MALDI-TOF-MS of Rh6(CO)16
This protocol provides a general workflow for the analysis of Rh6(CO)16 using MALDI-TOF-MS.
Materials:
-
This compound (Rh6(CO)16)
-
α-cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in a 1:1 (v/v) mixture of acetonitrile and 0.1% aqueous TFA.
-
Sample Preparation: Prepare a solution of Rh6(CO)16 in a suitable solvent like dichloromethane (approximately 1 mg/mL).
-
Spotting: Mix the sample solution and the matrix solution in a 1:10 ratio (sample:matrix). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Instrument Setup:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Operate the instrument in reflectron mode for higher resolution.[9]
-
-
Data Acquisition:
-
Fire the laser at the sample spot, starting with low laser energy and gradually increasing it until a good signal is obtained.
-
Acquire spectra from multiple positions within the spot to ensure reproducibility.
-
Comparative Data Summary
| Parameter | ESI-MS | MALDI-TOF-MS | LDI-TOF-MS |
| Primary Ion Observed | [M+Adduct]⁻ or [M+Adduct]⁺ | [M]⁺ or [M+H]⁺ | [M]⁺, [M]⁻, and fragments |
| Fragmentation Pattern | Sequential loss of CO ligands, highly controllable.[6][11] | Primarily loss of CO ligands, can be more complex. | Extensive fragmentation, often showing loss of CO and cluster aggregation.[9][10] |
| Structural Information | Detailed fragmentation pathways from EDESI-MS.[6] | Molecular weight confirmation and some fragment information. | Information on cluster stability and potential for aggregation. |
| Recommended for | Detailed fragmentation studies and analysis of solution-phase behavior. | Rapid molecular weight determination of pure, solid samples. | Investigating high-energy fragmentation and cluster formation. |
Conclusion: Choosing the Right Tool for the Job
The mass spectrometric analysis of this compound and its fragments is a powerful tool for elucidating its structure and stability.
-
Electrospray Ionization (ESI-MS) stands out as the superior technique for detailed fragmentation analysis. The ability to control the fragmentation by adjusting the cone voltage provides a clear and systematic picture of the sequential loss of carbonyl ligands, offering profound insights into the cluster's stability.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) serves as an excellent complementary technique, particularly for rapid molecular weight confirmation from a solid sample. Its simpler sample preparation (for non-solution-based analysis) and high sensitivity make it a valuable screening tool.
-
Laser Desorption/Ionization (LDI-MS) is a more specialized technique, best suited for fundamental studies on high-energy fragmentation processes and the gas-phase aggregation of metal clusters.
For researchers and drug development professionals requiring a comprehensive understanding of Rh6(CO)16's structure and fragmentation behavior, a multi-faceted approach employing both ESI-MS for in-depth analysis and MALDI-MS for rapid confirmation is highly recommended. This dual-pronged strategy ensures both the accuracy and efficiency of the characterization process, providing the trustworthy and authoritative data essential for advancing scientific discovery.
References
- Current time information in London, GB. The time at the location 'London, GB' is 07:21 PM.
- Henderson, W., & McIndoe, J. S. (n.d.). MS of organometallics (for Volume 6 of EMS). UVIC.
- Various Authors. (2025, August 9). CO fluxionality in Rh4(CO)12 and Rh6(CO)16. ResearchGate.
- Dyson, P. J., & McIndoe, J. S. (2000). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. Rapid Communications in Mass Spectrometry, 14(4), 311–313.
- Henderson, W., McIndoe, J. S., Nicholson, B. K., & Dyson, P. J. (1998). Electrospray mass spectrometry of metal carbonyl complexes. Journal of the Chemical Society, Dalton Transactions, (1), 519-527.
- Henderson, W., & McIndoe, J. S. (2005). Mass Spectrometry of Inorganic, Coordination and Organometallic Compounds. John Wiley & Sons.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Johnson, B. F. G., & Johnston, R. L. (2000). The Ligand Polyhedral Model Approach to the Mechanism of Complete Carbonyl Exchange in [Rh6(CO)16]. ResearchGate.
- A hypothetical model for the formation of transition metal carbonyl clusters based upon 4n series skeletal numbers. (n.d.). ResearchGate.
- Dyson, P. J. (n.d.). The negative ion LDI-TOF mass spectrum of Rh6(CO)16 showing the [Rh...]. ResearchGate.
- McIndoe, J. S. (n.d.). Mass Spectrometry in Organometallic Chemistry. UVIC.
- Various Authors. (n.d.). Collision-Induced Dissociation Mechanism of Sodiated Hex–HexNAc Disaccharides. ACS Publications.
- Wikipedia. (n.d.). Hexadecacarbonylhexarhodium.
- Dyson, P. J., Johnson, B. F. G., & McIndoe, J. S. (2002). Fragmentation of Transition Metal Carbonyl Cluster Anions: Structural Insights from Mass Spectrometry. European Journal of Inorganic Chemistry, 2002(8), 1919-1926.
- Dyson, P. J. (n.d.). The negative ion LDI-TOF mass spectrum of Rh6(CO)16 between 500 and... ResearchGate.
- Johnson, B. F. G., & McIndoe, J. S. (2006). High Hydride Count Rhodium Octahedra, [Rh6(PR3)6H12][BArF 4]2: Synthesis, Structures, and Reversible Hydrogen Uptake under Mild. Journal of the American Chemical Society, 128(49), 15831-15841.
- Various Authors. (n.d.). A Green Chemistry Analysis of Metal Complexes by MALDI-TOF. DukeSpace.
- Sigma-Aldrich. (n.d.). Hexarhodium(0) hexadecacarbonyl.
- Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways.
- Johnson, B. F. G., & McIndoe, J. S. (2001). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. Coordination Chemistry Reviews, 212(1), 115-141.
- Various Authors. (2015, December 30). A Study Into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. ACS Publications.
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Unmasking Reaction Pathways: A Comparative Guide to Isotopic Labeling in Mechanistic Studies Featuring Rh₆(CO)₁₆
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is not merely academic—it is the bedrock of process optimization, catalyst design, and the rational development of novel therapeutics. Elucidating the precise sequence of bond-forming and bond-breaking events is paramount. Among the powerful techniques available to dissect these complex transformations, isotopic labeling stands out as a definitive tool for tracing the fate of atoms and validating proposed mechanistic pathways. This guide provides an in-depth exploration of the application of isotopic labeling in the context of the hexarhodium hexadecacarbonyl cluster, Rh₆(CO)₁₆, a cornerstone of organometallic chemistry, and compares its utility with other catalytic systems.
The Imperative of Mechanistic Validation: Beyond "Black Box" Chemistry
A catalytic reaction without a well-understood mechanism is akin to a "black box"—we know what goes in and what comes out, but the critical transformations within remain obscured. This lack of insight hinders our ability to rationally improve a reaction's efficiency, selectivity, and robustness. Isotopic labeling offers a direct window into this black box by "marking" specific atoms within a reactant or catalyst, allowing us to follow their journey through the reaction sequence. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H/D for ¹H), we can introduce a unique spectroscopic signature that can be tracked using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).[1]
The choice of Rh₆(CO)₁₆ as a focal point for this guide is deliberate. As a structurally well-defined metal carbonyl cluster, it serves as a model system for understanding fundamental catalytic steps. Its rich and often complex reactivity, including its ability to catalyze a range of reactions such as hydroformylation and carbonylation, makes it a compelling subject for mechanistic inquiry.
The Principle in Practice: CO Fluxionality in Rh₆(CO)₁₆
A foundational aspect of understanding the reactivity of metal carbonyl clusters is the dynamic behavior of the carbonyl (CO) ligands. The process of CO ligands exchanging positions on the metal framework is known as fluxionality. Isotopic labeling with ¹³CO is a powerful technique to study the mechanisms of these exchange processes.
For a considerable time, Rh₆(CO)₁₆ was believed to be a static molecule in solution on the NMR timescale. However, modern variable-temperature ¹³C NMR studies have revealed that it is indeed fluxional, albeit at a slower rate than many of its derivatives.[2] By enriching the Rh₆(CO)₁₆ cluster with ¹³CO, researchers can distinguish between the different types of carbonyl ligands (terminal and bridging) and track their interchange over time and with varying temperature.
The mechanism of this CO exchange is thought to involve a "merry-go-round" process where the CO ligands migrate around the rhodium framework.[2] The ability to observe and quantify the rate of this exchange provides crucial information about the lability of the CO ligands, which is a critical factor in catalytic reactions where substrate binding and product release require the dissociation and association of CO.
Experimental Workflow: Probing CO Fluxionality in Rh₆(CO)₁₆ with ¹³C Labeling
Below is a generalized experimental workflow for studying CO fluxionality in Rh₆(CO)₁₆ using ¹³CO labeling, based on established methodologies in organometallic chemistry.
Comparative Analysis: Isotopic Labeling in a Catalytic Cycle
While the study of CO fluxionality provides insight into the intrinsic dynamics of the Rh₆(CO)₁₆ cluster, the true power of isotopic labeling is most evident when applied to a full catalytic cycle. Although a comprehensive, published isotopic labeling study validating a complete catalytic mechanism for a reaction specifically catalyzed by Rh₆(CO)₁₆ is not readily found in the surveyed literature, we can draw valuable comparisons from closely related systems.
A prime example is the rhodium-catalyzed hydroformylation of alkenes, a large-scale industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes. Mechanistic studies in this area have benefited immensely from isotopic labeling.
In a study on the hydroformylation of styrenes using a rhodium catalyst with a chiral phosphate ligand, deuterium labeling was employed to probe the role of the ligand in the catalytic cycle.[3] By conducting the reaction under a deuterium/hydrogen atmosphere, the researchers were able to track the incorporation of deuterium into the aldehyde product. The extent of deuterium incorporation provided evidence for the accelerated hydrogenolysis of the rhodium-acyl intermediate, a key step in the catalytic cycle.[3]
Data Comparison: Insights from Isotopic Labeling in Hydroformylation
| Experimental Condition | Key Observation | Mechanistic Implication |
| Standard Hydroformylation | Formation of branched aldehyde as the major product. | Establishes the baseline reactivity and selectivity of the catalytic system. |
| Hydroformylation with C1/C2 Deuterated Styrene | A kinetic isotope effect (KIE) of 1.57 was observed.[3] | Suggests that the C-H bond cleavage of the alkene is involved in the rate-determining step. |
| Hydroformylation under a D₂/H₂ atmosphere | 49% deuterium incorporation into the aldehyde product was detected.[3] | Confirms the involvement of H₂/D₂ in the hydrogenolysis of the Rh-acyl intermediate and provides a quantitative measure of this step's contribution. |
This example, while not directly involving Rh₆(CO)₁₆, highlights the type of quantitative, mechanistic data that can be obtained through isotopic labeling. The principles are directly transferable to the study of reactions catalyzed by Rh₆(CO)₁₆. For instance, in a hypothetical hydroformylation reaction catalyzed by Rh₆(CO)₁₆, the use of ¹³CO would allow for the definitive tracking of the carbonyl group from the gas phase into the final aldehyde product, confirming the role of the cluster as the catalyst and potentially identifying any decarbonylation side reactions.
Alternative Approaches and the Unique Value of Isotopic Labeling
While isotopic labeling is a powerful tool, it is not the only method for mechanistic investigation. Other techniques include:
-
Kinetic Studies: Measuring reaction rates under varying concentrations of reactants and catalysts can provide information about the rate-determining step and the composition of the transition state.[4]
-
In situ/Operando Spectroscopy: Techniques like high-pressure IR and NMR allow for the observation of catalyst structure and intermediate species under actual reaction conditions.[5][6][7]
-
Computational Chemistry (DFT): Theoretical calculations can model reaction pathways and predict the energies of intermediates and transition states.
However, isotopic labeling offers a unique advantage: it provides a direct and unambiguous way to trace the connectivity of atoms throughout a reaction. While kinetic studies might suggest the involvement of a particular species in the rate-determining step, isotopic labeling can confirm its presence in the final product. Similarly, while operando spectroscopy can identify intermediates, isotopic labeling can definitively show the transformation of a labeled reactant into a labeled intermediate and then into a labeled product.
The diagram below illustrates the logical relationship in a mechanistic investigation, where isotopic labeling serves as a crucial validation step.
Conclusion: The Indispensable Role of Isotopic Labeling
The validation of reaction mechanisms through techniques like isotopic labeling is a critical endeavor in modern chemistry. For complex systems involving catalysts like Rh₆(CO)₁₆, understanding the intricate dance of atoms and bonds is essential for rational design and improvement. While challenges remain in applying these techniques to every catalytic system under all conditions, the insights gained from isotopic labeling studies are invaluable.
By providing a clear and unambiguous method for tracing atomic pathways, isotopic labeling moves us beyond a "black box" understanding of chemical reactions. It allows us to build robust, evidence-based mechanistic models that can accelerate innovation in catalysis, materials science, and drug development. The continued application of isotopic labeling, in conjunction with other modern analytical and computational tools, will undoubtedly continue to illuminate the complex and fascinating world of chemical transformations.
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A Comparative Guide to Homogeneous vs. Heterogeneous Catalysis with Hexarhodium Hexadecacarbonyl (Rh6(CO)16)
Introduction: The Duality of a Cluster Catalyst
Hexarhodium hexadecacarbonyl, Rh6(CO)16, stands as a cornerstone rhodium carbonyl cluster in the field of catalysis. Its well-defined octahedral structure of six rhodium atoms provides a unique platform that bridges the gap between single-atom molecular complexes and bulk metal surfaces.[1] This guide offers an in-depth comparative analysis of Rh6(CO)16 when employed in two distinct catalytic regimes: homogeneous and heterogeneous.
The choice between these methodologies is not trivial; it represents a fundamental decision that dictates reactor design, product purification strategies, catalyst lifetime, and overall process economics. This document is designed to move beyond a simple list of pros and cons, instead providing the causal logic behind experimental choices and performance outcomes, empowering researchers to select and optimize the appropriate catalytic system for their specific synthetic challenges.
Homogeneous Catalysis: Precision and Activity in a Single Phase
In a homogeneous system, Rh6(CO)16 and the reactants exist in the same phase, typically a liquid solvent. This ensures maximum contact between the catalyst's active sites and the substrate molecules, often leading to superior performance metrics under milder conditions.
The Principle of Operation: A Pre-catalyst's Journey
It is a common misconception to view the intact Rh6(CO)16 cluster as the sole active species throughout a homogeneous catalytic cycle. More accurately, it serves as a highly reliable pre-catalyst. Under reaction conditions, particularly at elevated temperatures and pressures of syngas (CO/H₂), or in the presence of coordinating ligands like phosphines, the cluster can undergo fragmentation.[2][3] This declusterification can lead to the formation of smaller, highly active mononuclear or dinuclear rhodium species, which are often the true catalysts. For instance, in hydroformylation, species such as RhH(CO)₄ are believed to be key intermediates.[3] The ability of the cluster to act as a stable reservoir for these transient, active species is a key aspect of its utility.
Core Advantages:
-
High Activity & Selectivity: With every rhodium atom potentially accessible, homogeneous catalysts offer exceptional activity.[4][5][6] The well-defined molecular nature of the active species allows for precise control over selectivity (e.g., linear vs. branched aldehydes in hydroformylation), which can be fine-tuned with ligands.[7][8]
-
Mild Reaction Conditions: The high intrinsic activity often allows reactions to be conducted at lower temperatures and pressures compared to their heterogeneous counterparts, saving energy and potentially preventing substrate or product degradation.[5][9]
-
Mechanistic Clarity: The soluble nature of the catalyst permits the use of powerful analytical techniques like in-situ high-pressure infrared (HP-IR) and nuclear magnetic resonance (NMR) spectroscopy to probe reaction mechanisms and identify key intermediates in real-time.[3][9]
Inherent Disadvantages:
-
Catalyst-Product Separation: This is the most significant drawback. Separating the dissolved rhodium catalyst from the product stream is challenging and energy-intensive, often requiring techniques like distillation, which are not feasible for non-volatile products.[10]
-
Catalyst Deactivation & Loss: The high cost of rhodium makes any loss during workup economically prohibitive.[8] Furthermore, the active species can be prone to aggregation or decomposition into inactive rhodium metal, leading to catalyst deactivation.[2]
-
Thermal Instability: Homogeneous catalysts generally exhibit lower thermal stability than their solid-supported counterparts.[4][9]
Heterogeneous Catalysis: Engineering Stability and Recyclability
Heterogeneous catalysis involves immobilizing the catalytic species onto a solid support material that is in a different phase from the reactants (typically a solid catalyst in a liquid or gas stream). This approach fundamentally redesigns the process to prioritize catalyst stability and recovery.
The Principle of Operation: From Cluster to Supported Nanoparticle
When using Rh6(CO)16 as a precursor for a heterogeneous catalyst, the cluster is typically deposited onto a high-surface-area support like silica (SiO₂), alumina (Al₂O₃), zeolite, or carbon.[1] A subsequent thermal treatment (decarbonylation) under controlled conditions removes the carbonyl ligands and transforms the cluster into highly dispersed rhodium metal nanoparticles anchored to the support surface.[11][12] The size, morphology, and dispersion of these nanoparticles are critical to the catalyst's performance and are heavily influenced by the choice of support and the preparation method. These supported nanoparticles become the new active sites for the catalytic reaction.
Core Advantages:
-
Facile Separation and Recycling: The solid catalyst can be easily separated from the liquid or gaseous product stream by simple filtration or centrifugation. This dramatically simplifies product purification and allows for straightforward catalyst reuse, a critical factor for expensive metals like rhodium.[1][10][13]
-
Enhanced Stability: Anchoring the rhodium species to a robust support provides superior thermal and mechanical stability, making the catalyst suitable for more demanding reaction conditions and use in continuous flow reactors.[9][10][14]
-
Process Versatility: Heterogeneous catalysts are ideal for large-scale industrial processes, including fixed-bed and slurry reactors, which operate continuously.[14]
Inherent Disadvantages:
-
Mass Transfer Limitations: Reactants must diffuse from the bulk fluid to the external surface of the support and then into the pore structure to reach the active sites. This process can be slow and limit the overall reaction rate, resulting in lower apparent activity compared to homogeneous systems.[10][15]
-
Reduced Selectivity: The active sites on a supported catalyst are often less uniform than in a homogeneous system, which can lead to a wider distribution of products and lower selectivity.[1][16]
-
Metal Leaching: A primary failure mode for supported catalysts is the leaching of active metal species from the support into the reaction medium.[17] This not only deactivates the catalyst over time but also contaminates the final product, negating the primary advantage of easy separation.[6]
-
Complex Characterization: Pinpointing the exact nature of the active site on a heterogeneous surface is significantly more challenging than in a homogeneous solution, often requiring sophisticated surface science techniques.[9]
Comparative Performance at a Glance
The choice between homogeneous and heterogeneous catalysis involves a trade-off between activity/selectivity and stability/recyclability.
| Feature | Homogeneous Catalysis (using Rh6(CO)16) | Heterogeneous Catalysis (from Rh6(CO)16 precursor) |
| Active Site | Well-defined, molecular species (e.g., RhH(CO)x) | Supported Rh nanoparticles with diverse surface sites |
| Activity | Generally very high due to excellent accessibility | Often lower due to mass transfer limitations |
| Selectivity | High and tunable with ligands | Generally lower and harder to control |
| Reaction Conditions | Typically milder (lower T, P) | Often requires more forcing conditions |
| Catalyst Separation | Difficult and energy-intensive (e.g., distillation) | Simple and efficient (e.g., filtration) |
| Recyclability | Challenging and often leads to catalyst loss | Straightforward, a primary advantage |
| Thermal Stability | Lower, limited by solvent and complex stability | High, determined by the support material |
| Mechanistic Study | Relatively straightforward (NMR, IR) | Complex, requires surface-specific techniques |
| Key Failure Mode | Irreversible aggregation/decomposition | Metal leaching and particle sintering |
Visualizing the Catalytic Workflows
The fundamental differences in process design are critical for practical application.
Caption: High-level comparison of homogeneous and heterogeneous process flows.
Caption: Potential fate of the Rh6(CO)16 precursor in each system.
Experimental Protocols: A Practical Guide
To ensure trustworthiness, the following protocols are representative of standard laboratory procedures.
Protocol 1: Homogeneous Hydroformylation of 1-Octene
This protocol describes a typical batch reaction to assess the performance of Rh6(CO)16 as a homogeneous pre-catalyst.
A. Reactor Preparation and Safety:
-
Ensure a high-pressure autoclave (e.g., Parr reactor) is clean, dry, and leak-tested. All operations involving CO and H₂ must be conducted in a well-ventilated fume hood.
-
Equip the reactor with a magnetic stir bar, thermocouple, pressure gauge, and gas inlet/outlet valves.
B. Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge the reactor vessel with Rh6(CO)16 (e.g., 4.7 mg, 0.0044 mmol, providing a substrate-to-catalyst ratio of ~1000:1).
-
Add a phosphine ligand such as triphenylphosphine (PPh₃) if desired (e.g., a 10:1 P:Rh molar ratio) to modify selectivity.
-
Add the substrate, 1-octene (e.g., 0.5 g, 4.4 mmol).
-
Add the solvent, typically toluene or THF (e.g., 20 mL).
-
Seal the reactor securely.
C. Reaction Execution:
-
Remove the reactor from the glovebox and place it in a heating mantle on a stirrer plate.
-
Purge the reactor 3-5 times with syngas (1:1 CO/H₂) to remove air.
-
Pressurize the reactor to the desired pressure (e.g., 20 bar) with syngas.
-
Begin stirring (e.g., 700 rpm) and heat the reactor to the target temperature (e.g., 80-100 °C).
-
Monitor the pressure drop over time to track gas consumption. Maintain the pressure by adding more syngas as needed.
-
After the desired reaction time (e.g., 4-8 hours), stop heating and cool the reactor to room temperature in an ice bath.
-
Carefully vent the excess gas in the fume hood.
D. Product Analysis:
-
Open the reactor and collect the liquid sample.
-
Analyze the product mixture using Gas Chromatography (GC) with an internal standard (e.g., dodecane) to determine conversion and selectivity for nonanal (linear aldehyde) and 2-methyloctanal (branched aldehyde).
-
Confirm product identity using GC-MS and ¹H NMR spectroscopy.
Protocol 2: Preparation and Use of a Heterogeneous Rh/SiO₂ Catalyst
This protocol outlines the synthesis of a supported catalyst from Rh6(CO)16 and its use in a hydrogenation reaction.
A. Catalyst Preparation (Incipient Wetness Impregnation):
-
Dry the silica support (SiO₂, high surface area, e.g., 300 m²/g) under vacuum at 120 °C overnight to remove physisorbed water.
-
Calculate the pore volume of the silica. Prepare a solution of Rh6(CO)16 in a suitable solvent (e.g., dichloromethane) with a volume equal to the silica's pore volume. The amount of Rh6(CO)16 should correspond to the desired metal loading (e.g., 1 wt% Rh).
-
Add the Rh6(CO)16 solution dropwise to the dried silica powder with constant stirring until the powder is uniformly damp and free-flowing.
-
Dry the impregnated powder under a gentle stream of nitrogen at room temperature, followed by drying under vacuum to remove the solvent completely.
-
Transfer the purple-brown powder to a tube furnace.
-
Perform thermal decarbonylation and reduction by heating under a flow of H₂ (e.g., 5% H₂ in Ar) at a controlled rate (e.g., 2 °C/min) to a final temperature of 300-400 °C for 2-4 hours. This step is critical for forming the Rh nanoparticles.
-
Cool the catalyst to room temperature under an inert gas flow and passivate it carefully (e.g., with 1% O₂ in N₂) if it will be handled in air.
B. Heterogeneous Hydrogenation of Styrene:
-
Charge a round-bottom flask or a batch reactor with the prepared Rh/SiO₂ catalyst (e.g., 50 mg), styrene (e.g., 1 mmol), and a solvent like ethanol or ethyl acetate (10 mL).
-
Seal the vessel, purge with H₂, and then pressurize with H₂ (e.g., 1-5 bar) using a balloon or a gas line.
-
Stir the suspension vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by taking small aliquots (filtered through a syringe filter to remove the catalyst) and analyzing them by GC or TLC.
-
Once the reaction is complete, vent the H₂ pressure.
-
Separate the catalyst by filtration. The catalyst can be washed with solvent, dried, and stored for reuse.
-
The filtrate contains the product (ethylbenzene), which can be isolated by removing the solvent under reduced pressure.
Conclusion: Selecting the Right Tool for the Job
The comparative study of Rh6(CO)16 in homogeneous and heterogeneous catalysis reveals a classic engineering trade-off.
Homogeneous catalysis is the method of choice when the highest possible activity and selectivity are paramount, such as in the synthesis of complex, high-value molecules where precise chemical transformations are required. Its major hurdle remains the development of efficient and economical catalyst separation and recycling technologies.[16]
Heterogeneous catalysis , by contrast, is engineered for robustness, scalability, and sustainability. It is the dominant paradigm in large-scale industrial chemistry where ease of separation and catalyst longevity are the primary economic drivers. The ongoing challenge in this area is to design supported catalysts with active sites that can mimic the high performance of their homogeneous counterparts while preventing deactivation via leaching and sintering.[12][18]
Ultimately, the decision rests on the specific goals of the chemical process. For researchers and drug development professionals, understanding the fundamental principles, advantages, and limitations of both systems is crucial for innovating and optimizing the synthesis of the next generation of chemical products.
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Guczi, L. (2005). Homogeneous Rhodium based hydroformylation processes. ResearchGate. [Link]
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Ali, B. E., et al. (2004). Heteropolyacids enhanced the catalytic activity of Rh6(CO)16 in the hydroformylation of alkenes. ResearchGate. [Link]
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De Vries, J. G., & Elsevier, C. J. (Eds.). (2007). Asymmetric Full Saturation of Vinylarenes with Cooperative Homogeneous and Heterogeneous Rhodium Catalysis. PMC - NIH. [Link]
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Unacademy. (n.d.). The Advantages and Disadvantages of Homogeneous Catalysis. Unacademy. [Link]
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Rahman, S. M. A., et al. (2025). ADVANTAGES AND DISADVANTAGES OF HOMOGENEOUS AND HETEROGENEOUS CATALYSTS. ResearchGate. [Link]
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Cano, R., et al. (2014). Immobilization of a chiral rhodium catalyst on carbon nanotubes via non-covalent interaction for heterogeneous asymmetric hydrogenation. Catalysis Science & Technology. [Link]
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Applied Catalysts. (2024). Challenges & Advantages of Heterogeneous Catalysis in Industrial Practice. Applied Catalysts. [Link]
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Gurunathan, B., et al. (2020). Comparison of Homogeneous and Heterogeneous catalysts. ResearchGate. [Link]
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Polasky, J. S., et al. (2003). Hydroformylation of 1-Hexene in Supercritical Carbon Dioxide Using a Heterogeneous Rhodium Catalyst. 2. Evaluation of Reaction Kinetics. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Hexarhodium Hexadecacarbonyl (Rh6(CO)16)
The Imperative of Purity: Why Rigorous Assessment Matters
Hexarhodium hexadecacarbonyl is a cornerstone catalyst and precursor in a multitude of chemical transformations.[1] Its efficacy is intrinsically linked to its precise molecular structure—an octahedral core of six rhodium atoms coordinated to sixteen carbonyl ligands. The presence of other rhodium carbonyl clusters, most notably tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), a common precursor and potential impurity, can significantly impact its reactivity.[1] Therefore, a multi-faceted analytical approach is not just recommended, but essential for validating the purity of synthesized Rh₆(CO)₁₆.
Primary Analytical Arbiters: A Comparative Analysis
The purity of Rh₆(CO)₁₆ is best ascertained through a combination of spectroscopic techniques, with Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy serving as the primary tools for routine analysis. X-ray Crystallography stands as the definitive method for absolute structural confirmation.
Infrared (IR) Spectroscopy: The First Line of Defense
Principle: IR spectroscopy is a rapid and highly sensitive method for characterizing metal carbonyl compounds. The technique probes the vibrational frequencies of the carbon-oxygen triple bonds in the carbonyl ligands. The position of the C-O stretching band (ν(CO)) is exquisitely sensitive to the ligand's coordination mode (terminal or bridging) and the electronic environment of the metal center.[2]
Experimental Protocol: Acquiring a High-Quality IR Spectrum of Rh₆(CO)₁₆
Given the air-sensitive nature of many organometallic compounds, including Rh₆(CO)₁₆, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Sample Preparation:
-
Solution Spectrum: Dissolve a small amount (1-2 mg) of the synthesized Rh₆(CO)₁₆ in a dry, degassed, and IR-transparent solvent (e.g., hexane, dichloromethane, or chloroform) inside a glovebox or under a positive pressure of inert gas. The solvent must be free of water and other impurities that may react with the sample.
-
Solid-State Spectrum (KBr pellet): In a glovebox, thoroughly grind a small amount of the sample with dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Acquire a background spectrum of the pure solvent or the KBr pellet.
-
Introduce the sample into the spectrometer and acquire the spectrum.
-
The typical region of interest for metal carbonyls is 2200-1600 cm⁻¹.
-
-
Data Processing:
-
Subtract the background spectrum from the sample spectrum.
-
}
Workflow for IR Spectroscopic Analysis
Data Interpretation: The IR spectrum of pure Rh₆(CO)₁₆ is characterized by two strong absorptions in the ν(CO) region, corresponding to its terminal and triply bridging carbonyl ligands. In contrast, Rh₄(CO)₁₂ exhibits a more complex pattern due to the presence of both terminal and doubly bridging carbonyls.
| Compound | Coordination Modes | ν(CO) Bands (cm⁻¹) | Reference |
| Rh₆(CO)₁₆ | 12 Terminal, 4 Triply Bridging | ~2075 (s), ~1800 (s) | [3] |
| Rh₄(CO)₁₂ | 9 Terminal, 3 Doubly Bridging | ~2061 (s), ~2043 (s), ~1885 (m) | [4] |
The presence of bands around 2061, 2043, and 1885 cm⁻¹ in the spectrum of a synthesized Rh₆(CO)₁₆ sample is a strong indicator of Rh₄(CO)₁₂ impurity.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Structural Insight
Principle: ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. For metal carbonyls, it is particularly powerful for distinguishing between different types of carbonyl ligands based on their chemical shifts.[5] The chemical shift of a carbonyl carbon is influenced by its bonding mode and the electronic properties of the metal center.
Experimental Protocol: High-Resolution ¹³C NMR of Rh₆(CO)₁₆
As with IR spectroscopy, all sample preparation must be conducted under an inert atmosphere.
-
Sample Preparation:
-
Dissolve a sufficient amount of the sample (typically 10-20 mg) in a deuterated, dry, and degassed solvent (e.g., CD₂Cl₂ or CDCl₃) in a Young's NMR tube or a standard NMR tube sealed under inert gas.
-
-
Data Acquisition:
-
Acquire the ¹³C{¹H} NMR spectrum. Due to the low natural abundance of ¹³C and often long relaxation times for carbonyl carbons, a significant number of scans may be required to achieve a good signal-to-noise ratio.
-
The chemical shift range for metal carbonyls can be broad, so ensure the spectral width is set appropriately (e.g., from -50 to 300 ppm).[5]
-
-
Data Processing:
-
Apply appropriate window functions and Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
}
Workflow for ¹³C NMR Spectroscopic Analysis
Data Interpretation: A crucial aspect of the NMR spectroscopy of metal carbonyl clusters is the phenomenon of fluxionality, where the carbonyl ligands rapidly exchange positions on the NMR timescale.[3] This can lead to broadened signals or time-averaged spectra.
| Compound | Carbonyl Types | ¹³C NMR Chemical Shifts (ppm) | Comments | Reference |
| Rh₆(CO)₁₆ | Terminal, Triply Bridging | ~180-190 (terminal), ~220-230 (bridging) | Fluxional behavior can lead to broadened or averaged signals depending on the temperature. | [3] |
| Rh₄(CO)₁₂ | Terminal, Doubly Bridging | ~180-190 (terminal), ~210-220 (bridging) | Exhibits fluxionality, with distinct signals for terminal and bridging carbonyls at low temperatures. | [3] |
The presence of signals corresponding to the doubly bridging carbonyls of Rh₄(CO)₁₂ would indicate its presence as an impurity. Variable-temperature NMR studies can be particularly informative in resolving the signals of different species and studying their dynamic behavior.
Confirmatory and Complementary Techniques
While IR and NMR are the workhorses for purity assessment, other techniques provide valuable, often definitive, information.
X-ray Crystallography: The Gold Standard
For a crystalline solid like Rh₆(CO)₁₆, single-crystal X-ray diffraction provides an unambiguous determination of its molecular structure, including the precise arrangement of the rhodium and carbonyl atoms.[1] This technique is the ultimate arbiter of purity, as it can reveal the presence of co-crystallized impurities or structural isomers. The crystallographic data for Rh₆(CO)₁₆ can be found in the Cambridge Crystallographic Data Centre (CCDC) for comparison.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry can confirm the molecular weight of the cluster and provide information about its fragmentation patterns. For Rh₆(CO)₁₆, the molecular ion peak should be observed at m/z corresponding to its isotopic distribution. The fragmentation typically involves the sequential loss of carbonyl ligands. The presence of a molecular ion peak for Rh₄(CO)₁₂ would be a clear indication of this impurity.
Conclusion: A Holistic Approach to Purity Validation
The assessment of the purity of synthesized this compound is a critical step in ensuring the reliability of subsequent research. A single analytical technique is rarely sufficient. A judicious combination of IR spectroscopy for rapid screening, ¹³C NMR spectroscopy for detailed structural information, and, when necessary, X-ray crystallography for definitive structural confirmation, provides a robust and self-validating system for purity assessment. By understanding the principles behind these techniques and adhering to rigorous experimental protocols for handling these air-sensitive compounds, researchers can be confident in the quality of their starting materials, paving the way for groundbreaking discoveries in catalysis and drug development.
References
-
Crompton, T. R. (2012). Comprehensive Organometallic Analysis. Springer. [Link]
-
Dyson, P. J., & McIndoe, J. S. (2000). Transition Metal Carbonyl Cluster Chemistry. Gordon and Breach Science Publishers. [Link]
-
Heaton, B. T., et al. (2001). CO fluxionality in Rh₄(CO)₁₂ and Rh₆(CO)₁₆. Journal of the Chemical Society, Dalton Transactions, (1), 1-8. [Link]
-
Shriver, D. F., & Atkins, P. W. (2010). Inorganic Chemistry. W. H. Freeman and Company. [Link]
-
Corey, E. R., Dahl, L. F., & Beck, W. (1963). Rh₆(CO)₁₆ and Its Identity with Previously Reported Rh₄(CO)₁₁. Journal of the American Chemical Society, 85(8), 1202–1203. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Wikipedia contributors. (2023). Hexadecacarbonylhexarhodium. In Wikipedia, The Free Encyclopedia. [Link]
-
American Chemical Society. (2023). Author Guidelines for Organometallics. [Link]
-
Baiz, C. R., et al. (2009). Two-Dimensional Infrared Spectroscopy of Metal Carbonyls. Accounts of Chemical Research, 42(9), 1395–1404. [Link]
-
University of California, Davis. Chem 124: Organometallic Chemistry Lecture Notes. [Link]
Sources
Safety Operating Guide
Navigating the Final Steps: A Senior Application Scientist's Guide to the Proper Disposal of Hexarhodium Hexadecacarbonyl
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction vessel. The final and arguably one of the most critical stages is its safe and responsible disposal. Hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆), a valuable and reactive rhodium carbonyl cluster, demands a disposal protocol that is both chemically sound and environmentally responsible. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and the responsible management of this precious metal resource.
The Imperative for a Specialized Disposal Protocol
This compound is not a compound to be casually discarded. Its disposal requires careful consideration due to several key factors:
-
Toxicity: Like many metal carbonyls, this compound is toxic if inhaled or ingested.[1] Its decomposition can also release carbon monoxide, a potent poison.
-
Reactivity: While a stable solid, its potential for pyrophoricity, a characteristic of some metal carbonyls, necessitates handling in an inert atmosphere to prevent spontaneous ignition upon contact with air.[2]
-
Economic and Environmental Value: Rhodium is a rare and expensive precious metal.[3] Disposing of it in a landfill is not only economically wasteful but also environmentally irresponsible. The primary and recommended route for rhodium-containing waste is reclamation and recycling.[3][4][5]
This guide, therefore, focuses on converting this compound into a more stable, less hazardous form that can be safely collected for professional reclamation.
Core Safety Directives
Before commencing any disposal procedure, a thorough understanding and implementation of safety protocols are paramount.
| Safety Consideration | Protocol | Rationale |
| Personal Protective Equipment (PPE) | Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[1][2] | To protect against splashes of corrosive reagents, unexpected reactions, and potential ignition. |
| Engineering Controls | All disposal procedures must be conducted within a certified and properly functioning chemical fume hood. | To contain and vent toxic gases, particularly carbon monoxide, that may be evolved during the decomposition process.[6] |
| Work Area Preparation | Ensure the fume hood is clear of all flammable materials and unnecessary equipment. Have a Class D fire extinguisher (for combustible metals) or powdered lime/sand readily available. | To minimize the risk of fire spread in the event of an unexpected ignition. |
| Emergency Preparedness | Know the location of the nearest safety shower and eyewash station. Have an emergency response plan in place for spills or fire. | To ensure a rapid and effective response to any accident. |
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the disposal of this compound waste.
Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the form of the this compound waste.
Protocol 1: Disposal of Solid this compound
This protocol is for the disposal of expired or unwanted solid this compound. The principle is to oxidatively decompose the carbonyl complex, releasing carbon monoxide and converting the rhodium into a stable salt.
Reagents and Equipment:
-
Schlenk flask or a round-bottom flask with a sidearm
-
Stir bar
-
Inert gas source (Nitrogen or Argon)
-
Bubbler
-
Ice bath
-
Toluene (or another suitable high-boiling inert solvent)
-
Iodine solution in toluene (approximately 5% w/v)
Procedure:
-
Inert Atmosphere: In a fume hood, carefully transfer the solid this compound to the Schlenk flask.[2] If possible, perform this transfer in a glovebox to minimize air exposure.
-
Solvent Addition: Add enough toluene to create a slurry that can be stirred effectively. This also helps to dissipate heat generated during the reaction.
-
Establish Inert Environment: Seal the flask and connect it to the inert gas line with a bubbler to vent any evolved gases.[2]
-
Cooling: Place the flask in an ice bath and allow it to cool to 0°C.
-
Slow Addition of Oxidant: With vigorous stirring, slowly add the iodine solution dropwise to the rhodium carbonyl slurry. The reaction will likely cause gas evolution (carbon monoxide) and a color change.[6] Caution: The addition should be slow to control the rate of gas evolution and prevent a pressure buildup.
-
Reaction Completion: Continue adding the iodine solution until the gas evolution ceases and the dark color of the rhodium carbonyl is no longer present.
-
Warming and Stirring: Once the addition is complete, allow the flask to slowly warm to room temperature and continue stirring for at least one hour to ensure the reaction has gone to completion.
-
Waste Collection: The resulting mixture contains rhodium iodide salts. This should be treated as hazardous waste. Label a dedicated hazardous waste container with "Rhodium-Containing Waste for Reclamation" and list the contents. Transfer the mixture to this container.
Protocol 2: Disposal of this compound in Solution
This protocol is for solutions containing dissolved this compound.
Procedure:
-
Inert Atmosphere and Cooling: Place the solution in a suitably sized Schlenk flask under an inert atmosphere and cool it to 0°C in an ice bath within a fume hood.
-
Oxidative Quenching: Slowly add a 5% iodine in toluene solution dropwise with stirring.[6] Monitor for gas evolution and control the addition rate accordingly.
-
Reaction Completion and Waste Collection: Once the reaction is complete (cessation of gas evolution), label and transfer the resulting solution to the designated "Rhodium-Containing Waste for Reclamation" container.
Protocol 3: Decontamination of Labware
For glassware, syringes, and other labware contaminated with this compound:
-
Initial Rinse: Under an inert atmosphere in a fume hood, rinse the contaminated item with a small amount of an inert, dry solvent (e.g., toluene).[1]
-
Collect Rinsate: Transfer this initial rinse solvent into a Schlenk flask for quenching as described in Protocol 2.
-
Further Rinsing: Repeat the rinsing process two more times. The subsequent rinsates can also be added to the flask for quenching.
-
Final Cleaning: After the triple rinse and quenching of the rinsate, the labware can be cleaned using standard laboratory procedures.
The Final Destination: Precious Metal Reclamation
Due to the high economic value of rhodium, the ultimate goal of these disposal procedures is not destruction, but preparation for reclamation.[3] The collected rhodium-containing waste, now in a more stable form, should be sent to a specialized precious metal refiner.[3] Many institutions have established procedures for collecting and shipping precious metal waste. Consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all regulations.
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment, while also contributing to the sustainable use of this valuable resource.
References
-
Reddit. (2023). Quenching/disposal of metal carbonyls. r/Chempros. Retrieved from [Link]
-
Henderson, K. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. Retrieved from [Link]
-
Angene Chemical. (2025). This compound Safety Data Sheet. Retrieved from [Link]
-
ProPlate®. How can waste products or spent solutions from rhodium electroplating be managed or recycled? Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Cape Precious Metals. Treatment And Disposal Of Exhausted Rhodium Plating Solution. Retrieved from [Link]
-
EPFL. Protocol for quenching reactive chemicals. Retrieved from [Link]
-
Dingfeng Precious Metal Recycling. (2023). The process of recovering and refining rhodium waste (full steps of rhodium waste recovery). Retrieved from [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
MDPI. (2023). A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. Retrieved from [Link]
-
MDPI. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Retrieved from [Link]
-
Weizmann Institute of Science. Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Retrieved from [Link]
-
Wikipedia. Hexadecacarbonylhexarhodium. Retrieved from [Link]
-
Wikipedia. Rhodium carbonyl chloride. Retrieved from [Link]
-
Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
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- 5. The process of recovering and refining rhodium waste (full steps of rhodium waste recovery)_Palladium Platinum Rhodium Recovery_Dingfeng precious metal recycling_Dingfeng precious metal recycling [en.dfpmr.com]
- 6. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Hexarhodium Hexadecacarbonyl
Introduction: Understanding the Compound and Its Risks
Hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆) is a purple-brown, solid metal carbonyl cluster widely used as a catalyst in industrial processes, most notably in hydroformylation for the production of aldehydes.[1][2] While its catalytic properties are invaluable, its handling demands a rigorous and informed approach to safety. The primary risks associated with this compound stem from its classification as an acute toxicant. Exposure through inhalation, skin contact, or ingestion can be harmful.[2][3][4] Although comprehensive toxicological data is not fully available, the known hazards necessitate a conservative and multi-layered safety protocol centered on robust Personal Protective Equipment (PPE) and stringent handling procedures.[3]
This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. It is designed to build a deep-seated culture of safety by not just listing protocols, but explaining the scientific rationale behind them.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment must be conducted. The foundation of safety lies in engineering controls designed to minimize exposure potential.
-
Primary Engineering Control: The Fume Hood All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of fine dust particles or potential decomposition products. The causality is clear: the fume hood provides constant airflow to capture and exhaust airborne contaminants away from the operator's breathing zone.
-
Storage and Inert Atmosphere This compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials.[1][3] The Safety Data Sheet (SDS) specifies storage under an inert atmosphere at 2-8°C.[3] This is not only for stability but also as a safety measure to prevent reactions with atmospheric components.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Category | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[2][3][4] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[2][3][4] |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[2][3][4] |
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the last line of defense, but it is a critical one. The selection and proper use of PPE are non-negotiable when handling this compound. Each component of the PPE ensemble works in concert to protect the user from specific exposure routes.
Respiratory Protection
Given the risk of inhaling fine, toxic dust, respiratory protection is paramount.
-
Mandatory Use: A NIOSH-approved N95 dust mask or a higher-level respirator should be worn when handling the solid compound, especially during weighing or transfers where dust generation is possible.[4]
-
Rationale: The N95 rating ensures that the mask filters at least 95% of airborne particles. This is a direct countermeasure to the H332 "Harmful if inhaled" classification.[2]
Eye and Face Protection
Protecting the eyes from splashes and airborne particles is crucial.
-
Mandatory Use: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[7][8]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, a full-face shield must be worn in addition to chemical splash goggles.[3][9] A face shield alone does not provide adequate protection.[9]
-
Rationale: This dual-layer protection prevents particles from entering the eye directly or from the sides, top, or bottom of the protective wear, addressing the "Do not get in eyes" precautionary statement.[10]
Hand Protection
Dermal contact is a significant exposure route.[3]
-
Mandatory Use: Chemically resistant gloves, such as nitrile or neoprene, must be worn at all times when handling the compound or contaminated equipment.[5]
-
Protocol: Before use, gloves must be thoroughly inspected for any signs of degradation or puncture.[3] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]
-
Rationale: Gloves provide a direct barrier against the H312 "Harmful in contact with skin" hazard.[2] Given that the toxicological properties are not fully understood, preventing any skin contact is a critical precautionary measure.[3]
Body Protection
Your clothing is not a substitute for proper laboratory attire.
-
Mandatory Use: A long-sleeved lab coat that fits properly is required.[5][7] The clothing worn underneath should cover the legs completely; shorts and open-toed shoes are strictly prohibited.[7]
-
Rationale: A lab coat protects your personal clothing and underlying skin from contamination in the event of a spill. It is a removable barrier that can be quickly taken off if contaminated.
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, step-by-step procedure is essential for minimizing risk.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don the complete PPE ensemble: N95 respirator, chemical splash goggles, face shield, nitrile gloves, and lab coat.
-
Designate a specific area within the fume hood for handling the compound. Cover this surface with disposable, absorbent bench paper.
-
Have waste containers and spill cleanup materials readily available within the hood.
-
-
Handling:
-
Retrieve the this compound container from its designated storage location (2-8°C, inert atmosphere).[3]
-
Allow the container to equilibrate to the ambient temperature inside the fume hood before opening to prevent condensation.
-
Carefully weigh the required amount of the solid, avoiding any actions that could create dust. Use a micro-spatula for transfers.
-
Immediately and securely close the container after dispensing.
-
-
Post-Handling:
-
Clean any contaminated surfaces within the fume hood.
-
Carefully remove PPE, starting with the outer gloves, followed by the face shield, lab coat, and goggles. Remove the respirator last after leaving the immediate work area.
-
Wash hands thoroughly with soap and water.[3]
-
Caption: Safe handling workflow for this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, bench paper, and any excess this compound, in a dedicated, clearly labeled, and sealable hazardous waste container.[3][11]
-
The collection should be done carefully to avoid creating dust.[3]
-
Store the sealed waste container in a designated satellite accumulation area.
-
-
Disposal Vendor:
-
Reclamation Potential:
-
Rhodium is a valuable precious metal.[11] For larger quantities of waste, contact your institution's Environmental Health and Safety (EHS) department or the disposal vendor to inquire about reclamation and recycling options.[11][12] Specialized refiners can recover rhodium from waste streams, which is both economically and environmentally preferable to disposal.[11]
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
-
Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][10]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill: Evacuate the area. Wearing full PPE, carefully sweep or scoop the spilled solid material into a labeled, sealable container for disposal, avoiding dust creation.[11] Clean the spill area as directed by your institution's EHS guidelines.
References
- Safety and Handling of Organometallic Compounds. Solubility of Things.
- Safety Data Sheet - this compound. Angene Chemical.
- Safety data sheet - this compound, min. 98%. Strem Chemicals, Inc.
- Buy this compound | 28407-51-4. Smolecule.
- Hexarhodium(0) hexadecacarbonyl Rh 57-60 approx. 28407-51-4. Sigma-Aldrich.
- Protective Gear - Organic Chemistry at CU Boulder. University of Colorado Boulder.
- Proper Disposal Procedures for Rhodium and Thulium: A Guide for Labor
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College.
- Proper Protective Equipment - Chemistry LibreTexts. Chemistry LibreTexts.
- Catalytic Powerhouse: Harnessing Hexarhodium(0) Hexadecacarbonyl in Industrial Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Hexadecacarbonylhexarhodium - Wikipedia. Wikipedia.
- How can waste products or spent solutions from rhodium electroplating be managed or recycled?
- Treatment And Disposal Of Exhausted Rhodium Pl
- Bench Jeweler: Library: Articles: Treatment and Disposal of Spent Rhodium Pl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
